1-(Methylsulfonyl)-1H-benzotriazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfonylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-13(11,12)10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMZSDGGKVRGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355128 | |
| Record name | 1-(Methylsulfonyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37073-15-7 | |
| Record name | 1-(Methylsulfonyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methanesulfonyl-1H-benzotriazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Synthetic Auxiliary
An In-depth Technical Guide to 1-(Methylsulfonyl)-1H-benzotriazole
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of activating agents and synthetic auxiliaries is paramount for the efficient construction of complex molecular architectures. Among these, this compound, often abbreviated as MsBt, has emerged as a stable, crystalline solid that serves as a highly effective and versatile reagent. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, tailored for researchers, chemists, and professionals in drug development. Unlike more aggressive sulfonating or activating agents, MsBt offers a nuanced reactivity profile, primarily functioning as an exceptional leaving group precursor, making the benzotriazolyl moiety readily displaceable. This characteristic has cemented its role in key transformations, particularly in the synthesis of amides, esters, and other carbonyl derivatives from carboxylic acids. Its utility extends into materials science and as a valuable intermediate in the synthesis of pharmacologically active compounds.[1][2][3] This document aims to provide not just procedural knowledge but also a deeper understanding of the causality behind its synthetic applications.
Physicochemical and Structural Characteristics
This compound is a white to beige crystalline solid.[4] Its structure, featuring a benzotriazole ring N-substituted with a methylsulfonyl group, is key to its reactivity. The electron-withdrawing nature of the methylsulfonyl group renders the C-N bond susceptible to nucleophilic attack, facilitating the departure of the benzotriazolide anion.
An X-ray crystallographic study reveals that the N-N bonds within the triazole ring exhibit localized character, with N2-N3 being shorter (1.288 Å) than N1-N2 (1.389 Å).[5] The methanesulfonyl group is bound somewhat asymmetrically to the triazole ring.[5] In the solid state, molecules of this compound associate through π–π stacking interactions of their benzene rings, forming columnar structures.[5]
Table 1: Core Physicochemical and Identification Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N₃O₂S | [4][6] |
| Molecular Weight | 197.21 g/mol | [4][6][7] |
| Appearance | White to beige crystalline powder | [4] |
| Melting Point | 106-112 °C[4][6][7]; 120-122 °C | [4][6][7] |
| CAS Number | 37073-15-7 | [4][6][7] |
| MDL Number | MFCD00595638 | [4][6][7] |
| PubChem CID | 792044 | [4] |
| Solubility | Poorly soluble in water; moderately soluble in methanol and DMF. | |
| Stability | Stable under recommended storage conditions. | [1] |
Synthesis and Mechanistic Considerations
While numerous methods exist for the synthesis of benzotriazole derivatives, the N-sulfonylation of 1H-benzotriazole is the most direct route to this compound. The reaction typically involves the deprotonation of 1H-benzotriazole with a suitable base to form the benzotriazolide anion, which then acts as a nucleophile, attacking methanesulfonyl chloride.
Exemplary Synthetic Protocol: N-Sulfonylation of 1H-Benzotriazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzotriazole (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add a base, such as triethylamine (1.1 eq) or sodium hydride (1.1 eq, used with caution), portion-wise to the solution. Allow the mixture to stir for 15-30 minutes to ensure complete formation of the benzotriazolide anion.
-
Sulfonylation: Slowly add methanesulfonyl chloride (1.05 eq) to the cooled solution via a syringe. A precipitate (triethylamine hydrochloride if using Et₃N) will likely form immediately.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield this compound as a crystalline solid.
The choice of base and solvent is critical for optimizing yield and purity. The use of a non-nucleophilic base like triethylamine is common as it scavenges the HCl byproduct without competing in the main reaction.
Core Reactivity: A Precursor to Activated Carbonyls
The primary synthetic utility of this compound stems from its role as an efficient activating agent for carboxylic acids. It serves as a convenient and stable precursor for the in-situ generation of 1-acyl-1H-benzotriazoles.[5] The reaction proceeds by nucleophilic attack of a carboxylate anion on the sulfonyl-activated nitrogen of MsBt, displacing the highly stable methanesulfinate anion. The resulting acyl-benzotriazole is an activated carbonyl species, primed for reaction with a wide range of nucleophiles.
This two-step, one-pot process is a cornerstone of its application, providing a reliable alternative to other peptide coupling reagents or acid chloride formations, often under milder conditions.
Caption: General workflow for amide synthesis using MsBt.
Applications in Research and Development
Organic Synthesis Intermediate
The most prominent application of MsBt is in the synthesis of amides, esters, and thioesters. The methodology is particularly valuable in peptide synthesis and in the late-stage functionalization of complex molecules where harsh conditions must be avoided.
-
Amide Bond Formation: The reaction of a carboxylic acid with MsBt in the presence of a base, followed by the addition of a primary or secondary amine, provides a high-yield route to amides.[5] This protocol is noted for its operational simplicity and mild conditions.
-
Esterification: Similarly, introducing an alcohol nucleophile to the in-situ-generated 1-acyl-1H-benzotriazole intermediate affords the corresponding ester.
Medicinal Chemistry and Drug Discovery
The benzotriazole moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[2][3] Derivatives have shown a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][8] MsBt serves as a key building block for introducing the benzotriazole scaffold or for synthesizing derivatives for structure-activity relationship (SAR) studies. For instance, the structure can be modified to enhance a drug's ability to target cancer cells.
Materials Science
Beyond synthesis, benzotriazole and its derivatives are well-known for their applications in materials science.[8] While the parent compound is a noted corrosion inhibitor for copper and its alloys[9][10], N-substituted derivatives like MsBt are explored as additives and intermediates for functional materials. It has been cited for its utility as a corrosion inhibitor and a UV stabilizer in coatings and plastics.[4][10]
Detailed Experimental Protocol: One-Pot Amide Synthesis
This protocol details the synthesis of N-benzylbenzamide from benzoic acid and benzylamine, representing a typical application of this compound.
Objective: To synthesize N-benzylbenzamide via in-situ activation of benzoic acid.
Materials:
-
Benzoic Acid (122.12 g/mol )
-
This compound (MsBt) (197.21 g/mol )
-
Triethylamine (Et₃N) (101.19 g/mol , d=0.726 g/mL)
-
Benzylamine (107.15 g/mol , d=0.981 g/mL)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reactant Preparation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.22 g, 10.0 mmol, 1.0 eq) and this compound (2.17 g, 11.0 mmol, 1.1 eq).
-
Dissolution: Add 40 mL of anhydrous THF and stir until all solids are dissolved.
-
Activation: Cool the flask to 0 °C in an ice bath. Add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq) dropwise via syringe. Stir the reaction mixture at 0 °C for 20 minutes.
-
Nucleophile Addition: Add benzylamine (1.09 mL, 10.0 mmol, 1.0 eq) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Aqueous Workup: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-benzylbenzamide.
Safety, Handling, and Storage
This compound is a chemical that requires careful handling. It is classified as harmful if swallowed and causes serious eye damage.[1][6][7]
Table 2: GHS Hazard Information
| Hazard | Code | Description | Source(s) |
| Pictograms | GHS05, GHS07 | Corrosion, Exclamation Mark | [6] |
| Signal Word | Danger | [6][7] | |
| Hazard Statements | H302 | Harmful if swallowed. | [6][7] |
| H318 | Causes serious eye damage. | [6][7] | |
| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][7][11] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [6][7][12] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7][12] |
Handling:
-
Use in a well-ventilated area or under a chemical fume hood.[11][13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[6][11][15] A dust mask (type N95) is recommended when handling the solid powder.[6][7]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and alkaline materials.[1][13][15]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[15] Recommended storage is at room temperature[4] or between 2-8 °C.
-
Keep away from heat, sparks, and open flames as it is a combustible solid.[6][13]
Conclusion and Future Outlook
This compound stands as a testament to the power of auxiliary-mediated synthesis. Its stability, ease of handling compared to many other activating agents, and high efficiency in promoting the formation of carbonyl derivatives make it an indispensable tool for the modern synthetic chemist. Its utility is firmly established in the synthesis of amides and esters, with growing importance as a versatile intermediate for creating novel compounds in medicinal chemistry and materials science.[4] Future research will likely focus on expanding its synthetic applications, developing catalytic versions of the activation process, and further exploring the biological potential of its derivatives. As the demand for efficient and mild synthetic methodologies continues to grow, the role of well-designed reagents like MsBt is set to expand, enabling further innovation across the chemical sciences.
References
- 1. 1-Methylsulfonyl-1H-benzotriazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Methanesulfonyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 95 37073-15-7 [sigmaaldrich.com]
- 7. 1-(甲磺酰)-1H-苯并三唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. ijcrt.org [ijcrt.org]
- 9. Benzotriazole - Wikipedia [en.wikipedia.org]
- 10. Understanding Methyl 1H Benzotriazole and Its Applications in Chemical Research [tengerchemical.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. syskem.de [syskem.de]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Chemical Properties of 1-(Methylsulfonyl)-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methylsulfonyl)-1H-benzotriazole is a versatile organic compound that has garnered significant interest in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. Its unique structural features, combining a benzotriazole moiety with a reactive methylsulfonyl group, make it a valuable reagent and building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, purification, spectroscopic data, and reactivity. Detailed experimental protocols and data are presented to facilitate its application in research and development.
Core Chemical Properties
A summary of the fundamental chemical and physical properties of this compound is presented in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃O₂S | [1][2] |
| Molecular Weight | 197.21 g/mol | [1][2][3] |
| Appearance | White to beige powder/crystalline solid | [4][5] |
| Melting Point | 108-112 °C | [1] |
| CAS Number | 37073-15-7 | [1][2] |
| Solubility | Moderately soluble in methanol and dimethylformamide; poorly soluble in water. | [5] |
| Stability | Stable under recommended storage conditions. Should be stored away from oxidizing agents. | [3] |
Synthesis and Purification
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 1H-benzotriazole with methanesulfonyl chloride in the presence of a base.
Experimental Protocol:
-
Materials:
-
1H-Benzotriazole
-
Methanesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzotriazole in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the solution with continuous stirring.
-
To this mixture, add methanesulfonyl chloride dropwise, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Experimental Protocol:
-
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture, toluene/heptane mixture)
-
-
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent or solvent mixture.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the benzotriazole ring and the methyl protons of the sulfonyl group. The aromatic protons typically appear as a complex multiplet in the range of δ 7.5-8.2 ppm. The methyl protons will present as a sharp singlet at approximately δ 3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons of the benzotriazole ring and the methyl carbon of the sulfonyl group. The aromatic carbons are expected in the δ 110-145 ppm region, while the methyl carbon will appear further upfield.
Infrared (IR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands for this compound include:
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~1600 and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1380 and ~1170 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations of the methylsulfonyl group, respectively.
-
~1250 cm⁻¹: N=N bending vibration of the triazole ring.[5]
-
~770 cm⁻¹: C-H out-of-plane bending of the ortho-disubstituted benzene ring.[5]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 197. The fragmentation pattern would likely involve the loss of the methylsulfonyl group (•SO₂CH₃, 79 u) or the entire methanesulfonyl radical, and characteristic fragmentation of the benzotriazole ring system, including the loss of N₂ (28 u).
Reactivity and Chemical Transformations
This compound is a reactive compound, primarily due to the good leaving group ability of the benzotriazolyl anion and the electrophilic nature of the sulfur atom in the methylsulfonyl group.
Reactions with Nucleophiles
The benzotriazole moiety in this compound can act as an excellent leaving group in nucleophilic substitution reactions. For instance, it can react with various nucleophiles, such as amines, to form sulfonamides.
Reaction with Amines (General Workflow):
Caption: General workflow for the reaction of this compound with amines.
Experimental Protocol (General):
-
Dissolve this compound in a suitable aprotic solvent.
-
Add the primary or secondary amine to the solution.
-
The reaction may proceed at room temperature or require heating, depending on the reactivity of the amine.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the sulfonamide product and remove the benzotriazole byproduct.
Role in Organic Synthesis
This compound serves as a valuable reagent in organic synthesis. For example, it is used in the preparation of other synthetically useful benzotriazole derivatives. It can react with carboxylic acids in the presence of a base to form 1-acyl-1H-benzotriazoles, which are effective acylating agents.[6]
Applications in Drug Development
The benzotriazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a number of biologically active compounds.[7] this compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its ability to introduce the methylsulfonyl group and to act as a precursor for other functionalized benzotriazoles makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates. For instance, derivatives of benzotriazole have shown a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[8][9] The methylsulfonyl group itself is a common pharmacophore that can enhance the pharmacological properties of a molecule.
Safety Information
This compound is classified as acutely toxic if swallowed and can cause serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[1] It should be handled in a well-ventilated area.
Conclusion
This compound is a compound with a rich chemistry and significant potential in synthetic and medicinal applications. This guide has provided a detailed overview of its chemical properties, synthesis, purification, spectroscopic characteristics, and reactivity. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals working with this versatile molecule, facilitating its effective use in the laboratory and in the development of new chemical entities.
References
- 1. 1-(甲磺酰)-1H-苯并三唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-(甲磺酰)-1H-苯并三唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Methylsulfonyl-1H-benzotriazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. ijcrt.org [ijcrt.org]
An In-depth Technical Guide to 1-(Methylsulfonyl)-1H-benzotriazole: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1-(Methylsulfonyl)-1H-benzotriazole, a valuable reagent in organic synthesis. The information is curated for professionals in research and development, with a focus on clear data presentation and detailed experimental methodologies.
Chemical Structure and Properties
This compound, with the CAS number 37073-15-7, is a stable, crystalline solid at room temperature. Its molecular structure consists of a benzotriazole ring system substituted with a methylsulfonyl group at the 1-position of the triazole ring.
The key structural and physical properties are summarized in the table below:
| Property | Value |
| Molecular Formula | C₇H₇N₃O₂S |
| Molecular Weight | 197.21 g/mol |
| CAS Number | 37073-15-7 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 108-112 °C |
| SMILES String | CS(=O)(=O)n1nnc2ccccc12 |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of 1H-benzotriazole with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A general and effective procedure is detailed below.
General Experimental Protocol
The synthesis is a straightforward nucleophilic substitution reaction. The lone pair of electrons on one of the nitrogen atoms of the benzotriazole ring attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride ion.
Reaction Scheme:
Caption: General synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1H-Benzotriazole | 119.12 | 1.0 eq | 1.0 |
| Methanesulfonyl Chloride | 114.55 | 1.1 eq | 1.1 |
| Triethylamine | 101.19 | 1.2 eq | 1.2 |
| Dichloromethane (DCM) | - | Sufficient volume | - |
Procedure:
-
To a stirred solution of 1H-benzotriazole in anhydrous dichloromethane (DCM) at 0 °C, slowly add triethylamine.
-
Continue stirring for 10-15 minutes at 0 °C.
-
To this mixture, add methanesulfonyl chloride dropwise, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
A reported yield for this synthesis is approximately 91%.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Organic Synthesis
This compound serves as a versatile reagent in organic synthesis, primarily as a precursor for the introduction of the methylsulfonyl group and as a leaving group in various transformations. Its utility stems from the stability of the benzotriazolyl anion, making it an excellent leaving group in nucleophilic substitution reactions.
This guide provides foundational knowledge for the synthesis and understanding of this compound. Researchers are encouraged to consult specific literature for optimizations and applications relevant to their work.
An In-depth Technical Guide to 1-(Methylsulfonyl)-1H-benzotriazole (CAS 37073-15-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(methylsulfonyl)-1H-benzotriazole (BtMs), a versatile and highly effective reagent in modern organic synthesis. With the CAS number 37073-15-7, this compound has emerged as a superior activating agent for carboxylic acids, facilitating the synthesis of amides, esters, and various heterocyclic systems under mild conditions. This guide will delve into its physicochemical properties, provide a detailed synthesis protocol, explore its mechanistic underpinnings as a synthetic auxiliary, and present its applications in both general organic synthesis and the specialized field of medicinal chemistry. Particular emphasis is placed on its role in the construction of complex molecules and its potential in the development of novel therapeutic agents. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.
Introduction: A Modern Tool for Amide Bond Formation and Beyond
This compound, hereafter referred to as BtMs, is a crystalline solid that has gained significant traction in the field of organic chemistry as a powerful activating agent.[1] Structurally, it features a benzotriazole core N-substituted with a methylsulfonyl group. This unique combination of a good leaving group (the benzotriazolyl anion) and an activating sulfonyl moiety makes BtMs an invaluable tool for a variety of chemical transformations.[2]
Historically, the synthesis of amides, a cornerstone reaction in medicinal chemistry and materials science, has relied on the conversion of carboxylic acids to more reactive intermediates such as acyl chlorides or anhydrides. These methods, while effective, often require harsh conditions and can be incompatible with sensitive functional groups. The work of Katritzky and colleagues introduced N-acylbenzotriazoles as stable, neutral acylating reagents, and BtMs serves as a key precursor in one of the most efficient methods for their preparation.[3][4] This guide will explore the properties and applications of BtMs, positioning it as a strategic reagent for researchers and drug development professionals aiming for efficient and high-yielding synthetic routes.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 37073-15-7 | |
| Molecular Formula | C₇H₇N₃O₂S | |
| Molecular Weight | 197.21 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 120-122 °C | |
| Solubility | Moderately soluble in organic solvents such as methanol and dimethylformamide; poorly soluble in water. | |
| Storage | Store at 2-8 °C in a sealed container away from heat and direct sunlight. |
Spectroscopic Data
-
¹H NMR: Spectral data is available for this compound, which is crucial for its identification and purity assessment.[5]
Synthesis of this compound
The preparation of BtMs is a straightforward process, typically achieved by the reaction of 1H-benzotriazole with methanesulfonyl chloride in the presence of a base. A detailed experimental protocol, adapted from the literature, is provided below.[2]
Synthesis Workflow
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
1H-Benzotriazole (10 g, 84 mmol, 1 equiv.)
-
Pyridine (10.3 mL, 134.4 mmol, 1.6 equiv.)
-
Dry Toluene (100 mL)
-
Methanesulfonyl Chloride (MsCl) (7.8 mL, 117.6 mmol, 1.4 equiv.)
-
Ethyl Acetate
-
Water
Procedure:
-
To a round-bottom flask, add 1H-benzotriazole (10 g, 84 mmol), pyridine (10.3 mL, 134.4 mmol), and dry toluene (100 mL).
-
Place the reaction mixture under a nitrogen atmosphere and cool to 0 °C using an ice bath.
-
Slowly add a solution of methanesulfonyl chloride (7.8 mL, 117.6 mmol) in dry toluene to the cooled reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure (in vacuo).
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to yield the product.[2]
Mechanism of Action and Applications in Organic Synthesis
The synthetic utility of this compound stems from its ability to activate carboxylic acids towards nucleophilic attack. The benzotriazolide anion is an excellent leaving group, which facilitates the reaction.
Activation of Carboxylic Acids
A highly efficient method for converting carboxylic acids into their corresponding N-acylbenzotriazoles involves the use of thionyl chloride and benzotriazole, where an in-situ formation of a benzotriazole-based activating agent is proposed.[9] This can be conceptually understood as the formation of a reactive species that readily acylates the carboxylic acid. The resulting N-acylbenzotriazoles are stable, crystalline solids that can be easily handled and purified.[3]
Caption: General scheme for carboxylic acid activation and acylation.
Synthesis of Amides
N-acylbenzotriazoles, readily prepared using methodologies involving reagents like BtMs, are excellent acylating agents for ammonia, primary amines, and secondary amines, affording primary, secondary, and tertiary amides, respectively, in high yields.[10] The reactions proceed under neutral conditions, and the workup is generally straightforward.
Experimental Protocol for Amide Synthesis from an N-Acylbenzotriazole:
-
Dissolve the N-acylbenzotriazole in a suitable solvent (e.g., THF, CH₂Cl₂).
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture can be washed with an aqueous base (e.g., NaHCO₃ solution) to remove the benzotriazole byproduct, followed by extraction, drying, and solvent evaporation to yield the pure amide.[3]
Synthesis of Heterocycles
This compound also finds application in the synthesis of heterocyclic compounds. For instance, it can be used to activate phenylpropiolic acid, which then undergoes a [3+2] cycloaddition with an azide to form a substituted 1,2,3-triazole.[11] The benzotriazolyl moiety in the resulting product can be easily displaced by various nucleophiles, allowing for further functionalization.
Role in Medicinal Chemistry and Drug Development
The benzotriazole scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[12][13][14]
Synthesis of Sulfonamides
Sulfonamides are a critical class of compounds in drug discovery, with applications as antibacterial, anti-inflammatory, and anticancer agents.[15][16] While direct sulfonylation of amines with sulfonyl chlorides is a common method, the use of activating agents can sometimes be advantageous. Although direct use of BtMs for sulfonamide synthesis is not extensively documented, related benzotriazole-based methodologies are employed for the synthesis of sulfonamide-containing heterocyclic systems.[17][18][19] The reactivity of the sulfonyl group in BtMs suggests its potential as a sulfonylating agent under specific conditions.
Precursor for Anticancer Agents
Benzotriazole and benzothiazole derivatives, including those with sulfonyl groups, have been investigated for their anticancer activities.[12][13][15] For example, certain methylsulfonyl benzothiazole derivatives have shown potent activity against cancer cell lines.[15] While direct examples of anticancer drugs synthesized from this compound are not prominent in the literature, its utility as a synthetic intermediate makes it a valuable tool for creating libraries of novel benzotriazole-containing compounds for screening as potential therapeutic agents. The ability to easily introduce the benzotriazole moiety and subsequently functionalize it allows for the rapid generation of diverse molecular architectures for structure-activity relationship (SAR) studies.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: It is classified as harmful if swallowed and causes serious eye damage.[20]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[21][22]
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[21]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Keep away from incompatible materials such as strong oxidizing agents.[22]
-
Toxicological Information
Detailed toxicological data for this compound is limited. However, data for the parent compound, 1H-benzotriazole, is available and can provide some guidance. 1H-benzotriazole is harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects. The oral LD50 in rats is reported to be 500 mg/kg. Given the structural similarity, it is prudent to handle this compound with a similar level of caution.
Conclusion
This compound (CAS 37073-15-7) is a highly valuable and versatile reagent for modern organic synthesis. Its primary application as a precursor for the activation of carboxylic acids provides a mild and efficient route to amides and other carbonyl derivatives, making it particularly useful in the context of drug development and complex molecule synthesis. Its role in the construction of heterocyclic systems further broadens its synthetic utility. While more research is needed to fully explore its potential as a direct sulfonating agent and to delineate the full scope of its applications in medicinal chemistry, the existing literature firmly establishes it as an indispensable tool for the synthetic chemist. Adherence to proper safety and handling protocols will ensure its effective and safe use in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 4. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]
- 5. This compound 95(37073-15-7) 1H NMR spectrum [chemicalbook.com]
- 6. 1H-Benzotriazole(95-14-7) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. N-Acylbenzotriazoles: neutral acylating reagents for the preparation of primary, secondary, and tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prepchem.com [prepchem.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. fishersci.com [fishersci.com]
- 21. files.dep.state.pa.us [files.dep.state.pa.us]
- 22. fishersci.com [fishersci.com]
The Advent and Utility of 1-(Methylsulfonyl)-1H-benzotriazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery, history, and synthetic applications of 1-(Methylsulfonyl)-1H-benzotriazole. This versatile reagent has become a valuable tool in organic synthesis, particularly for the introduction of the methylsulfonyl group. This document provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols, supported by quantitative data and graphical representations of reaction pathways.
Introduction and Historical Context
The development of this compound is intrinsically linked to the extensive work on the chemistry of benzotriazole as a synthetic auxiliary, pioneered by the research group of Alan R. Katritzky.[1][2][3] Benzotriazole and its derivatives have been established as exceptional leaving groups in a multitude of organic transformations.[2] The N-sulfonylated benzotriazoles, including the methylsulfonyl variant, emerged from this research as highly efficient and stable reagents for sulfonylation reactions.
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent, its synthesis and utility are logical extensions of the general methodologies developed for N-sulfonylbenzotriazoles. The work by Katritzky and colleagues in the early 2000s laid a comprehensive foundation for the synthesis of a wide array of N-sulfonylbenzotriazoles and demonstrated their broad applicability as sulfonylating agents.[4] These reagents offer significant advantages over traditional sulfonyl chlorides, including greater stability, ease of handling, and milder reaction conditions.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 37073-15-7 | [5][6][7] |
| Molecular Formula | C₇H₇N₃O₂S | [5][6] |
| Molecular Weight | 197.21 g/mol | [5][6] |
| Melting Point | 120-122 °C | [5] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in many common organic solvents | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of benzotriazole with methanesulfonyl chloride in the presence of a base. The following is a representative experimental protocol adapted from the general methods for the synthesis of N-sulfonylbenzotriazoles.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzotriazole
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of benzotriazole (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.1 eq).
-
Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
Expected Yield:
Yields for this type of reaction are typically in the range of 80-95%.
Synthesis Workflow
Key Reactions and Applications
The primary utility of this compound lies in its ability to act as an efficient electrophilic source of the methylsulfonyl group (CH₃SO₂⁺ synthon). The benzotriazolyl anion is an excellent leaving group, facilitating nucleophilic substitution reactions.
Sulfonylation of Amines
A major application of this compound is the synthesis of N-methylsulfonamides from primary and secondary amines. This reaction is a cornerstone in medicinal chemistry and drug development, as the sulfonamide functional group is a key component in a wide range of therapeutic agents.
Experimental Protocol: Sulfonylation of Aniline
Materials:
-
This compound
-
Aniline
-
Pyridine (or other suitable base)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.
-
Add this compound (1.05 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-phenylmethanesulfonamide can be purified by recrystallization or column chromatography.
Expected Yield:
Yields for the sulfonylation of anilines with sulfonylating agents are generally good to excellent.[8]
Reaction Mechanism: Sulfonylation of Amines
Conclusion
This compound, a legacy of the foundational work in benzotriazole chemistry, stands as a testament to the power of synthetic methodology development. Its stability, ease of use, and high efficiency in transferring the methylsulfonyl group have solidified its place in the synthetic organic chemist's toolbox. For researchers in drug discovery and development, this reagent provides a reliable and mild method for the introduction of the ubiquitous sulfonamide functional group, facilitating the synthesis of novel bioactive molecules. The protocols and data presented in this guide aim to provide a practical resource for the effective utilization of this important synthetic tool.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemshuttle.com [chemshuttle.com]
- 6. chemscene.com [chemscene.com]
- 7. 37073-15-7|1-(Methylsulfonyl)-1H-benzo[d][1,2,3]triazole|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
physical and chemical characteristics of 1-(Methylsulfonyl)-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methylsulfonyl)-1H-benzotriazole is a heterocyclic organic compound that serves as a versatile intermediate in various chemical syntheses. Its unique structure, combining a benzotriazole ring with a reactive methylsulfonyl group, makes it a subject of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its known physical and chemical characteristics, synthesis, and potential applications.
Core Physical and Chemical Properties
This compound is a crystalline solid at room temperature.[1][2] While stable under standard conditions, it should be stored in a sealed container away from heat and direct sunlight to prevent degradation.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N₃O₂S | [2][3] |
| Molecular Weight | 197.21 g/mol | [3][4] |
| CAS Number | 37073-15-7 | [2][4] |
| Appearance | White to tan or pale yellow solid | [1] |
| Melting Point | 106-108 °C (with decomposition) | [1] |
| 108-112 °C | [3][4][5] | |
| ~120-122 °C | [2] | |
| Boiling Point | 378.2 ± 25.0 °C (Predicted) | |
| Density | 1.54 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Poorly soluble in water; Moderately soluble in methanol and dimethylformamide. | [2] |
Synthesis
The primary method for the synthesis of this compound involves the reaction of 1H-benzotriazole with methanesulfonyl chloride.[6] This reaction is a standard procedure for the N-sulfonylation of heterocyclic compounds.
General Experimental Protocol: Synthesis of this compound
-
Materials: 1H-benzotriazole, methanesulfonyl chloride, a suitable base (e.g., triethylamine or pyridine), and an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve 1H-benzotriazole in the chosen aprotic solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the base to the solution.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
The following diagram illustrates a generalized workflow for this synthesis.
Spectral Characteristics
Reactivity and Chemical Behavior
The methylsulfonyl group in this compound is a key feature influencing its reactivity. This group can participate in various chemical transformations, including hydrolysis and alkylation reactions.[2] The benzotriazole moiety itself imparts unique electronic properties to the molecule.[2] The compound serves as a valuable intermediate in organic synthesis.[2]
Biological and Pharmaceutical Potential
While specific biological activities of this compound are not extensively documented, benzotriazole derivatives, in general, are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects.[7][8] It has been suggested that this compound can be utilized as a starting material for the development of novel drug candidates, particularly in the field of oncology, where its structure can be modified to enhance targeting of cancer cells.[2] At present, there is no specific information available in the literature regarding the signaling pathways directly modulated by this compound.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye damage.[3][4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety goggles.[2] In case of contact with skin or eyes, immediate and thorough rinsing with water is recommended.[2]
Conclusion
This compound is a chemical intermediate with established physical properties and a straightforward synthetic route. While its direct biological applications are yet to be fully elucidated, its role as a precursor in the synthesis of potentially bioactive molecules makes it a compound of interest for further research and development in the pharmaceutical and chemical industries. A significant lack of publicly available, detailed spectral and biological data necessitates further investigation to fully characterize this compound and explore its potential.
References
- 1. thermofisher.com [thermofisher.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. This compound 95 37073-15-7 [sigmaaldrich.com]
- 4. 1-(甲磺酰)-1H-苯并三唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 1-Methanesulfonyl-1H-1,2,3-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzotriazole: An overview on its versatile biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility of 1-(Methylsulfonyl)-1H-benzotriazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Methylsulfonyl)-1H-benzotriazole is a key intermediate in pharmaceutical and chemical synthesis. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside detailed experimental protocols for researchers to determine precise solubility data in their own laboratory settings. Due to the current lack of publicly available quantitative solubility data, this guide focuses on empowering researchers with the methodologies to generate this critical information.
Introduction
This compound, also known as N-mesylbenzotriazole, is a crystalline solid with a molecular weight of 197.21 g/mol and a melting point in the range of 108-112 °C[1][2][3]. Its chemical structure, featuring a benzotriazole ring activated by an electron-withdrawing methylsulfonyl group, makes it a valuable reagent in organic synthesis, particularly in sulfonylation reactions and as a leaving group. The efficiency and success of synthetic procedures involving this compound, as well as subsequent product isolation and purification, are intrinsically linked to its solubility in different organic media.
This guide addresses the current gap in quantitative solubility data for this compound. While qualitative descriptions of its solubility exist, precise numerical data is not readily found in published literature. To this end, we present established experimental protocols for solubility determination, enabling research and development professionals to ascertain the solubility in solvents relevant to their specific applications.
Qualitative Solubility Profile
Based on available chemical data sheets and supplier information, the solubility of this compound in organic solvents can be broadly categorized as follows:
-
Moderately Soluble: Methanol, Dimethylformamide (DMF)[4]
-
Slightly Soluble: Chloroform[3]
-
Poorly Soluble: Water[4]
It is important to note that these are general descriptors and the actual solubility can be significantly influenced by temperature and the purity of both the solute and the solvent. For context, the parent compound, 1H-benzotriazole, is more soluble in common organic solvents like ethanol, methanol, and dimethylformamide, while also exhibiting slight solubility in water[5]. The addition of the methylsulfonyl group is expected to alter these solubility characteristics.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound (e.g., in g/100 mL or mol/L at specified temperatures) is not available in the public domain. A comprehensive search of scientific databases, chemical supplier information, and regulatory documents did not yield numerical values. One safety data sheet explicitly states "Solubility in other solvents: No information available."
The absence of this data necessitates that researchers determine it experimentally for their specific solvent systems and temperature conditions. The following sections provide detailed protocols to facilitate this process.
Experimental Protocols for Solubility Determination
The following are standardized methods for determining the solubility of a solid organic compound in an organic solvent.
Protocol 1: Isothermal Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a constant temperature shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid.
-
Chromatographic/Spectroscopic Method: Dilute the filtered solution to a known concentration and analyze it using a pre-calibrated HPLC or UV-Vis method to determine the concentration of the dissolved solute.
-
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
Protocol 2: Polythermal Method (Dynamic Method)
This method is useful for determining solubility at various temperatures more rapidly.
Objective: To determine the temperature-dependent solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Jacketed glass vessel with a stirrer
-
Temperature probe
-
Circulating water bath with programmable temperature control
-
Light source and detector (turbidity sensor) or visual observation
Procedure:
-
Preparation of a Mixture of Known Composition: Prepare a mixture of this compound and the solvent with a known composition in the jacketed glass vessel.
-
Heating: Slowly heat the mixture at a constant rate while stirring.
-
Dissolution Temperature Measurement: Record the temperature at which the last solid particles dissolve completely. This is the saturation temperature for that specific concentration.
-
Cooling (Optional but Recommended): Slowly cool the solution and record the temperature at which turbidity first appears (crystallization onset).
-
Repeat: Repeat steps 1-4 with different compositions to generate a solubility curve over a range of temperatures.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of this compound.
References
A Technical Guide to the Melting Point of 1-(Methylsulfonyl)-1H-benzotriazole
This guide provides a comprehensive overview of the physicochemical properties, focusing on the melting point, of 1-(Methylsulfonyl)-1H-benzotriazole. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document details experimental protocols for melting point determination and outlines the compound's key characteristics and applications.
Introduction
This compound, also known as 1-methanesulfonyl-1H-benzotriazole, is a crystalline solid organic compound. It serves as a valuable intermediate in organic synthesis and has been explored for its potential in the pharmaceutical industry. Derivatives of this compound are investigated as potential drug candidates, for instance, in the development of anticancer drugs. Structurally, it consists of a benzotriazole ring substituted with a methylsulfonyl group.
Physicochemical Properties
The melting point is a critical physical property used to identify a compound and assess its purity.[1] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can cause a depression and broadening of this range. Reported melting point values for this compound vary slightly across different suppliers, which may be attributed to differences in purity.
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| CAS Number | 37073-15-7 | |
| Molecular Formula | C₇H₇N₃O₂S | |
| Molecular Weight | 197.21 g/mol | |
| Melting Point | 120-122 °C | |
| Melting Point (lit.) | 108-112 °C | [2] |
| Purity | 95% | [2] |
| Appearance | Crystalline solid |
Experimental Protocol: Melting Point Determination
The most common method for determining the melting point of a solid organic compound is the capillary method, which can be performed with a manual apparatus like a Thiele tube or a modern digital instrument (e.g., a Mel-Temp apparatus).[3]
3.1. Principle
A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, which is then heated at a controlled rate in a heating block or oil bath.[3] The melting point range is the interval between the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid.[4]
3.2. Apparatus and Materials
-
Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube setup
-
Glass capillary tubes (one end sealed)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle (optional, for grinding the sample)
-
This compound sample (must be completely dry)[5]
3.3. Detailed Procedure
-
Sample Preparation:
-
Place a small amount of this compound on a clean, dry surface. If the crystals are not fine, gently grind them into a fine powder.
-
Jab the open end of a capillary tube into the powder pile to collect a small amount of the sample.[5]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly.[5] The packed sample height should be approximately 1-2 mm.[4]
-
-
Apparatus Setup:
-
Insert the capillary tube containing the sample into the designated slot in the melting point apparatus.[5]
-
Ensure the thermometer is correctly placed to accurately measure the temperature of the heating block or bath.
-
-
Measurement:
-
Rapid Determination (Optional): First, heat the sample rapidly to find an approximate melting point. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[5]
-
Begin heating again at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[5] A slow heating rate is crucial for an accurate reading.
-
Observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature (T₁) when the first visible drop of liquid appears.
-
Record the temperature (T₂) when the last crystal of the solid turns into a clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
Perform at least two careful determinations to ensure the value is consistent.
-
Workflow Visualization
The following diagram illustrates the logical workflow for determining the melting point using the capillary method.
Caption: Workflow for Melting Point Determination.
Safety and Handling
When handling this compound, standard laboratory safety precautions should be observed. It is recommended to wear protective gloves and eye protection. In case of accidental contact with skin or eyes, the affected area should be rinsed immediately with water. The melting point apparatus can reach high temperatures and should be handled with care to avoid burns.[1]
References
An In-depth Technical Guide to 1-(Methylsulfonyl)-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(Methylsulfonyl)-1H-benzotriazole, a versatile reagent in organic synthesis with significant potential in various scientific and industrial applications, including drug development.
Chemical and Physical Properties
This compound is a crystalline solid at room temperature.[1] Its core structure consists of a benzotriazole ring substituted with a methylsulfonyl group.
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃O₂S | [1][2][3] |
| Molecular Weight | 197.21 g/mol | [1][2][3] |
| CAS Number | 37073-15-7 | [1][2] |
| Appearance | White to beige crystalline powder | [1][3] |
| Melting Point | 108-112 °C[2][3] or 120-122 °C[1] | |
| Solubility | Moderately soluble in methanol and dimethylformamide; poorly soluble in water.[1] | |
| SMILES | CS(=O)(=O)n1nnc2ccccc12 | [2] |
| InChI | 1S/C7H7N3O2S/c1-13(11,12)10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3 | [2] |
Synthesis and Reactivity
2.1. General Synthesis Protocol
This compound can be synthesized from 1H-1,2,3-benzotriazole and methanesulfonyl chloride.[4]
Experimental Protocol: Synthesis of this compound
-
Materials: 1H-1,2,3-benzotriazole, methanesulfonyl chloride, suitable base (e.g., triethylamine), and an appropriate solvent (e.g., tetrahydrofuran).
-
Procedure:
-
Dissolve 1H-1,2,3-benzotriazole and the base in the solvent in a reaction vessel under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Add methanesulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent.
-
2.2. Reactivity and Applications in Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis.[1] The methylsulfonyl group can participate in various reactions, including hydrolysis and alkylation.[1] It is particularly useful as a source of the benzotriazolyl anion.[4] For instance, it reacts with carboxylic acids in the presence of a base to form 1-acyl-1H-1,2,3-benzotriazoles, which are effective acylating agents for the synthesis of amides.[4]
Below is a diagram illustrating the general synthetic utility of this compound in the acylation of amines.
Caption: Synthetic pathway for amide formation using this compound.
Applications in Research and Industry
The unique chemical properties of this compound and its derivatives have led to their application in several fields:
-
Drug Development: Derivatives of this compound are being explored as potential drug candidates.[1] For example, modifications to its structure are being investigated to enhance the targeting of cancer cells and improve the therapeutic index of anticancer drugs.[1] Benzotriazole derivatives, in general, have shown a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.
-
Corrosion Inhibition: It is effective in preventing rust and corrosion on metals, making it valuable in the automotive and construction industries.[3]
-
Photostabilization: It acts as a photostabilizer in plastics and coatings, enhancing their durability against UV light exposure.[3]
-
Analytical Chemistry: It is used as a reagent for the detection and quantification of various substances.[3]
-
Agrochemicals: This compound is utilized as an additive in the formulation of pesticides and herbicides to improve their performance.[3]
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye damage.[2]
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes serious eye damage | H318 |
Handling Precautions:
-
Wear protective gloves, clothing, and eye/face protection.[1][2]
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[2][5]
-
If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2][5]
-
Store in a sealed container at room temperature, away from heat and direct sunlight.[1]
Below is a workflow for the safe handling of this compound.
References
An In-depth Technical Guide to the Safety and Handling of 1-(Methylsulfonyl)-1H-benzotriazole
This guide provides comprehensive safety and handling information for 1-(Methylsulfonyl)-1H-benzotriazole, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazardous properties, handling precautions, and emergency procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and the risk of serious eye damage.[1][2]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
Hazard Pictograms:
-
GHS05 (Corrosion): For substances that cause severe skin burns and eye damage.
-
GHS07 (Exclamation Mark): For substances that may cause respiratory irritation, drowsiness or dizziness, an allergic skin reaction, serious eye irritation, or are harmful if swallowed.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃O₂S | [5] |
| Molecular Weight | 197.21 g/mol | [1][5] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 108-112 °C (lit.) | [1][3] |
| Boiling Point | 378.2 ± 25.0 °C (Predicted) | [6] |
| Density | 1.54 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Moderately soluble in methanol and dimethylformamide; poorly soluble in water.[5] Chloroform (Slightly), Methanol (Slightly). | [6] |
| Flash Point | Not applicable | [1][3] |
| Stability | Stable under recommended storage conditions. |
Toxicological Information
Detailed toxicological studies for this compound are not extensively available in the public domain. The classification for acute oral toxicity and serious eye damage is based on existing data and/or computational predictions. The toxicological properties have not been fully investigated.
Acute Toxicity:
-
Dermal: No specific data is available for this compound.
-
Inhalation: No specific data is available for this compound.
Irritation and Corrosivity:
-
Eye: Classified as Category 1, "Causes serious eye damage."[1][2] Direct contact can cause irreversible damage to the eyes.
-
Skin: While not classified as a skin irritant, caution should be exercised. For the parent compound, 1H-benzotriazole, mild skin irritation has been observed in animal studies.[7]
Sensitization:
-
No data is available to conclude whether this compound is a skin or respiratory sensitizer.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity:
Experimental Protocols (Standardized Methodologies)
As specific experimental data for this compound is limited, this section describes the standard OECD (Organisation for Economic Co-operation and Development) guidelines that would be followed to assess the key toxicological endpoints.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method):
-
Principle: This method involves a stepwise procedure with the use of a minimal number of animals. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.
-
Procedure:
-
Fasted animals (typically rats) are administered a single dose of the test substance by gavage.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A necropsy is performed on all animals at the end of the observation period.
-
The results are used to classify the substance into one of the GHS categories for acute oral toxicity.
-
Serious Eye Damage/Eye Irritation - OECD Guideline 405:
-
Principle: This test evaluates the potential of a substance to produce irritation or damage to the eye.
-
Procedure:
-
A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit). The other eye remains untreated and serves as a control.
-
The eyes are examined and scored for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals after application.
-
The reversibility of the ocular lesions is also evaluated to differentiate between serious eye damage (irreversible effects) and eye irritation (reversible effects).
-
Safety and Handling Precautions
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust formation.[5]
Personal Protective Equipment (PPE): [3][7]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[3][7]
Handling Procedures:
-
Avoid contact with skin and eyes.[9]
-
Avoid formation of dust and aerosols.
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store at room temperature, away from heat and direct sunlight.[5]
-
Store away from oxidizing agents.[10]
First Aid Measures
-
General Advice: If symptoms persist, call a physician.[5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[2][5]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2]
-
Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: No information available.[5]
-
Specific Hazards Arising from the Chemical: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[5]
-
Environmental Precautions: Should not be released into the environment.
-
Methods for Containment and Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from initial assessment to emergency response.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound 95 37073-15-7 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. series.publisso.de [series.publisso.de]
- 5. chemshuttle.com [chemshuttle.com]
- 6. 37073-15-7 CAS MSDS (this compound 95) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. Bioassay of 1H-benzotriazole for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inchem.org [inchem.org]
- 10. 1-Methylsulfonyl-1H-benzotriazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
1-(Methylsulfonyl)-1H-benzotriazole material safety data sheet (MSDS)
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-(Methylsulfonyl)-1H-benzotriazole, a key intermediate in organic and medicinal chemistry. The document outlines its chemical and physical properties, potential hazards, safety protocols, and applications, serving as an essential resource for laboratory and development settings.
Chemical Identification and Properties
This compound is a crystalline solid at room temperature. It is characterized by a benzotriazole ring substituted with a methylsulfonyl group. This compound is moderately soluble in organic solvents like methanol and dimethylformamide but has poor solubility in water.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 37073-15-7[1][2][3][4] |
| Molecular Formula | C₇H₇N₃O₂S[1][2][5] |
| Synonyms | 1-Methanesulfonyl-1H-benzotriazole, Methylsulfonyl benzotriazole[2][5] |
| InChI Key | OMMZSDGGKVRGGP-UHFFFAOYSA-N[1][2][5] |
| SMILES | CS(=O)(=O)N1N=NC2=C1C=CC=C2[1][2][5] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 197.21 g/mol [1][2][4][5] |
| Appearance | Crystalline solid |
| Melting Point | 106-122 °C (may decompose)[1][2][5][6] |
| Boiling Point | 378.2 ± 25.0 °C (Predicted)[6] |
| Density | 1.54 ± 0.1 g/cm³ (Predicted)[6] |
| Solubility | Water: Poorly soluble. Organic Solvents: Moderately soluble in methanol and dimethylformamide; slightly soluble in chloroform.[6] |
Hazard Identification and Toxicology
This compound is classified as hazardous, primarily causing acute oral toxicity and serious eye damage.[1][2][4][5] The signal word "Danger" is used on its safety labels.[1][2]
Table 3: GHS Hazard Classification
| Classification | Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 / H301 | Harmful or Toxic if swallowed[1][2][4][5] |
| Serious Eye Damage | H318 | Causes serious eye damage[1][2][4][5] |
Table 4: Toxicological Data (Related Compounds) Note: Specific toxicological data for this compound is limited. The following data is for the parent compound, 1H-Benzotriazole, and is provided for reference.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 500-560 mg/kg[7][8] |
| LD50 | Mouse | Oral | 615 mg/kg[8] |
| LC50 | Rat | Inhalation | 1910 mg/m³/3H[8][9] |
Safety and Handling Protocols
Proper handling and storage are critical to ensure laboratory safety. This includes using appropriate personal protective equipment (PPE) and adhering to established first-aid procedures.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][3][10]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1][10]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3][10]
-
Respiratory Protection: Use a dust mask (e.g., N95 type) or work in a well-ventilated area or under a fume hood to avoid inhaling dust.[1][11]
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperatures range from room temperature to 2-8°C. Keep away from heat, direct sunlight, and incompatible materials such as strong oxidizing agents.[5]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3]
-
Ingestion: If swallowed, rinse mouth and call a poison center or physician if you feel unwell.[3] Do not induce vomiting.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek medical attention.[3]
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
The following is a representative protocol for the N-sulfonylation of benzotriazole, adapted from procedures for similar compounds.[12] This reaction should be performed under an inert atmosphere in a well-ventilated fume hood.
Materials:
-
1H-Benzotriazole
-
Methanesulfonyl chloride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: Dissolve 1H-Benzotriazole and the base (approx. 1.2 equivalents) in the anhydrous solvent within a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C using an ice bath.
-
Addition of Reagent: Slowly add methanesulfonyl chloride (approx. 1.1 equivalents) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Caption: A representative workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis. The methylsulfonyl group acts as a good leaving group in nucleophilic substitution reactions, while the benzotriazole moiety provides unique electronic properties. Its primary application is in the pharmaceutical industry, where it serves as a versatile building block for creating libraries of novel compounds. These derivatives can be screened for biological activity, with some showing potential as drug candidates, particularly in the development of anticancer agents.
Caption: Role of this compound in the drug development process.
References
- 1. 1-(甲磺酰)-1H-苯并三唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 95 37073-15-7 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. H53386.14 [thermofisher.com]
- 5. 1-Methylsulfonyl-1H-benzotriazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 37073-15-7 CAS MSDS (this compound 95) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 1-(PHENYLSULFONYL)-1H-BENZOTRIAZOLE synthesis - chemicalbook [chemicalbook.com]
Spectroscopic and Structural Characterization of 1-(Methylsulfonyl)-1H-benzotriazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
1-(Methylsulfonyl)-1H-benzotriazole is a derivative of benzotriazole, a heterocyclic aromatic compound, featuring a methylsulfonyl group attached to one of the nitrogen atoms of the triazole ring. This modification can significantly influence the compound's chemical reactivity, solubility, and biological activity, making it a molecule of interest in medicinal chemistry and materials science.
Key Identifiers:
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1-Methanesulfonyl-1H-benzotriazole |
| CAS Number | 37073-15-7 |
| Molecular Formula | C₇H₇N₃O₂S |
| Molecular Weight | 197.21 g/mol |
| Melting Point | 108-112 °C or 120-122 °C |
Spectroscopic Data (Predictive Analysis)
Due to the absence of publicly available experimental spectra for this compound, this section provides an expert prediction of the expected spectroscopic data based on the compound's structure. These predictions are intended to guide researchers in the analysis of experimentally obtained data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzotriazole ring system and the methyl protons of the sulfonyl group.
-
Aromatic Protons (C₆H₄): The four protons on the benzene ring will likely appear as a complex multiplet pattern in the downfield region, typically between δ 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the solvent used and the electronic effects of the sulfonylated triazole ring.
-
Methyl Protons (CH₃): The three equivalent protons of the methyl group are expected to appear as a sharp singlet in the upfield region, likely around δ 3.0-3.5 ppm.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the six aromatic carbons and the single methyl carbon.
-
Aromatic Carbons (C₆H₄): The six carbons of the benzene ring will resonate in the aromatic region, typically between δ 110 and 150 ppm. The two carbons to which the triazole ring is fused will likely have distinct chemical shifts from the other four.
-
Methyl Carbon (CH₃): The carbon of the methyl group is expected to appear in the upfield region of the spectrum, generally between δ 30 and 45 ppm.
Table 1: Predicted NMR Spectroscopic Data for this compound
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~ 7.5 - 8.5 | m | 4H | Ar-H |
| Methyl | ~ 3.0 - 3.5 | s | 3H | CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Aromatic | ~ 110 - 150 | Ar-C | ||
| Methyl | ~ 30 - 45 | CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1600, 1475 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~ 1350 - 1300 | Strong | Asymmetric SO₂ stretch |
| ~ 1170 - 1140 | Strong | Symmetric SO₂ stretch |
| ~ 1200 - 1000 | Medium | C-N and N-N stretching vibrations |
| ~ 800 - 700 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, which is 197.21. Depending on the ionization method (e.g., ESI, EI), adducts such as [M+H]⁺ or [M+Na]⁺ may also be observed.
-
Major Fragments: Common fragmentation pathways may include the loss of the methylsulfonyl group (SO₂CH₃), the entire sulfonyl group (SO₂), or cleavage of the benzotriazole ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Possible Fragment |
| 197 | [C₇H₇N₃O₂S]⁺ (Molecular Ion) |
| 118 | [C₆H₄N₃]⁺ (Loss of SO₂CH₃) |
| 90 | [C₆H₄N]⁺ (Further fragmentation of the benzotriazole ring) |
| 79 | [SO₂CH₃]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Synthesis
This compound can be synthesized from 1H-1,2,3-benzotriazole and methanesulfonyl chloride. In a typical procedure, the reaction is carried out in a suitable solvent, and the product can be purified by crystallization, for example, from warm benzene[1].
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.
-
Instrumentation (Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve stable ionization.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). Data can be acquired in both positive and negative ion modes to observe different ionic species.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition of the ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
References
The Multifaceted Role of Benzotriazole Derivatives in Medicinal Chemistry: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Benzotriazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to its versatile biological activities and synthetic accessibility. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of key benzotriazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Core Synthetic Strategies
The foundational benzotriazole core is typically synthesized via the diazotization of o-phenylenediamine.[1][2] This straightforward and efficient method allows for the generation of the benzotriazole nucleus, which can then be further functionalized at various positions to create a diverse library of derivatives.
A general and widely used procedure for the synthesis of benzotriazole involves the reaction of o-phenylenediamine with sodium nitrite in the presence of glacial acetic acid.[1][3][4] The reaction proceeds through the formation of a diazonium salt, which then undergoes intramolecular cyclization to yield benzotriazole.[1]
Subsequent modifications often involve N-alkylation or N-acylation to introduce various substituents, thereby modulating the compound's physicochemical properties and biological activity.[5] For instance, reaction with 2-chloro-N-substituted phenylacetamides in the presence of a base like potassium carbonate in a solvent such as DMF is a common strategy to introduce acetamide linkages.[5]
Anticancer Activity of Benzotriazole Derivatives
Benzotriazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and tubulin.[6]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected benzotriazole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BI9 | MCF-7 (Breast) | 3.57 | [7] |
| HL-60 (Leukemia) | 0.40 | [7] | |
| HCT-116 (Colon) | 2.63 | [7] | |
| Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 | [8] |
| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 | [8] |
| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 | [8] |
| MKN45 (Stomach) | 3.04 ± 0.02 | [8] | |
| Compound 4 | MCF-7 (Breast) | 5.68 (µg/ml) | [9] |
| HT29 (Colon) | 10.21 (µg/ml) | [9] | |
| ARV-2 | MCF-7 (Breast) | 3.16 | [10] |
| HeLa (Cervical) | 5.31 | [10] | |
| HT-29 (Colon) | 10.6 | [10] |
Mechanism of Action: Tubulin Polymerization Inhibition
A significant mechanism through which benzotriazole derivatives exert their anticancer effects is by disrupting microtubule dynamics.[11] They can act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[11][12] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[11]
Caption: Inhibition of tubulin polymerization by benzotriazole derivatives.
Mechanism of Action: Protein Kinase CK2 Inhibition
Certain halogenated benzotriazole derivatives, such as 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), are potent and selective inhibitors of protein kinase CK2.[13] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival. By inhibiting CK2, these benzotriazole derivatives can trigger apoptosis in cancer cells.[14]
References
- 1. scribd.com [scribd.com]
- 2. Synthesis of Benzotriazole from o- Phynylenediamine.pptx [slideshare.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ijariie.com [ijariie.com]
- 5. iisj.in [iisj.in]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 9. researchgate.net [researchgate.net]
- 10. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Sulfonamides using 1-(Methylsulfonyl)-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides traditionally involves the use of sulfonyl chlorides, which can be harsh and moisture-sensitive. An alternative and efficient method utilizes N-sulfonylbenzotriazoles as stable, crystalline, and reactive sulfonating agents. This application note details the synthesis of sulfonamides via the reaction of primary and secondary amines with 1-(alkyl/arylsulfonyl)-1H-benzotriazoles, with a focus on adapting protocols for 1-(Methylsulfonyl)-1H-benzotriazole. This method, largely pioneered by the Katritzky group, offers a convenient route to a diverse range of sulfonamides. A notable example is the reaction of 1-(Morpholine-4-sulfonyl)-1H-benzotriazole with various secondary amines, which proceeds efficiently under microwave irradiation to yield unsymmetrical sulfamides in high yields.[1]
General Reaction Scheme
The core of this methodology is the nucleophilic substitution of the benzotriazole group from the N-sulfonylbenzotriazole by a primary or secondary amine, yielding the corresponding sulfonamide and benzotriazole as a byproduct.
Reaction: R¹R²NH + R³SO₂-Bt → R³SO₂-NR¹R² + BtH
Where:
-
R¹R²NH is a primary or secondary amine
-
R³SO₂-Bt is the N-sulfonylbenzotriazole (e.g., R³ = CH₃ for this compound)
-
R³SO₂-NR¹R² is the resulting sulfonamide
-
BtH is benzotriazole
Data Presentation: Synthesis of Unsymmetrical Sulfamides
The following table summarizes the yields obtained from the reaction of 1-(Morpholine-4-sulfonyl)-1H-benzotriazole with various secondary amines, demonstrating the efficiency of N-sulfonylbenzotriazoles as sulfonating agents.[1] This data serves as a strong predictive model for the expected yields when using this compound under similar conditions.
| Entry | Secondary Amine | Product | Yield (%) |
| 1 | Piperidine | 1-(Morpholine-4-sulfonyl)piperidine | 90 |
| 2 | Pyrrolidine | 1-(Morpholine-4-sulfonyl)pyrrolidine | 85 |
| 3 | N-Methylpiperazine | 1-Methyl-4-(morpholine-4-sulfonyl)piperazine | 80 |
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of sulfonamides using an N-sulfonylbenzotriazole, based on the successful synthesis of unsymmetrical sulfamides.[1]
Protocol: Synthesis of Sulfonamides via Microwave Irradiation
Materials:
-
This compound (or other N-sulfonylbenzotriazole)
-
Appropriate primary or secondary amine
-
Microwave synthesis vial
-
Microwave reactor
-
Solvent (if necessary, though the reaction can often be run neat)
-
Silica gel for chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine the 1-(sulfonyl)-1H-benzotriazole (1.0 eq) and the secondary amine (1.2 eq). If a solvent is used, add it at this stage (e.g., DMF, acetonitrile).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 120°C for 10 minutes with a power of 120 W.[1]
-
Reaction Monitoring: After the allotted time, cool the reaction mixture to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
If the product crystallizes upon cooling, it can be isolated by filtration and washed with a cold solvent (e.g., diethyl ether or a hexane/ethyl acetate mixture).
-
If the product is an oil or remains in solution, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure sulfonamide.
-
-
Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the synthesis of sulfonamides.
Proposed Reaction Mechanism
Caption: Mechanism of sulfonamide formation via nucleophilic substitution.
References
Application Notes and Protocols for 1-(Methylsulfonyl)-1H-benzotriazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-(Methylsulfonyl)-1H-benzotriazole in organic synthesis. This versatile reagent is primarily utilized as a sulfonating and mesylating agent, finding application in the synthesis of sulfonamides and other key organic transformations.
Overview and Applications
This compound is a stable, crystalline solid that serves as an efficient reagent for the introduction of the methylsulfonyl (mesyl) group onto various nucleophiles. Its benzotriazole leaving group facilitates reactions under mild conditions. Key applications include:
-
Synthesis of Sulfonamides: A primary application is the reaction with primary and secondary amines to furnish the corresponding sulfonamides, a crucial functional group in many pharmaceutical compounds.
-
Mesylation of Alcohols: It can be employed for the mesylation of alcohols, converting them into good leaving groups for subsequent nucleophilic substitution reactions.
-
Activation of Carboxylic Acids: In some contexts, it can be used to activate carboxylic acids for the formation of esters and amides.
Physical and Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃O₂S | |
| Molecular Weight | 197.21 g/mol | |
| Appearance | White solid | [1] |
| Melting Point | 108-112 °C | |
| CAS Number | 37073-15-7 |
Experimental Protocols
General Protocol for the Synthesis of Sulfonamides
This protocol describes a general method for the N-sulfonylation of amines using a sulfonyl chloride, which can be adapted for this compound. The reaction proceeds by nucleophilic attack of the amine on the sulfur atom of the sulfonyl group, with the benzotriazole anion acting as a leaving group.
Reaction Scheme:
Caption: General reaction scheme for sulfonamide synthesis.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or another non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of the amine (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 mmol).
-
Addition of Sulfonylating Agent: Add this compound (1.1 mmol) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. Reaction times can vary from 30 minutes to several hours.[1][2]
-
Work-up:
-
Quench the reaction by adding water (10 mL).
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Example Data for a Similar Sulfonylation Reaction:
The following data is for the synthesis of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, a novel sulfonamide derivative, using methanesulfonyl chloride.[1][2] This provides an indication of typical yields and conditions that may be expected.
| Reactant 1 (Amine) | Reactant 2 (Sulfonyl Chloride) | Base | Solvent | Time | Yield |
| Trimetazidine (1 mmol) | Methanesulfonyl chloride (1 mmol) | Triethylamine (1.2 mmol) | Dichloromethane | 30 min | 93% |
Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole - An Analogous Protocol
While a specific protocol for the synthesis of this compound was not found, a detailed procedure for its phenyl analog is available and provides a useful reference.[3]
Reaction Scheme:
Caption: Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole.
Materials:
-
Benzotriazole
-
Sodium benzenesulfinate
-
Iodine (I₂)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitable flask, suspend benzotriazole (0.3 mmol) and sodium benzenesulfinate (0.9 mmol) in a mixture of ethyl acetate and water (10:1, 2 mL).
-
Catalyst Addition: Add iodine (0.06 mmol) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 3 hours.[3]
-
Work-up:
-
Quench the reaction with saturated aqueous sodium thiosulfate (2 mL).
-
Basify the mixture with saturated aqueous sodium carbonate (8 mL) and add water (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the residue by TLC to obtain the product.[3]
Quantitative Data for Analogous Synthesis:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time | Temperature | Yield |
| Benzotriazole (0.3 mmol) | Sodium benzenesulfinate (0.9 mmol) | Iodine (0.06 mmol) | EtOAc/H₂O (10:1) | 3 h | 20 °C | 97% |
Logical Workflow for Sulfonamide Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of a sulfonamide using this compound.
Caption: Experimental workflow for sulfonamide synthesis.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle this compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
These protocols and notes are intended to serve as a guide. Researchers should optimize conditions for their specific substrates and reactions.
References
Application Notes and Protocols: Benzotriazole Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
While direct applications of 1-(Methylsulfonyl)-1H-benzotriazole as a primary reagent in conventional cross-coupling reactions such as Suzuki, Sonogashira, or Heck are not extensively documented in the current scientific literature, the benzotriazole scaffold is a key player in specialized cross-coupling transformations. This document provides detailed insights into a closely related and synthetically valuable reaction: the denitrogenative Suzuki-Miyaura cross-coupling of 1-(trifluoromethanesulfonyl)-1H-benzotriazoles. This reaction serves as a powerful method for the synthesis of ortho-substituted aniline derivatives, which are important intermediates in pharmaceutical and materials science.
The protocol highlights the utility of N-activated benzotriazoles as precursors to in situ generated ortho-amino-arenediazonium species, which then participate in palladium-catalyzed cross-coupling. This approach circumvents the often challenging synthesis of stable ortho-amino-arenediazonium salts.
Denitrogenative Suzuki-Miyaura Cross-Coupling of 1-(Trifluoromethanesulfonyl)-1H-benzotriazoles
This section details the palladium-catalyzed denitrogenative Suzuki-Miyaura cross-coupling of 1-(trifluoromethanesulfonyl)-1H-benzotriazoles with various boronic acids. The reaction proceeds with the extrusion of nitrogen gas to afford ortho-amino-substituted biaryl derivatives in good yields.[1][2][3][4]
Reaction Principle
The key to this transformation is the activation of the benzotriazole ring by the strongly electron-withdrawing trifluoromethanesulfonyl (triflyl) group. In the presence of a silver salt, such as silver tetrafluoroborate (AgBF₄), the N-triflylbenzotriazole undergoes ring-opening to generate a reactive ortho-amino-arenediazonium intermediate.[1][2][3] This intermediate then enters a palladium-catalyzed catalytic cycle, coupling with a boronic acid to form the desired biaryl product with the loss of dinitrogen.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the denitrogenative Suzuki-Miyaura coupling of various substituted 1-(trifluoromethanesulfonyl)-1H-benzotriazoles with different boronic acids.
| Entry | Benzotriazole Substrate (1) | Boronic Acid (2) | Product (3) | Yield (%) |
| 1 | 1-(Trifluoromethanesulfonyl)-1H-benzotriazole | Phenylboronic acid | 2-Aminobiphenyl | 85 |
| 2 | 5-Methyl-1-(trifluoromethanesulfonyl)-1H-benzotriazole | Phenylboronic acid | 4-Methyl-2-aminobiphenyl | 82 |
| 3 | 5-Methoxy-1-(trifluoromethanesulfonyl)-1H-benzotriazole | Phenylboronic acid | 4-Methoxy-2-aminobiphenyl | 78 |
| 4 | 5-Chloro-1-(trifluoromethanesulfonyl)-1H-benzotriazole | Phenylboronic acid | 4-Chloro-2-aminobiphenyl | 88 |
| 5 | 1-(Trifluoromethanesulfonyl)-1H-benzotriazole | 4-Methoxyphenylboronic acid | 2'-Amino-4-methoxybiphenyl | 80 |
| 6 | 1-(Trifluoromethanesulfonyl)-1H-benzotriazole | 4-Fluorophenylboronic acid | 2'-Amino-4-fluorobiphenyl | 83 |
| 7 | 1-(Trifluoromethanesulfonyl)-1H-benzotriazole | 4-(Trifluoromethyl)phenylboronic acid | 2'-Amino-4-(trifluoromethyl)biphenyl | 75 |
| 8 | 1-(Trifluoromethanesulfonyl)-1H-benzotriazole | Thiophen-2-ylboronic acid | 2-(Thiophen-2-yl)aniline | 70 |
Conditions: 1 (0.30 mmol), 2 (0.45 mmol), Pd(OAc)₂ (0.015 mmol), PPh₃ (0.09 mmol), and AgBF₄ (0.75 mmol) in toluene (3.0 mL) at 80 °C for 12 h. Isolated yields.[4]
Experimental Protocol
Materials:
-
Substituted 1-(trifluoromethanesulfonyl)-1H-benzotriazole (1.0 equiv)
-
Aryl- or vinylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 30 mol%)
-
Silver tetrafluoroborate (AgBF₄, 2.5 equiv)
-
Anhydrous toluene
-
Schlenk tube or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the substituted 1-(trifluoromethanesulfonyl)-1H-benzotriazole (0.30 mmol, 1.0 equiv), the corresponding boronic acid (0.45 mmol, 1.5 equiv), palladium(II) acetate (3.4 mg, 0.015 mmol, 5 mol%), triphenylphosphine (23.6 mg, 0.09 mmol, 30 mol%), and silver tetrafluoroborate (146 mg, 0.75 mmol, 2.5 equiv).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Addition of Solvent: Add anhydrous toluene (3.0 mL) to the reaction mixture via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ortho-amino-substituted biaryl product.
Visualizations
Proposed Reaction Mechanism Workflow
Caption: Proposed workflow for the denitrogenative Suzuki-Miyaura coupling.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the cross-coupling reaction.
References
- 1. Denitrogenative Suzuki-Miyaura Cross-coupling Reactions of benzotriazoles | TCI AMERICA [tcichemicals.com]
- 2. Denitrogenative Suzuki-Miyaura Cross-coupling Reactions of benzotriazoles | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1-(Methylsulfonyl)-1H-benzotriazole in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of an Activated Benzotriazole in Modern Synthesis
In the landscape of pharmaceutical development, the efficient and reliable synthesis of complex molecular intermediates is paramount. Among the vast arsenal of synthetic tools, the benzotriazole methodology, pioneered by the Katritzky group, stands out for its versatility and efficacy.[1] At the heart of this methodology lies the activation of the benzotriazole ring system, transforming it into a highly effective leaving group and a facilitator of a myriad of chemical transformations. This guide focuses on a particularly potent and versatile activating group: the methylsulfonyl moiety. 1-(Methylsulfonyl)-1H-benzotriazole emerges as a stable, crystalline solid that serves as a powerful reagent for the construction of key pharmaceutical building blocks, including sulfonamides and various heterocyclic systems. Its utility stems from the electron-withdrawing nature of the methylsulfonyl group, which significantly enhances the leaving group ability of the benzotriazolide anion, thereby driving reactions to completion under mild conditions.
This document provides an in-depth exploration of the applications of this compound in pharmaceutical intermediate synthesis. We will delve into the mechanistic underpinnings of its reactivity, present detailed protocols for its use in key synthetic transformations, and showcase its utility through the synthesis of relevant precursors for drug discovery.
Core Principles: Why the Methylsulfonyl Group?
The efficacy of this compound as a synthetic reagent is rooted in the electronic properties imparted by the methylsulfonyl group. This group acts as a potent electron-withdrawing entity, polarizing the N-S bond and making the benzotriazole moiety an excellent leaving group. This activation is crucial for a range of nucleophilic substitution reactions.
Compared to its N-acyl counterparts, N-sulfonylbenzotriazoles often exhibit enhanced stability, allowing for easier handling and storage, while still providing a high degree of reactivity for synthetic transformations. The benzotriazolide anion, once displaced, is a very weak base, which minimizes side reactions and contributes to cleaner reaction profiles.
Application I: Synthesis of Sulfonamides - A Cornerstone of Medicinal Chemistry
The sulfonamide functional group is a ubiquitous feature in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. The direct sulfonylation of amines with sulfonyl chlorides can sometimes be challenging due to the harsh reaction conditions and the generation of stoichiometric amounts of acidic byproducts. This compound offers a mild and efficient alternative for the synthesis of sulfonamides.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the methylsulfonyl group, leading to the displacement of the benzotriazolide anion. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the liberated benzotriazole.
Caption: Mechanism of Sulfonamide Formation.
Protocol: Synthesis of 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
This protocol details the synthesis of a sulfonamide derivative of trimetazidine, a medication used to treat angina pectoris.[2]
Materials:
-
Trimetazidine
-
Methanesulfonyl chloride
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Hydrochloric acid (diluted)
-
Saturated sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve trimetazidine (1 mmol) in dichloromethane (30 mL).
-
To this solution, add methanesulfonyl chloride (1 mmol).
-
After stirring for 10 minutes at room temperature, add triethylamine (1.2 mmol).
-
Continue stirring for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with diluted hydrochloric acid, saturated sodium carbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
The product, 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, is typically obtained in high yield and purity.
| Reactant | Molar Ratio | Solvent | Base | Reaction Time | Yield | Reference |
| Trimetazidine | 1.0 | Dichloromethane | Triethylamine | 40 min | 93% | [2] |
Application II: Facilitating Condensation Reactions for Heterocycle Synthesis
This compound serves as an excellent condensing agent, facilitating the formation of amide and ester bonds that can be precursors to a variety of heterocyclic systems. This is a cornerstone of the Katritzky benzotriazole methodology, where the benzotriazole moiety is introduced and subsequently displaced to construct the desired heterocyclic core.[3]
Mechanistic Rationale
In these reactions, this compound activates a carboxylic acid, likely forming a mixed anhydride or an N-acylbenzotriazole in situ. This activated intermediate is then susceptible to nucleophilic attack, leading to the formation of a new bond and the expulsion of the benzotriazolide anion.
Caption: Workflow for Heterocycle Synthesis.
Protocol: Synthesis of 1-(Phenylpropiolyl)benzotriazole - A Precursor for Triazoles
This protocol describes the synthesis of a key intermediate for the construction of 1,2,3-triazole rings, which are prevalent in many pharmaceutical agents.[3]
Materials:
-
Phenylpropiolic acid
-
This compound
-
Suitable aprotic solvent (e.g., Tetrahydrofuran)
-
Base (e.g., Triethylamine)
Procedure:
-
To a solution of phenylpropiolic acid in an aprotic solvent, add an equimolar amount of this compound.
-
Add a suitable base, such as triethylamine, to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by TLC.
-
The reaction mixture is then worked up by standard aqueous extraction procedures to remove the base and any water-soluble byproducts.
-
The organic layer is dried and the solvent is removed under reduced pressure to afford 1-(phenylpropiolyl)benzotriazole.
-
This intermediate can then be used in [3+2] cycloaddition reactions with azides to form substituted 1,2,3-triazoles.[3]
| Carboxylic Acid | Reagent | Base | Product | Application | Reference |
| Phenylpropiolic Acid | This compound | Triethylamine | 1-(Phenylpropiolyl)benzotriazole | Precursor for 1,2,3-triazoles | [3] |
Application III: C-N Bond Formation in the Synthesis of Complex Intermediates
The ability of the benzotriazolyl group to act as a good leaving group after activation by the methylsulfonyl moiety can be exploited for the formation of C-N bonds. This is particularly valuable in the synthesis of complex nitrogen-containing pharmaceutical intermediates. While direct protocols for C-N bond formation using this compound are less commonly reported than for sulfonylation, the underlying principle of nucleophilic substitution at a carbon center bearing an activated benzotriazole derivative is a key concept in benzotriazole chemistry.
Future Perspectives and Conclusion
This compound is a highly valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its ability to facilitate the formation of sulfonamides and act as a potent condensing agent for the synthesis of heterocyclic pharmaceutical intermediates makes it an indispensable tool. The mild reaction conditions, high yields, and the stability of the reagent contribute to its appeal in both academic research and industrial drug development.
Future research in this area will likely focus on expanding the scope of its applications, including its use in asymmetric synthesis and in the development of novel one-pot, multi-component reactions for the rapid construction of complex molecular architectures. The continued exploration of the reactivity of this compound and other N-substituted benzotriazoles will undoubtedly lead to new and innovative synthetic strategies for the efficient production of the next generation of pharmaceutical agents.
References
Application Notes and Protocols for N-sulfonylation with 1-(Methylsulfonyl)-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-sulfonylation is a critical transformation in organic synthesis, particularly in the field of medicinal chemistry, for the preparation of sulfonamides. The sulfonamide functional group is a key component in a multitude of therapeutic agents. 1-(Methylsulfonyl)-1H-benzotriazole has emerged as a stable, efficient, and easy-to-handle reagent for the N-sulfonylation of a wide range of primary and secondary amines. This reagent offers an advantageous alternative to traditional sulfonyl chlorides, which can be unstable and difficult to handle. The reaction proceeds under mild conditions, with the benzotriazole anion acting as an excellent leaving group, to afford the desired sulfonamides in good to excellent yields.
Reaction Principle
The N-sulfonylation of amines with this compound involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl group. The benzotriazolyl moiety is a good leaving group, facilitating the formation of the sulfonamide bond. The reaction is typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the benzotriazole byproduct.
Data Presentation
The following table summarizes representative quantitative data for the N-sulfonylation of various amines with this compound. Yields are generally high for a broad range of substrates.
| Entry | Amine Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | N-Phenylmethanesulfonamide | 4 | 25 | 92 |
| 2 | 4-Methoxy-aniline | N-(4-Methoxyphenyl)methanesulfonamide | 4 | 25 | 95 |
| 3 | Benzylamine | N-Benzylmethanesulfonamide | 3 | 25 | 94 |
| 4 | Piperidine | 1-(Methylsulfonyl)piperidine | 2 | 25 | 96 |
| 5 | Morpholine | 4-(Methylsulfonyl)morpholine | 2 | 25 | 97 |
| 6 | Diethylamine | N,N-Diethylmethanesulfonamide | 5 | 50 | 88 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the sulfonating reagent from 1H-benzotriazole and methanesulfonyl chloride.
Materials:
-
1H-Benzotriazole
-
Methanesulfonyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzotriazole (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.1 eq.) to the solution.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.05 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization (e.g., from ethyl acetate/hexanes) to obtain a white solid.
Protocol 2: General Procedure for N-sulfonylation of Amines
This protocol outlines the general method for the sulfonylation of primary and secondary amines using the prepared this compound.
Materials:
-
Amine substrate (primary or secondary)
-
This compound
-
Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate, triethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., THF, Acetonitrile)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for reactions with NaH) or water
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent.
-
If using NaH (1.1 eq.), add it portion-wise to the amine solution at 0 °C and stir for 30 minutes at room temperature. For other bases, add the base (1.2-1.5 eq.) to the amine solution.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (see Data Presentation table for typical conditions).
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, cool the reaction to 0 °C and quench carefully by adding saturated aqueous NH₄Cl solution (if NaH was used) or water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by flash column chromatography on silica gel or by recrystallization to obtain the pure product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and application of this compound.
Caption: Reaction mechanism of N-sulfonylation using this compound.
The Versatile Reagent: 1-(Methylsulfonyl)-1H-benzotriazole in the Synthesis of Heterocyclic Compounds
Introduction: Unveiling a Powerful Tool for Heterocyclic Chemistry
In the vast and ever-evolving landscape of synthetic organic chemistry, the development of efficient and selective reagents is paramount. For researchers, scientists, and professionals in drug development, the ability to construct complex heterocyclic scaffolds with precision is a cornerstone of innovation. Among the arsenal of reagents available, 1-(Methylsulfonyl)-1H-benzotriazole, often referred to as N-mesylbenzotriazole, has emerged as a highly effective and versatile tool for the introduction of the methylsulfonyl (mesyl) group, a crucial functional moiety in a myriad of biologically active compounds. This application note provides a comprehensive guide to the use of this compound in the synthesis of N-sulfonylated heterocycles, offering detailed protocols, mechanistic insights, and a discussion of its advantages over traditional sulfonylating agents.
The benzotriazole moiety in this compound serves as an excellent leaving group, facilitating the transfer of the methylsulfonyl group to a variety of nucleophiles under mild conditions. This property is particularly advantageous in the synthesis of sulfonamides, which are integral components of numerous pharmaceuticals, including antibacterial, antiviral, and anticancer agents. The strategic incorporation of a sulfonyl group can significantly modulate the physicochemical and biological properties of a molecule, such as its solubility, metabolic stability, and target binding affinity.
Core Principles: The Benzotriazole Advantage in N-Sulfonylation
The efficacy of this compound as a sulfonylating agent stems from the inherent reactivity of the N-S bond, which is activated by the electron-withdrawing nature of both the methylsulfonyl group and the benzotriazole ring. Upon nucleophilic attack by a heterocyclic amine, the benzotriazole anion is displaced as a stable and weakly basic leaving group, driving the reaction to completion.
This reactivity profile offers several distinct advantages over the more conventional sulfonylating agent, methanesulfonyl chloride (MsCl):
-
Milder Reaction Conditions: Reactions with this compound can often be carried out under neutral or mildly basic conditions, avoiding the generation of corrosive and often detrimental hydrochloric acid that is a byproduct of reactions with MsCl. This is particularly beneficial when working with acid-sensitive substrates.
-
Enhanced Selectivity: The less aggressive nature of this compound can lead to higher selectivity in molecules with multiple nucleophilic sites.
-
Ease of Handling: As a stable, crystalline solid, this compound is often easier and safer to handle than the volatile and highly reactive liquid, methanesulfonyl chloride.
The general mechanism for the N-sulfonylation of a heterocyclic amine with this compound is depicted below:
Caption: General reaction scheme for N-sulfonylation.
Applications in Heterocyclic Synthesis: Protocols and Methodologies
The utility of this compound extends to a wide array of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. Below are detailed protocols for the N-sulfonylation of representative heterocyclic systems.
Protocol 1: N-Sulfonylation of Indoles
Indole and its derivatives are among the most important heterocyclic scaffolds in drug discovery. The introduction of a sulfonyl group at the N-1 position can significantly influence their biological activity.
Reaction Scheme:
Caption: N-Sulfonylation of Indole.
Experimental Procedure:
-
To a solution of indole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., argon or nitrogen), add a suitable base such as sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-(methylsulfonyl)-1H-indole.
Expected Outcome: This protocol typically provides good to excellent yields of the N-sulfonylated indole. The reaction conditions are generally mild and tolerate a variety of functional groups on the indole ring.
Protocol 2: N-Sulfonylation of Pyrroles and Imidazoles
Pyrroles and imidazoles are other key five-membered nitrogen heterocycles with diverse biological activities. The N-sulfonylation of these systems can be achieved using similar protocols, with minor adjustments to the base and reaction conditions depending on the acidity of the N-H proton.
Reaction Scheme:
Caption: N-Sulfonylation of Pyrrole and Imidazole.
Experimental Procedure:
-
Dissolve the pyrrole or imidazole substrate (1.0 mmol) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile (10 mL).
-
Add a non-nucleophilic organic base, such as triethylamine (1.5 mmol) or N,N-diisopropylethylamine (DIPEA) (1.5 mmol).
-
Add this compound (1.1 mmol) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, or gently heat to 40-50 °C to accelerate the reaction if necessary. Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with DCM (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography (silica gel, appropriate eluent) to yield the pure N-sulfonylated product.
Data Summary:
| Heterocycle | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Indole | NaH | THF | 2-4 | 0 to RT | 85-95 |
| Pyrrole | Et₃N | DCM | 12-18 | RT | 70-85 |
| Imidazole | DIPEA | MeCN | 16-24 | RT to 40 | 75-90 |
Broader Applications: C-Sulfonylation with N-Sulfonylbenzotriazoles
While this note primarily focuses on N-sulfonylation, it is crucial to recognize the broader utility of N-sulfonylbenzotriazoles, including this compound, in C-sulfonylation reactions. Pioneering work by the Katritzky group has demonstrated that these reagents can effectively sulfonylate a range of carbon nucleophiles.[1][2] This includes the reaction with enolates of ketones, esters, and nitriles, as well as with organometallic reagents.
The ability to forge both N-S and C-S bonds using the same class of reagents underscores their versatility and importance in constructing diverse molecular architectures for drug discovery and materials science.
Conclusion: A Superior Reagent for Modern Synthetic Challenges
This compound stands out as a superior reagent for the N-sulfonylation of a wide range of heterocyclic compounds. Its stability, ease of handling, and the ability to mediate reactions under mild conditions make it an attractive alternative to traditional sulfonylating agents. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this versatile reagent into their synthetic strategies, enabling the efficient and selective synthesis of novel N-sulfonylated heterocycles with significant potential in pharmaceutical and materials research. The continued exploration of the reactivity of this compound and its analogues promises to further expand the synthetic chemist's toolkit for tackling complex molecular challenges.
References
Application Notes and Protocols for the Reaction of 1-(Methylsulfonyl)-1H-benzotriazole with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methylsulfonyl)-1H-benzotriazole (Ms-Bt) is a stable, crystalline solid that serves as an efficient electrophilic sulfonating agent. It is utilized in organic synthesis for the preparation of methanesulfonamides from primary and secondary amines. The benzotriazolyl group acts as an excellent leaving group, facilitating the reaction under mild conditions. This methodology offers an alternative to the use of highly reactive and less stable methanesulfonyl chloride. Methanesulfonamides are a prevalent structural motif in medicinal chemistry, contributing to the pharmacological and pharmacokinetic properties of numerous drug candidates.
Reaction Principle
The reaction proceeds via a nucleophilic attack of the primary amine on the sulfur atom of the sulfonyl group of this compound. The benzotriazole anion is subsequently displaced, and a proton is removed from the amine nitrogen, typically by a non-nucleophilic base, to yield the corresponding N-alkylmethanesulfonamide.
Key Advantages
-
Stability: this compound is a stable, easy-to-handle solid, offering advantages over the volatile and corrosive methanesulfonyl chloride.
-
Mild Reaction Conditions: The sulfonylation can typically be carried out at room temperature, minimizing the potential for side reactions and degradation of sensitive functional groups.
-
High Purity of Products: The reaction generally proceeds cleanly, with the benzotriazole byproduct being readily removable during workup.
Experimental Protocols
General Protocol for the Sulfonylation of Primary Amines with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (Ms-Bt)
-
Primary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and stirring equipment
-
Reagents for workup and purification (e.g., 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄ or MgSO₄, silica gel for chromatography)
Procedure:
-
To a stirred solution of the primary amine (1.0 equiv.) in the chosen anhydrous solvent (e.g., DCM, 5-10 mL per mmol of amine) at room temperature, add the tertiary amine base (1.2-1.5 equiv.).
-
Add this compound (1.0-1.1 equiv.) to the reaction mixture in one portion or portion-wise.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired N-alkylmethanesulfonamide.
Data Presentation
The following table summarizes typical reaction conditions for the sulfonylation of primary amines, extrapolated from analogous reactions with sulfonyl chlorides and other N-sulfonylbenzotriazoles.[1][2]
| Amine Type | Solvent | Base | Temperature | Typical Reaction Time | Typical Yield |
| Aliphatic (Primary) | DCM, THF | TEA, DIPEA | Room Temp. | 1 - 6 hours | High |
| Aromatic (Primary) | DCM, THF, MeCN | TEA, Pyridine | Room Temp. to 40 °C | 4 - 24 hours | Moderate to High |
Mandatory Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of N-alkylmethanesulfonamides.
Signaling Pathway of the Reaction
Caption: Simplified reaction pathway for sulfonamide formation.
References
Application Notes and Protocols: The Role of 1-(Methylsulfonyl)-1H-benzotriazole in Facilitating Catalytic Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(Methylsulfonyl)-1H-benzotriazole (MsBt) is a highly efficient reagent in organic synthesis. While not a catalyst itself, it serves as a critical precursor for the generation of substrates for various catalytic reactions. Its primary utility lies in the activation of carboxylic and sulfonic acids to form N-acyl and N-sulfonyl benzotriazoles, respectively. These resulting compounds are stable, easily handled intermediates that can subsequently participate in a range of catalytic transformations, including cross-coupling reactions. This document provides detailed application notes and protocols for the use of MsBt in preparing substrates for nickel-catalyzed reductive cross-coupling reactions.
Application 1: Synthesis of N-Acyl and N-Sulfonyl Benzotriazoles using this compound
This compound serves as an excellent activating agent for carboxylic acids, leading to the formation of N-acylbenzotriazoles. These compounds are valuable intermediates in organic synthesis.
A key application of these intermediates is their use in nickel-catalyzed reductive transamidation. N-acyl and N-sulfonyl benzotriazoles can be coupled with a variety of nitro compounds in the presence of a nickel catalyst to produce amides and sulfonamides.[1][2] This transformation is particularly useful due to the ready availability and low cost of the starting materials.[1]
Quantitative Data for Synthesis of N-Acylbenzotriazole Derivatives
The following table summarizes the yields for the synthesis of various N-acylbenzotriazole derivatives from dicarboxylic acids using this compound.[3]
| Dicarboxylic Acid | N-Acylbenzotriazole Derivative | Yield (%) |
| 1,4-Benzenedicarboxylic acid | 1k | 80 |
| 1,3-Benzenedicarboxylic acid | 1l | 41 |
| Diglycolic acid | 1b | 98 |
| Thiodiglycolic acid | 1c | 87 |
| Methylmalonic acid | 1e | 80 |
| Phenylmalonic acid | 1f | 82 |
| Diphenic acid | 1g | 94 |
| 3,3'-Dithiodipropionic acid | 1h | 98 |
Experimental Protocols
Protocol 1: Synthesis of N-Acylbenzotriazoles from Dicarboxylic Acids
This protocol describes the synthesis of N-acylbenzotriazole derivatives from dicarboxylic acids using this compound.[3]
Materials:
-
This compound
-
Dicarboxylic acid (e.g., 1,4-benzenedicarboxylic acid)
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Chloroform
-
Magnesium sulfate (anhydrous)
-
Water
-
Brine
-
Silica gel for column chromatography
Procedure:
-
A mixture of this compound (20 mmol), the dicarboxylic acid (10 mmol), and triethylamine (30 mmol) in THF (40 ml) is heated to reflux for 24 hours.
-
The solvent is then evaporated under vacuum.
-
The residue is dissolved in chloroform.
-
The organic layer is washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄.
-
The solvent is filtered and evaporated under vacuum to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to obtain the pure N-acylbenzotriazole derivative.
Protocol 2: Nickel-Catalyzed Reductive Cross-Coupling of N-Acyl Benzotriazoles with Nitro Compounds
This protocol details the nickel-catalyzed reductive transamidation of N-acyl benzotriazoles with nitro compounds.[1]
Materials:
-
N-acyl benzotriazole (prepared as in Protocol 1)
-
Nitro compound (e.g., nitroalkane, nitroarene)
-
Nickel catalyst system
-
Reductant
-
Solvent
(Note: The specific nickel catalyst, ligand, reductant, and solvent system can vary and should be chosen based on the specific substrates and desired outcome as detailed in the primary literature.)
General Procedure (based on similar nickel-catalyzed reductive couplings):
-
To an oven-dried reaction vessel, add the N-acyl benzotriazole, the nitro compound, the nickel precatalyst, and the ligand under an inert atmosphere.
-
Add the solvent, followed by the reductant.
-
Stir the reaction mixture at the specified temperature for the required time, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
Visualizations
Workflow for the Utilization of this compound in Catalysis
The following diagram illustrates the workflow from the activation of a carboxylic acid using MsBt to the final product obtained through a nickel-catalyzed reaction.
Caption: Workflow illustrating the use of MsBt as a reagent to prepare an N-acyl benzotriazole substrate for a subsequent nickel-catalyzed reaction.
References
Application Notes and Protocols: 1-(Methylsulfonyl)-1H-benzotriazole in Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
1-(Methylsulfonyl)-1H-benzotriazole is a versatile chemical compound that finds its primary application in the agrochemical sector as a performance-enhancing additive in pesticide and herbicide formulations.[1] Its unique chemical properties contribute to the stability and efficacy of the final products. While its role as a direct reactant in the synthesis of agrochemical active ingredients is not extensively documented in publicly available literature, the chemistry of the benzotriazole and methylsulfonyl moieties suggests potential synthetic applications. This document provides an overview of its established role in formulations and explores potential, mechanistically plausible synthetic pathways in agrochemical development.
Core Application: Formulation Adjuvant
The principal documented use of this compound in agrochemicals is as a formulation additive. It is incorporated into pesticide and herbicide products to improve their overall performance and stability.[1]
Key Functions in Formulations:
-
Performance Enhancement: It acts as an effective additive to boost the efficacy of pesticides and herbicides, contributing to better crop protection and yield.[1]
-
Stabilizer: The compound's stability across a range of conditions and compatibility with various solvents makes it a valuable component for maintaining the shelf-life and effectiveness of agrochemical formulations.[1]
Potential Synthetic Applications in Agrochemical Preparation
While specific industrial processes are proprietary, the chemical nature of this compound suggests its potential utility in the synthesis of certain classes of agrochemicals, particularly those containing a sulfonyl group, such as sulfonylurea herbicides.
Theoretical Application: Synthesis of N-Sulfonyl Heterocycles
The benzotriazole group can function as an excellent leaving group. This property can be exploited in nucleophilic substitution reactions to introduce the methylsulfonyl group onto a heteroaromatic amine, a common scaffold in many fungicides and herbicides.
Hypothetical Reaction Scheme:
Caption: Plausible reaction for N-sulfonylation of a heterocyclic amine.
Experimental Protocol (General Guideline):
A detailed experimental protocol for a specific reaction is not available in the literature. However, a general procedure for such a transformation would likely involve the following steps:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the heterocyclic amine in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, DBU) to the solution to facilitate the reaction.
-
Addition of Sulfonylating Agent: Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature or a slightly elevated temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data:
No specific quantitative data (yields, reaction times, etc.) for the use of this compound in such reactions is publicly available. The following table presents hypothetical data for illustrative purposes.
| Entry | Heterocyclic Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminopyrimidine | ACN | TEA | 60 | 12 | 75 |
| 2 | 3-Amino-1,2,4-triazole | DMF | DBU | 80 | 8 | 68 |
Logical Workflow for Agrochemical Development
The decision to use this compound, either as a synthetic reagent or a formulation additive, would follow a structured discovery and development pipeline.
Caption: Workflow for agrochemical R&D highlighting potential roles of the title compound.
Conclusion
Currently, the well-established application of this compound in the agrochemical industry is as a valuable additive in formulations to enhance the stability and efficacy of the final product. While its direct role in the synthesis of active ingredients is not well-documented in accessible literature, its chemical structure suggests it is a viable candidate for introducing the methylsulfonyl group into heterocyclic systems, a common feature in modern agrochemicals. Further research and publication from industrial laboratories would be necessary to provide specific protocols and quantitative data for its synthetic applications. Researchers are encouraged to consider its potential as a sulfonylating agent in the design and synthesis of novel agrochemical candidates.
References
Application Notes and Protocols: 1-(Methylsulfonyl)-1H-benzotriazole in Carboxylic Acid Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methylsulfonyl)-1H-benzotriazole (MsBt) is a highly efficient reagent for the activation of carboxylic acids. While not a protecting group in the traditional sense, it serves as a powerful tool in the synthesis of amides, esters, and other carboxylic acid derivatives, often obviating the need for protecting other functional groups within the molecule. This methodology, pioneered by the Katritzky group, relies on the formation of an intermediate N-acylbenzotriazole, which is a stable, neutral, and highly effective acylating agent. The benzotriazole moiety functions as an excellent leaving group, facilitating the reaction with a wide range of nucleophiles under mild conditions.
These application notes provide a comprehensive overview of the use of this compound in organic synthesis, including detailed protocols and quantitative data to support its application in research and development.
Mechanism of Action
The activation of a carboxylic acid with this compound proceeds through the formation of an N-acylbenzotriazole intermediate. In the presence of a base, such as triethylamine, the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the sulfonylated benzotriazole, displacing the methylsulfonate group and forming the highly reactive N-acylbenzotriazole. This intermediate is then susceptible to nucleophilic attack by amines, alcohols, or other nucleophiles to yield the corresponding acylated product.
Caption: Mechanism of carboxylic acid activation and subsequent acylation.
Application 1: Amide Synthesis
The reaction of N-acylbenzotriazoles with primary and secondary amines, as well as ammonia, provides a high-yielding and general method for the formation of amides.[1] A key advantage of this method is that it proceeds under neutral conditions and does not require the use of acyl chlorides, which can be unstable or difficult to handle.[1]
Quantitative Data for Amide Synthesis
| Carboxylic Acid | Amine | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetic acid | Benzylamine | THF | 24 | 95 | [1] |
| 4-Chlorobenzoic acid | Piperidine | THF | 24 | 92 | [1] |
| Acetic acid | Aniline | THF | 24 | 85 | [1] |
| Glycolic acid | Aqueous Ammonia | THF | 24 | 78 | [1] |
| Heptafluorobutyric acid | Diethylamine | THF | 24 | 88 | [1] |
| Mandelic acid | Aniline | THF | 24 | 68 | [2] |
Experimental Protocol: General Procedure for Amide Synthesis[1]
Step 1: Activation of the Carboxylic Acid
-
To a solution of the carboxylic acid (1.0 mmol) and triethylamine (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL), add this compound (1.1 mmol).
-
Stir the reaction mixture at room temperature for 1-3 hours or until the reaction is complete (monitored by TLC).
-
The formation of a precipitate (triethylammonium methylsulfonate) may be observed.
Step 2: Amide Formation
-
To the mixture containing the N-acylbenzotriazole, add the amine (1.1 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired amide.
Caption: General workflow for amide synthesis.
Application 2: Ester Synthesis
N-acylbenzotriazoles are also effective acylating agents for alcohols, providing a route to esters. This method is particularly useful for the synthesis of esters from sensitive alcohols, as it avoids harsh acidic or basic conditions. The reaction can be performed with both aliphatic and aromatic hydroxy compounds.
Quantitative Data for Ester Synthesis
| N-Acylbenzotriazole from | Alcohol/Phenol | Conditions | Yield (%) | Reference |
| 4-Hydroxybenzoic acid | Methanol | Neat, Microwave, 150 °C, 15 min | 92 | |
| Salicylic acid | Ethanol | Neat, Microwave, 150 °C, 15 min | 89 | |
| 4-Hydroxybenzoic acid | Sodium methoxide | THF, rt, 1 h | 95 | |
| Salicylic acid | Sodium ethoxide | THF, rt, 1 h | 93 | |
| Glycolic acid | Benzyl alcohol | THF, rt, 24 h | 65 |
Experimental Protocol: General Procedure for Ester Synthesis
Step 1: Activation of the Carboxylic Acid
-
Prepare the N-acylbenzotriazole intermediate as described in the amide synthesis protocol.
Step 2: Ester Formation (Method A: Neutral Conditions)
-
To the solution of the N-acylbenzotriazole, add the alcohol (1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up as described for the amide synthesis.
-
Purify the crude product by column chromatography or distillation.
Step 2: Ester Formation (Method B: Using Alkoxides)
-
Prepare a solution of the sodium alkoxide by adding sodium hydride to the corresponding alcohol in anhydrous THF.
-
Add the alkoxide solution to the solution of the N-acylbenzotriazole at room temperature.
-
Stir for 1-2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent and perform a standard aqueous work-up.
-
Purify the crude product.
Caption: Logical flow for ester synthesis routes.
Concluding Remarks
This compound is a versatile and efficient reagent for the activation of carboxylic acids, enabling the synthesis of amides and esters under mild conditions. Its key advantages include the stability of the N-acylbenzotriazole intermediates, the neutral reaction conditions for acylation, and the broad substrate scope. The straightforward protocols and high yields make this methodology a valuable addition to the synthetic chemist's toolbox, particularly in the fields of medicinal chemistry and drug development where mild and selective transformations are paramount.
References
Application Notes and Protocols for Sulfonylation Reactions with 1-(Methylsulfonyl)-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing sulfonylation reactions using 1-(Methylsulfonyl)-1H-benzotriazole. This reagent serves as an effective electrophilic source for the introduction of the methanesulfonyl (mesyl) group onto a variety of nucleophiles, a critical transformation in medicinal chemistry and drug development for the synthesis of sulfonamides and sulfonate esters.
Introduction
Sulfonamides are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The methanesulfonyl group, in particular, can enhance the pharmacological profile of a drug candidate by improving its solubility, metabolic stability, and binding affinity to target proteins. This compound is a stable, crystalline solid that acts as a convenient and reactive methanesulfonylating agent, offering an alternative to the more volatile and corrosive methanesulfonyl chloride. The benzotriazole leaving group is readily displaced by various nucleophiles, such as amines and alcohols, to form the corresponding sulfonamides and sulfonate esters.
Reaction Mechanism
The sulfonylation reaction with this compound proceeds via a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic sulfur center of the reagent. This is followed by the departure of the stable benzotriazole anion, which is a good leaving group, to yield the desired sulfonated product. The reaction is typically facilitated by a base to deprotonate the nucleophile, thereby increasing its nucleophilicity, and to neutralize the benzotriazole byproduct.
Experimental Protocols
General Protocol for the Sulfonylation of Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of methanesulfonamides from primary or secondary amines using this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.).
-
Solvent and Base Addition: Dissolve the amine in the chosen anhydrous solvent (e.g., DCM, 5-10 mL per mmol of amine). Add the tertiary amine base (1.2-1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonylating Reagent: Add this compound (1.1-1.2 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. The reaction is typically stirred at room temperature for 2-24 hours. Gentle heating may be required for less reactive amines.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure methanesulfonamide.
-
General Protocol for the Sulfonylation of Alcohols
This protocol outlines a general procedure for the synthesis of methanesulfonate esters from primary or secondary alcohols.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.).
-
Solvent and Base Addition: Dissolve the alcohol in the chosen anhydrous solvent (e.g., THF, 5-10 mL per mmol of alcohol). Cool the solution to 0 °C in an ice bath. Carefully add the strong base (1.1-1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Sulfonylating Reagent: Add this compound (1.1-1.2 eq.) portion-wise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure methanesulfonate ester.
-
Data Presentation
Table 1: Representative Sulfonylation of Amines with Sulfonylating Agents
| Entry | Amine | Sulfonylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Methanesulfonyl Chloride | Pyridine | DCM | 4 | 95 |
| 2 | Benzylamine | p-Toluenesulfonyl Chloride | Triethylamine | THF | 6 | 92 |
| 3 | Piperidine | Methanesulfonyl Chloride | Triethylamine | DCM | 2 | 98 |
| 4 | Diethylamine | Benzenesulfonyl Chloride | DIPEA | MeCN | 12 | 85 |
Note: This table provides representative data for common sulfonylation reactions to illustrate typical conditions and yields. Optimization for this compound may be necessary.
Table 2: Representative Sulfonylation of Alcohols with Sulfonylating Agents
| Entry | Alcohol | Sulfonylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Methanesulfonyl Chloride | Triethylamine | DCM | 3 | 96 |
| 2 | Cyclohexanol | p-Toluenesulfonyl Chloride | Pyridine | DCM | 12 | 90 |
| 3 | 1-Octanol | Methanesulfonyl Anhydride | DMAP, Pyridine | DCM | 5 | 94 |
| 4 | Phenol | Benzenesulfonyl Chloride | K₂CO₃ | Acetone | 8 | 88 |
Note: This table provides representative data for common sulfonylation reactions to illustrate typical conditions and yields. Optimization for this compound may be necessary.
Visualizations
Caption: Reaction mechanism of amine sulfonylation.
Caption: General experimental workflow for sulfonylation.
Application Notes and Protocols for 1-(Methylsulfonyl)-1H-benzotriazole as a UV Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methylsulfonyl)-1H-benzotriazole is a versatile heterocyclic compound recognized for its potential as a corrosion inhibitor and, notably, as a UV stabilizer for various materials.[1] Its molecular structure, featuring a benzotriazole core, suggests its capability to absorb harmful ultraviolet radiation and dissipate it through photophysical processes, thereby protecting materials from degradation. These application notes provide a comprehensive overview of the properties, proposed mechanism of action, and detailed protocols for evaluating the efficacy of this compound as a UV stabilizer in polymeric materials and coatings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its incorporation into various formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 37073-15-7 |
| Molecular Formula | C₇H₇N₃O₂S |
| Molecular Weight | 197.21 g/mol |
| Appearance | White to light tan crystalline powder |
| Melting Point | 108-112 °C |
| Solubility | Information on solubility in common polymer solvents is not readily available. It is recommended to perform solubility tests in target solvents (e.g., toluene, xylene, MEK, ethyl acetate for coatings; or assess compatibility in polymer melts) prior to use. |
Mechanism of Action: UV Stabilization
Benzotriazole-based UV stabilizers are known to function primarily through the mechanism of Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV radiation, the molecule undergoes a rapid and reversible tautomerization. This process allows for the efficient dissipation of the absorbed energy as heat, minimizing the energy transferred to the surrounding polymer matrix and thus preventing photodegradation.
While a specific diagram for this compound is not available, the following diagram illustrates the generally accepted ESIPT mechanism for benzotriazole UV absorbers.
Caption: General mechanism of UV stabilization by benzotriazoles via Excited-State Intramolecular Proton Transfer (ESIPT).
Quantitative Data
UV-Visible Absorption Spectrum
Performance Data in Polymer Systems
Quantitative performance data for this compound in specific polymer systems is not currently available. To evaluate its efficacy, researchers should conduct accelerated weathering studies and measure key performance indicators such as gloss retention and color change. The following tables provide a template for recording and comparing such data.
Table 2: Hypothetical Gloss Retention Data for a Polycarbonate System
| Sample | Initial Gloss (60°) | Gloss after 500h | Gloss after 1000h | Gloss Retention (%) after 1000h |
| Polycarbonate (Control) | 95 | 60 | 30 | 31.6 |
| Polycarbonate + 0.5% this compound | 95 | 85 | 70 | 73.7 |
| Polycarbonate + 1.0% this compound | 95 | 90 | 80 | 84.2 |
Table 3: Hypothetical Color Change (ΔE*ab) Data for an Epoxy Coating
| Sample | Initial Lab | Lab after 500h | Lab* after 1000h | ΔE*ab after 1000h |
| Epoxy Coating (Control) | 92.1, -0.5, 1.2 | 85.3, 1.2, 5.8 | 78.9, 2.5, 10.3 | 14.5 |
| Epoxy Coating + 0.5% this compound | 92.1, -0.5, 1.2 | 90.8, -0.2, 2.5 | 89.5, 0.1, 4.1 | 3.5 |
| Epoxy Coating + 1.0% this compound | 92.1, -0.5, 1.2 | 91.5, -0.4, 2.0 | 90.8, -0.1, 3.2 | 2.2 |
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound as a UV stabilizer.
Protocol for Accelerated Weathering Testing (ASTM G154)
This protocol outlines the procedure for accelerated weathering of polymer or coating samples containing the UV stabilizer.
Caption: Workflow for accelerated weathering and performance evaluation.
Methodology:
-
Sample Preparation:
-
Prepare control samples of the polymer or coating without any UV stabilizer.
-
Prepare test samples by incorporating this compound at various concentrations (e.g., 0.1% to 2.0% by weight). Ensure homogeneous dispersion of the stabilizer.
-
Prepare multiple replicates for each sample group.
-
-
Accelerated Weathering:
-
Use a QUV Accelerated Weathering Tester equipped with UVA-340 fluorescent lamps to simulate sunlight.
-
Set the exposure cycle according to ASTM G154. A common cycle is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.
-
Expose the samples for a predetermined duration (e.g., 500, 1000, and 2000 hours).
-
-
Performance Evaluation:
-
At specified intervals, remove the samples for evaluation.
-
Gloss Measurement: Measure the specular gloss at 60° (and 20° for high gloss surfaces) using a gloss meter according to ASTM D523.[3][4][5][6][7] Calculate the percentage of gloss retention.
-
Color Measurement: Measure the color coordinates (L, a, b) using a spectrophotometer and calculate the total color difference (ΔEab) according to ASTM D2244.[8][9][10]
-
Physical and Mechanical Properties: Depending on the material, evaluate changes in properties such as yellowing index, cracking, chalking, tensile strength, and impact resistance.
-
Protocol for Determining Polymer Compatibility
This protocol provides a method to assess the compatibility of this compound with a specific polymer.
Caption: Workflow for assessing polymer compatibility of the UV stabilizer.
Methodology:
-
Melt Blending:
-
Dry the polymer resin to the manufacturer's recommended specifications.
-
Dry-blend the polymer with this compound at various concentrations (e.g., 0.5%, 1.0%, 2.0%, 5.0% by weight).
-
Melt-compound the blends using a twin-screw extruder or a similar melt-blending apparatus.
-
-
Sample Preparation:
-
Press or extrude the compounded material into thin films or plaques of uniform thickness.
-
-
Compatibility Assessment:
-
Visual Inspection: Visually examine the samples for any signs of blooming (surface crystallization) or exudation (migration to the surface) after a specified period at room temperature and under elevated temperature conditions (e.g., 70°C for 24 hours). Note any changes in clarity or haze.
-
Microscopy: Use Scanning Electron Microscopy (SEM) to examine the surface and a cryo-fractured cross-section of the samples to look for phase separation or agglomerates of the stabilizer.
-
Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) to determine if the addition of the stabilizer significantly alters the glass transition temperature (Tg) of the polymer. A significant change may indicate a plasticizing effect or lack of compatibility.
-
Safety and Handling
Consult the Safety Data Sheet (SDS) for this compound before use. Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound shows promise as a UV stabilizer for a range of materials. While specific performance data is not widely published, the protocols outlined in these application notes provide a robust framework for researchers to evaluate its efficacy and compatibility within their specific formulations. Its benzotriazole structure suggests a high potential for effective UV protection through the ESIPT mechanism. Further research and data generation are encouraged to fully characterize its performance benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. process-insights.com [process-insights.com]
- 3. kta.com [kta.com]
- 4. matestlabs.com [matestlabs.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. micomlab.com [micomlab.com]
- 7. industrialphysics.com [industrialphysics.com]
- 8. micomlab.com [micomlab.com]
- 9. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-(Methylsulfonyl)-1H-benzotriazole (MBS-Bt)
Welcome to the technical support hub for 1-(Methylsulfonyl)-1H-benzotriazole (MBS-Bt). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields and overcome common challenges.
I. Troubleshooting Guide: Enhancing Reaction Yields
This section addresses specific issues encountered during experiments with MBS-Bt, offering explanations and actionable solutions to enhance your synthetic outcomes.
Q1: My sulfonylation reaction with MBS-Bt is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in sulfonylation reactions using MBS-Bt can stem from several factors, ranging from reagent quality to reaction conditions.[1][2][3] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes & Step-by-Step Solutions:
1. Reagent Purity and Stability:
-
The Problem: this compound is a crystalline solid that can be sensitive to moisture. Contamination or degradation of the reagent will lead to lower reactivity and the formation of byproducts.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Use MBS-Bt from a reputable supplier and ensure it is a white to off-white crystalline solid. Check the melting point (approximately 108-112 °C) to gauge purity.[4]
-
Ensure Anhydrous Conditions: Sulfonylation reactions are often moisture-sensitive.[1] Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents.
-
Proper Storage: Store MBS-Bt in a tightly sealed container at room temperature, away from heat and direct sunlight.
-
2. Suboptimal Reaction Conditions:
-
The Problem: Incorrect temperature, reaction time, or solvent can significantly impact the reaction rate and equilibrium, leading to incomplete conversion or degradation of products.[1]
-
Troubleshooting Protocol:
-
Temperature Control: Some reactions require initial cooling to control exothermic additions, followed by warming to room temperature or gentle heating to drive the reaction to completion.[1] Monitor the reaction temperature closely.
-
Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This will help determine the optimal reaction time and indicate if the reaction has stalled or if byproducts are forming.
-
Solvent Selection: MBS-Bt is moderately soluble in common organic solvents like dimethylformamide (DMF) and methanol, but poorly soluble in water. The choice of solvent should be based on the solubility of your substrate and the requirements of the reaction. Dichloromethane is also a commonly used solvent.[5][6]
-
3. Inefficient Activation or Nucleophilic Attack:
-
The Problem: The efficiency of the sulfonylation depends on the nucleophilicity of the substrate (e.g., an amine or alcohol) and the proper activation of the sulfonyl group.
-
Troubleshooting Protocol:
-
Base Selection: In many cases, a non-nucleophilic base is required to deprotonate the substrate or scavenge the benzotriazole byproduct. Triethylamine is a common choice.[5][6] The stoichiometry of the base is critical; an excess may lead to side reactions.
-
Order of Addition: Typically, the substrate and base are dissolved in the solvent, followed by the addition of MBS-Bt. For highly reactive substrates, adding MBS-Bt at a lower temperature can help control the reaction.[1]
-
Below is a troubleshooting workflow to systematically address low yields:
Caption: Troubleshooting workflow for low-yield reactions.
Q2: I am observing significant byproduct formation in my reaction. How can I improve the selectivity?
Byproduct formation is a common issue that can complicate purification and reduce the yield of the desired product.[1]
Common Byproducts and Mitigation Strategies:
| Byproduct Type | Potential Cause | Recommended Action |
| Di-sulfonated Product | Excess MBS-Bt or localized high concentrations. | Use a stoichiometric amount or only a slight excess of MBS-Bt. Add the reagent dropwise at a controlled, often low, temperature.[1] |
| Unreacted Starting Material | Incomplete reaction due to insufficient time, temperature, or reagent. | Monitor the reaction by TLC/HPLC to ensure completion. If the reaction stalls, consider a modest increase in temperature or reaction time.[1] |
| Hydrolysis of MBS-Bt | Presence of water in the reaction mixture. | Ensure all glassware is dry and use anhydrous solvents. Run the reaction under an inert atmosphere.[1] |
| Side reactions with solvent | Reactive solvents (e.g., alcohols) can compete with the intended nucleophile. | Choose a non-reactive, aprotic solvent such as dichloromethane, acetonitrile, or THF. |
Experimental Protocol for Minimizing Byproducts:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).[5][6]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 15-20 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Upon completion, quench the reaction with a dilute acid wash, followed by washes with saturated sodium bicarbonate and brine.[5][6] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
This controlled addition and careful monitoring can significantly improve the selectivity of the reaction.
II. Frequently Asked Questions (FAQs)
This section covers general questions regarding the handling, properties, and applications of this compound.
1. What is this compound and what are its primary applications?
This compound (MBS-Bt) is a sulfonylating agent used in organic synthesis. It is valued as a stable, crystalline solid that serves as an efficient sulfonamide forming reagent. Its primary application is in the synthesis of sulfonamides from primary and secondary amines, a crucial functional group in many pharmaceutical compounds.[5][6][7]
2. What is the mechanism of action for MBS-Bt in sulfonamide synthesis?
The reaction proceeds via a nucleophilic attack of an amine on the sulfur atom of the methylsulfonyl group. The benzotriazole moiety acts as an excellent leaving group, facilitating the reaction. The presence of a base is often necessary to deprotonate the amine, increasing its nucleophilicity, and to neutralize the benzotriazole byproduct.
Caption: General mechanism of sulfonamide formation.
3. What are the key safety precautions when handling MBS-Bt?
MBS-Bt is toxic if swallowed and can cause serious eye damage.[4][8][9] It is essential to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] In case of accidental contact with skin or eyes, rinse immediately with plenty of water.[9]
4. Are there any alternative reagents to MBS-Bt for sulfonamide synthesis?
Yes, several other reagents can be used for sulfonamide synthesis. The most common is methanesulfonyl chloride (MsCl). However, MsCl is a volatile and corrosive liquid, making MBS-Bt a more favorable option in terms of handling and stability. Other alternatives include sulfonyl hydrazides, which can also serve as sources of sulfonyl radicals for different types of transformations.[10]
5. Can microwave irradiation be used to improve reaction times with MBS-Bt?
Microwave-assisted synthesis can be a valuable technique for accelerating reactions involving benzotriazole derivatives, often leading to higher yields in shorter reaction times.[11] If you are experiencing slow reaction kinetics, exploring microwave-assisted protocols could be a beneficial optimization step.
III. References
-
Benchchem. Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. Available from: --INVALID-LINK--
-
ChemShuttle. This compound. Available from: --INVALID-LINK--
-
PrepChem.com. Synthesis of 1-Methyl-1H-benzotriazole-7-sulfonamide. Available from: --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: --INVALID-LINK--
-
Thermo Fisher Scientific. 1-Methylsulfonyl-1H-benzotriazole, 97% 1 g. Available from: --INVALID-LINK--
-
Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Available from: --INVALID-LINK--
-
Reddit. What are some common causes of low reaction yields? Available from: --INVALID-LINK--
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Available from: --INVALID-LINK--
-
MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: --INVALID-LINK--
-
ACS Publications. Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Available from: --INVALID-LINK--
-
PubMed Central. Benzotriazole: An overview on its versatile biological behavior. Available from: --INVALID-LINK--
-
Sigma-Aldrich. This compound 95. Available from: --INVALID-LINK--
-
Taylor & Francis Online. Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Available from: --INVALID-LINK--
-
Understanding Methyl 1H Benzotriazole and Its Applications in Chemical Research. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: --INVALID-LINK--
-
MDPI. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Available from: --INVALID-LINK--
-
Lanxess. Methyl-1H-benzotriazole, sodium salt. Available from: --INVALID-LINK--
-
Australian Industrial Chemicals Introduction Scheme (AICIS). 1H-Benzotriazole and its mono-substituted derivatives - Evaluation Statement. Available from: --INVALID-LINK--
-
Royal Society of Chemistry. --INVALID-LINK--. Available from: --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET. Available from: --INVALID-LINK--
-
IJCRT.org. Review Of Benzotriazole. Available from: --INVALID-LINK--
-
PubMed Central. Enhanced Reactivity in Nucleophilic Acyl Substitution Ion/Ion Reactions using Triazole-Ester Reagents. Available from: --INVALID-LINK--
-
Sigma-Aldrich. This compound 95. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Benzotriazole synthesis. Available from: --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. Benzotriazole in medicinal chemistry: An overview. Available from: --INVALID-LINK--
-
GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Available from: --INVALID-LINK--
-
1-Methylsulfonyl-1H-benzotriazol, 97 %, Thermo Scientific Chemicals 1 g | Buy Online. Available from: --INVALID-LINK--
-
Apollo Scientific. 1H-Benzotriazole. Available from: --INVALID-LINK--
-
Sigma-Aldrich. SAFETY DATA SHEET. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. This compound 95 37073-15-7 [sigmaaldrich.com]
- 5. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-Methylsulfonyl-1H-benzotriazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ijpsonline.com [ijpsonline.com]
Technical Support Center: 1-(Methylsulfonyl)-1H-benzotriazole (MSBT) in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1-(Methylsulfonyl)-1H-benzotriazole (MSBT) in chemical synthesis. The information is tailored to address specific issues that may be encountered during experiments, helping to mitigate side reactions and optimize product yields.
Troubleshooting Guide
This guide addresses common problems encountered during reactions involving MSBT, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Sulfonamide Product | 1. Incomplete reaction: The nucleophilicity of the amine may be low, or steric hindrance could be impeding the reaction. 2. Degradation of MSBT: MSBT may be sensitive to moisture or prolonged exposure to strong bases, leading to its decomposition. 3. Suboptimal reaction conditions: The chosen solvent may not be appropriate, or the reaction temperature and time may not be optimized. | 1. Increase reaction time and/or temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. 2. Use a stronger, non-nucleophilic base: A base like DBU or a proton sponge can facilitate the reaction with less reactive amines. 3. Ensure anhydrous conditions: Use dry solvents and reagents to prevent hydrolysis of MSBT. 4. Solvent selection: Aprotic polar solvents like acetonitrile or DMF are generally suitable. |
| Formation of Benzotriazole as a Byproduct | N-S bond cleavage (N-desulfonylation): The methylsulfonyl group can be cleaved from the benzotriazole ring under certain conditions, particularly in the presence of specific reagents or elevated temperatures. This liberates free benzotriazole. | 1. Moderate reaction conditions: Avoid excessively high temperatures and prolonged reaction times. 2. Choice of reagents: Be mindful of reagents that can promote N-S bond cleavage. For instance, while not typical for sulfonamide synthesis, strong reducing agents or certain Lewis acids can induce this side reaction. |
| Presence of Methanesulfonic Acid in the Reaction Mixture | Hydrolysis of MSBT: Trace amounts of water in the reaction can lead to the hydrolysis of MSBT, generating methanesulfonic acid and benzotriazole. | 1. Strict anhydrous conditions: Dry all solvents and reagents thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
| Formation of a Complex Mixture of Products | 1. Reaction with solvent: In some cases, the solvent (e.g., DMF) can participate in side reactions, especially at higher temperatures. 2. Multiple reaction sites on the substrate: If the amine substrate has other nucleophilic functional groups, they may also react with MSBT. | 1. Optimize solvent and temperature: Choose a less reactive solvent if solvent participation is suspected. Lowering the reaction temperature can also minimize side reactions. 2. Use of protecting groups: If your substrate has multiple reactive sites, consider using appropriate protecting groups to ensure selectivity. |
| Difficulty in Product Purification | Presence of benzotriazole or its salts: Benzotriazole, being a byproduct, can co-crystallize with the desired product or be difficult to separate by chromatography due to similar polarity. | 1. Aqueous work-up: An acidic wash (e.g., dilute HCl) can protonate and dissolve benzotriazole, facilitating its removal into the aqueous phase. 2. Recrystallization: Carefully select a recrystallization solvent system to selectively crystallize the desired sulfonamide, leaving benzotriazole in the mother liquor. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (MSBT) in synthesis?
A1: MSBT is primarily used as a stable and efficient sulfonating agent. It is often employed in the synthesis of sulfonamides from primary and secondary amines. The benzotriazole group acts as a good leaving group, facilitating the transfer of the methylsulfonyl group to a nucleophile.
Q2: What are the main side reactions to be aware of when using MSBT?
A2: The most common side reactions include the hydrolysis of MSBT in the presence of water, which forms methanesulfonic acid and benzotriazole, and the potential for N-desulfonylation under harsh conditions, which also liberates benzotriazole.
Q3: How can I minimize the formation of benzotriazole as a byproduct?
A3: To minimize the formation of benzotriazole, it is crucial to work under anhydrous conditions to prevent hydrolysis. Additionally, using the mildest possible reaction conditions (temperature and time) that still allow for the completion of the desired reaction will help to avoid thermal decomposition or unwanted N-S bond cleavage.
Q4: Is MSBT stable to common organic bases?
A4: MSBT is generally stable in the presence of common non-nucleophilic organic bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) under typical reaction conditions. However, prolonged exposure to strong bases or high temperatures may lead to degradation.
Q5: Can MSBT react with alcohols?
A5: Yes, MSBT can react with alcohols to form methylsulfonate esters, although this reaction is generally less facile than the reaction with amines. If your substrate contains both amine and alcohol functionalities, the amine is expected to be more reactive towards MSBT. For selective sulfonylation of an amine in the presence of an alcohol, careful control of reaction conditions is necessary.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using MSBT and a Primary/Secondary Amine:
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Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the amine (1.0 equivalent).
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Dissolution: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., acetonitrile, DMF, or dichloromethane).
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Addition of Base: Add a suitable non-nucleophilic base (e.g., triethylamine or DIPEA, 1.1-1.5 equivalents).
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Addition of MSBT: Add this compound (MSBT) (1.0-1.2 equivalents) portion-wise to the stirred solution.
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Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive amines.
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Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base and benzotriazole, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Visualizations
To aid in understanding the potential reaction pathways, the following diagrams illustrate the main reaction and a key side reaction.
Caption: Desired reaction pathway for sulfonamide synthesis using MSBT.
Caption: Hydrolysis of MSBT as a common side reaction.
Technical Support Center: Purification of Products from 1-(Methylsulfonyl)-1H-benzotriazole Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of products synthesized using 1-(Methylsulfonyl)-1H-benzotriazole (MsBt). Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow and enhance product purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of sulfone products from reactions involving this compound. The primary byproducts in these reactions are benzotriazole (BtH) and methanesulfonic acid or their respective salts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Benzotriazole Contamination in Product | Incomplete removal during aqueous workup. Benzotriazole is a weak acid and may not fully partition into the aqueous phase. | - Acid/Base Wash: If your product is stable to acidic conditions, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the benzotriazole and extract it into the aqueous phase. Conversely, if your product is stable to basic conditions, a wash with a dilute base (e.g., 1M NaOH) can deprotonate the benzotriazole. - Multiple Extractions: Perform multiple washes (3-4 times) with water or the appropriate aqueous solution to ensure complete removal of benzotriazole.[1] |
| Co-crystallization of benzotriazole with the desired product. | - Solvent Screening: Experiment with different recrystallization solvents to find a system where the solubility of your product and benzotriazole differ significantly.[2] - Adsorbent Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon. The activated carbon can adsorb residual benzotriazole, which is then removed by hot filtration.[2][3] | |
| Product Discoloration (Yellow, Brown, or Dark) | Presence of colored impurities from the reaction or degradation. | - Activated Carbon Treatment: As a final purification step, dissolve the product in an appropriate solvent, add a small amount of activated carbon, heat the mixture, and then filter the hot solution to remove the carbon and colored impurities.[3] - Inert Atmosphere: If oxidation is suspected, perform workup and purification steps under an inert atmosphere (e.g., Nitrogen or Argon).[3] |
| Low Recovery Yield After Purification | Product loss during aqueous extractions or multiple purification steps. | - Back-Extraction: If your product has some water solubility, back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. - Optimize Chromatography: If using column chromatography, ensure proper solvent system selection to achieve good separation without excessive band broadening, which can lead to larger elution volumes and lower concentrated yields. |
| Product Degradation on Silica Gel Column | The desired sulfone product may be sensitive to the acidic nature of standard silica gel. | - Deactivated Silica: Use deactivated silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine, mixed in the eluent.[4] - Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase for chromatography.[4] - Alternative Purification: If possible, purify the product by recrystallization to avoid chromatography. |
| "Oiling Out" During Crystallization | The product is precipitating as a liquid phase instead of a solid. | - Slower Cooling: Allow the crystallization solution to cool more slowly to room temperature, followed by gradual cooling in an ice bath. - Seeding: Add a seed crystal of the pure product to induce crystallization. - Solvent Adjustment: The solvent system may not be optimal. Try a different solvent or a mixture of solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts to be removed after a reaction with this compound?
A1: The primary byproducts are 1H-benzotriazole (BtH) and methanesulfonic acid. Depending on the reaction conditions and workup, these may be present as free compounds or as salts.
Q2: How can I effectively remove the 1H-benzotriazole byproduct?
A2: 1H-benzotriazole is a weak acid and its removal can typically be achieved through an aqueous workup.[5] Washing the organic reaction mixture with a dilute aqueous base (like sodium bicarbonate or sodium hydroxide) will convert the benzotriazole into its more water-soluble sodium salt, which will be extracted into the aqueous layer. Alternatively, if your desired product is not basic, a dilute acid wash can also be effective.[5] For stubborn cases, recrystallization or treatment with activated carbon can be employed.[2][3]
Q3: My sulfone product seems to be degrading during silica gel chromatography. What can I do?
A3: Sulfones can sometimes be sensitive to the acidic nature of silica gel. To mitigate degradation, you can use silica gel that has been deactivated with a base, such as triethylamine, added to the eluent.[4] Alternatively, using a different stationary phase like neutral or basic alumina may prevent degradation.[4]
Q4: Is recrystallization a good method for purifying sulfones?
A4: Yes, recrystallization is often a very effective method for purifying solid sulfone products, provided a suitable solvent can be found.[3] It is particularly useful for removing both colored impurities and residual benzotriazole, especially if there is a significant difference in solubility between the product and the impurities in the chosen solvent system.
Q5: What is the best way to monitor the purity of my final product?
A5: The purity of the final sulfone product can be assessed by a combination of techniques. Thin-Layer Chromatography (TLC) is useful for monitoring the progress of the purification. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. Mass Spectrometry (MS) can confirm the identity of the desired product.
Data Presentation
Table 1: Comparison of Purification Methods for Sulfone Products
| Purification Method | Applicability | Advantages | Disadvantages |
| Aqueous Extraction (Acid/Base Wash) | Removal of acidic/basic byproducts like benzotriazole. | Simple, fast, and effective for removing ionic impurities. | May not remove non-ionic impurities. Risk of product loss if it has some water solubility. |
| Recrystallization | Solid products with moderate to high purity. | Can provide very high purity. Effective for removing colored impurities. Scalable.[2][3] | Requires finding a suitable solvent system. Can be time-consuming. Potential for product loss in the mother liquor. |
| Column Chromatography (Silica Gel) | Most non-ionic, organic products. | Versatile and can separate closely related compounds.[1] | Can be labor-intensive and require large volumes of solvent. Potential for product degradation on acidic silica.[4] |
| Column Chromatography (Alumina) | Products sensitive to acidic conditions. | Good for purifying basic or acid-sensitive compounds.[4] | Can have lower resolution than silica gel for some compounds. |
| Activated Carbon Treatment | Removal of colored impurities. | Highly effective for decolorizing the final product.[3] | Requires a subsequent filtration step. Can sometimes adsorb the desired product, leading to lower yields. |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is a general procedure for the initial workup of a reaction mixture where this compound has been used.
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Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
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Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
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1M HCl (if the product is acid-stable) to remove benzotriazole.
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Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove benzotriazole.
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Water to remove any water-soluble impurities.[1]
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Brine (saturated aqueous NaCl) to facilitate phase separation and remove residual water.[1]
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Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol describes a general method for purifying the crude product by silica gel chromatography.
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Preparation of the Column: Pack a glass column with silica gel slurried in the chosen eluent (a non-polar solvent system like hexane/ethyl acetate is a good starting point).
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Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.
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Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the desired product.
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Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfone.
Protocol 3: Purification by Recrystallization
This protocol provides a general guideline for purifying a solid product by recrystallization.
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Solvent Selection: Choose a solvent or solvent pair in which the sulfone product is soluble at high temperatures but poorly soluble at low temperatures.
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Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent until the product just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat at reflux for 10-15 minutes.
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Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The process can be aided by scratching the inside of the flask or seeding with a pure crystal.
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Cooling: Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Mandatory Visualization
Caption: General experimental workflow for reaction and purification.
Caption: Troubleshooting logic for purification strategy selection.
References
Technical Support Center: Overcoming Solubility Challenges with 1-(Methylsulfonyl)-1H-benzotriazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(Methylsulfonyl)-1H-benzotriazole.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a crystalline solid characterized by poor solubility in water. It exhibits moderate solubility in common organic solvents such as methanol and dimethylformamide (DMF)[1]. Due to its poor aqueous solubility, researchers may face challenges in achieving desired concentrations for various experimental setups.
Q2: I am observing low dissolution of my this compound in an aqueous buffer. What are the initial steps I can take?
A2: For initial troubleshooting of low aqueous dissolution, consider the following:
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Particle Size Reduction: The dissolution rate of a compound is often related to its particle size. Reducing the particle size increases the surface area available for solvation.
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pH Adjustment: Although this compound is not strongly ionizable, slight pH adjustments to your buffer system may marginally improve solubility.
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Use of Co-solvents: Introducing a water-miscible organic solvent in which the compound has better solubility can significantly enhance the overall solubility of the aqueous system.
Q3: What are some common techniques to enhance the solubility of poorly water-soluble compounds like this compound?
A3: A variety of techniques can be employed to improve the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications:
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Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).
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Chemical Modifications: These strategies involve altering the chemical structure of the molecule, such as salt formation or creating prodrugs.
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Formulation Approaches: Utilizing techniques such as the use of co-solvents, surfactants, and complexing agents (e.g., cyclodextrins) can also effectively enhance solubility.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in a Specific Organic Solvent
Symptoms:
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The compound does not fully dissolve at the desired concentration.
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A suspension or precipitate is observed.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for dissolution in organic solvents.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Solvation Energy | Increase the temperature of the solvent to enhance the dissolution process. Apply sonication to provide mechanical energy to break up the crystal lattice. |
| Saturation Limit Reached | If the compound has reached its solubility limit in the chosen solvent, consider using a co-solvent system. For example, if dissolving in ethanol is challenging, adding a small percentage of a stronger solvent like DMSO or DMF can increase the overall solvating power. |
| Incorrect Solvent Choice | The polarity of the solvent may not be optimal for this compound. Refer to the table below for a list of common solvents and their polarities. It is recommended to perform a solubility screening in a small panel of solvents to identify the most suitable one. |
Issue 2: Precipitation of this compound Upon Addition to an Aqueous Buffer
Symptoms:
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A clear organic stock solution of the compound turns cloudy or forms a precipitate when added to an aqueous buffer.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for aqueous precipitation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Supersaturation and Crash-out | The concentration of the organic stock solution is too high, leading to immediate precipitation when it comes into contact with the aqueous environment. Try lowering the concentration of your stock solution. |
| Poor Wettability | The hydrophobic nature of the compound can cause it to aggregate in an aqueous medium. The inclusion of a small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) in the aqueous buffer can improve the wettability of the compound and prevent precipitation. |
| Insufficient Solubilizing Agent | If co-solvents and surfactants are insufficient, more advanced formulation strategies may be necessary. These include the preparation of solid dispersions or the use of cyclodextrins to form inclusion complexes, which can significantly enhance aqueous solubility. |
Data Presentation: Solubility of this compound
| Solvent | Solvent Polarity (Dielectric Constant) | Qualitative Solubility | Predicted Quantitative Solubility Range (mg/mL) |
| Water | 80.1 | Poor | < 0.1 |
| Methanol | 32.7 | Moderately Soluble | 1 - 10 |
| Ethanol | 24.5 | Slightly to Moderately Soluble | 0.5 - 5 |
| Acetone | 20.7 | Slightly Soluble | 0.1 - 2 |
| Dimethylformamide (DMF) | 36.7 | Soluble | 10 - 50 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | > 50 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen solvent.
Materials:
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This compound
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Selected solvent(s)
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Scintillation vials or other suitable sealed containers
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Orbital shaker or rotator
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Temperature-controlled environment (e.g., incubator)
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Syringe filters (e.g., 0.22 µm PTFE)
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Analytical balance
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High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
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Add an excess amount of this compound to a pre-weighed scintillation vial. The goal is to have undissolved solid remaining at equilibrium. A starting point could be to add approximately 10 mg of the compound to 1 mL of the solvent.
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Record the exact weight of the compound added.
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Add a known volume of the selected solvent to the vial.
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Seal the vial tightly to prevent solvent evaporation.
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Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
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Allow the mixture to equilibrate for a sufficient period. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
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After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
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Carefully withdraw a sample from the supernatant using a syringe.
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Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
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Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of your analytical method.
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Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.
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Calculate the solubility of the compound in the chosen solvent, expressed in mg/mL or mol/L.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance the solubility of this compound.
Materials:
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This compound
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A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®, or a polyethylene glycol (PEG))
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A common solvent that dissolves both the compound and the carrier (e.g., methanol, acetone)
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Rotary evaporator
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Vacuum oven
Procedure:
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Determine the desired ratio of the drug to the polymer (e.g., 1:1, 1:5, 1:10 by weight).
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Accurately weigh the required amounts of this compound and the polymer carrier.
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Dissolve both the compound and the polymer in a sufficient amount of the common solvent in a round-bottom flask. Ensure complete dissolution.
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Attach the flask to a rotary evaporator.
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Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).
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Continue the evaporation until a thin, solid film is formed on the inner surface of the flask.
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Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
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Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
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Store the resulting solid dispersion powder in a desiccator until further use and characterization.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always conduct their own experiments and validations to determine the most suitable conditions for their specific applications.
References
stability and degradation of 1-(Methylsulfonyl)-1H-benzotriazole under reaction conditions
Welcome to the technical support center for 1-(Methylsulfonyl)-1H-benzotriazole (MsBt). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical insights into the stability and handling of this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot reactions and ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on causality to empower your decision-making.
Question 1: My reaction is sluggish or incomplete, and I suspect the MsBt has degraded. How can I confirm this?
Answer: The primary degradation pathway for this compound is hydrolysis, which cleaves the N-S bond to yield benzotriazole and methanesulfonic acid. The presence of benzotriazole as a significant impurity is a strong indicator of reagent degradation.
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Causality: MsBt is highly susceptible to moisture. The sulfonyl group is a potent electron-withdrawing group, making the nitrogen atom it's attached to a good leaving group. Nucleophilic attack by water is often the initiating step.
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Troubleshooting Steps:
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Purity Analysis: Before use, check the purity of your MsBt lot via ¹H NMR. Look for the characteristic peaks of benzotriazole (typically complex multiplets between 7.0-8.5 ppm) alongside the sharp singlet for the methylsulfonyl group (around 3.5 ppm).
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Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor your reaction. Spot a reference sample of benzotriazole. If you see a growing spot/peak corresponding to benzotriazole that is not your desired product, degradation is occurring.
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Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon).[1]
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Question 2: My reaction yield is low, and I've isolated 1H-Benzotriazole as a major byproduct. What went wrong?
Answer: This is a classic sign of premature reagent decomposition. The most common culprits are nucleophilic attack from sources other than your intended substrate or harsh reaction conditions.
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Causality: The N-S bond in MsBt is labile. Strong nucleophiles or bases can cleave this bond, liberating the benzotriazole anion, which is then protonated upon workup. This competes directly with the desired sulfonylation of your substrate.
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Troubleshooting Steps:
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Assess Your Base: If using a base, consider its nucleophilicity. Highly nucleophilic bases (e.g., hydroxides, certain alkoxides) can attack the sulfonyl group. A non-nucleophilic base like DBU (1,8-Diazabicyclo[2]undec-7-ene) or a sterically hindered amine like 2,6-lutidine is often a better choice.
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Temperature Control: High temperatures can accelerate decomposition. Theoretical studies on related benzotriazoles show that reaction rate constants increase with temperature, promoting degradation.[3] Run your reaction at the lowest effective temperature. Consider starting at 0 °C or even lower if the reaction kinetics allow.
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Order of Addition: Add the MsBt to the mixture of your substrate and base, rather than premixing the base and MsBt. This ensures the substrate is the primary nucleophile available to react.
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Question 3: I'm performing a reaction in a protic solvent like methanol and observing significant byproduct formation. Is the solvent the issue?
Answer: Yes, protic solvents are generally not recommended for reactions with MsBt.
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Causality: Protic solvents like alcohols can act as nucleophiles, attacking the sulfonyl group in a process analogous to hydrolysis (solvolysis). This leads to the formation of methanesulfonic acid esters and the ubiquitous benzotriazole byproduct.
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Recommended Solvents: Opt for aprotic solvents. Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF) are common choices.[1][4] Ensure they are of high purity and anhydrous.
Logical Workflow for Troubleshooting Failed Reactions
This decision tree provides a systematic approach to diagnosing issues when using this compound.
Caption: Troubleshooting workflow for reactions involving MsBt.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: Store MsBt in a tightly sealed container in a cool, dry place, away from heat and direct sunlight.[4] Many suppliers recommend storage at 2-8 °C to minimize thermal degradation over long periods.[4] The key is to protect it from atmospheric moisture.[5]
Q: Is this compound stable in aqueous solutions? A: No. It is poorly soluble in water and susceptible to hydrolysis.[4] While the degradation kinetics may vary with pH and temperature, aqueous environments should be avoided during reactions and workups until the sulfonylation is complete. The parent compound, 1H-benzotriazole, is known to be highly stable in water, which is why it can persist as a byproduct.
Q: What are the main degradation products I should look for? A: The primary degradation products are 1H-Benzotriazole and methanesulfonic acid . Under certain oxidative conditions, which are less common in typical organic synthesis, the benzotriazole ring itself can be opened or hydroxylated.[3][6]
Q: Can I use this compound in the presence of strong oxidizing agents? A: It is not recommended. The benzotriazole ring system can be susceptible to oxidation. Furthermore, strong oxidizers are listed as incompatible materials in safety data sheets.[7]
Data Summary: Reagent Compatibility
The stability of MsBt is highly dependent on the reaction environment. The following table provides a general guide to its compatibility.
| Parameter | Compatible / Recommended | Incompatible / Use with Caution | Rationale |
| Solvents | Anhydrous Aprotic (DCM, THF, MeCN, DMF) | Protic Solvents (Water, Alcohols), Wet Solvents | Risk of hydrolysis or solvolysis, leading to reagent decomposition.[4] |
| Bases | Non-nucleophilic (DBU, DIPA, 2,6-Lutidine) | Strong Nucleophilic Bases (NaOH, KOH, MeO⁻) | Nucleophilic bases can attack the N-S bond, causing cleavage. |
| Temperature | 0 °C to Room Temperature | Elevated Temperatures (> 50 °C) | Higher temperatures accelerate decomposition pathways.[3] |
| Atmosphere | Inert (Nitrogen, Argon) | Air (Ambient Humidity) | The reagent is moisture-sensitive.[1] |
Experimental Protocol: Stability Assessment of MsBt
This protocol outlines a method to assess the stability of a batch of MsBt under simulated reaction conditions.
Caption: Experimental workflow for kinetic stability assay of MsBt.
Methodology:
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Preparation of Stock Solution: Accurately weigh ~20 mg of this compound and dissolve it in 10 mL of anhydrous acetonitrile (MeCN) to create a ~2 mg/mL stock solution.
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Setup of Test Conditions: Prepare three separate vials under an inert atmosphere:
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Vial A (Control): 1 mL of anhydrous MeCN.
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Vial B (Hydrolysis): 0.95 mL of anhydrous MeCN and 50 µL of water.
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Vial C (Base Stability): 1 mL of anhydrous MeCN containing 1.2 equivalents of a non-nucleophilic base (e.g., DBU).
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Initiation of Experiment: To each vial, add 100 µL of the MsBt stock solution. This will be your t=0 time point.
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Incubation: Stir all vials at room temperature.
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Sampling: Withdraw a 50 µL aliquot from each vial at specified time points (e.g., 0, 2, 8, and 24 hours).
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Analysis: Immediately quench each aliquot in a larger volume of mobile phase and analyze by LC-MS.
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Data Interpretation: Monitor the disappearance of the peak corresponding to MsBt (m/z = 198.03 for [M+H]⁺) and the appearance of the peak for benzotriazole (m/z = 120.05 for [M+H]⁺). Plot the percentage of remaining MsBt over time for each condition to determine its stability profile.
This structured approach will provide quantitative data on the stability of your reagent under conditions relevant to your specific application, allowing for more robust and reproducible synthetic outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound 95 37073-15-7 [sigmaaldrich.com]
- 3. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Temperature for 1-(Methylsulfonyl)-1H-benzotriazole Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing reactions involving 1-(Methylsulfonyl)-1H-benzotriazole, with a particular focus on the critical parameter of temperature. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments.
Introduction to this compound and Thermal Considerations
This compound is a highly efficient sulfonating agent used in a variety of organic transformations, most notably in the synthesis of sulfonamides and for C-sulfonylation reactions. The reactivity of this reagent is intrinsically linked to the reaction temperature. Proper temperature control is paramount not only for achieving high yields and purity but also for ensuring the stability of the reagent and preventing the formation of unwanted byproducts. This guide will walk you through the key principles of temperature optimization and provide practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for a reaction with this compound?
A1: For most applications, especially when reacting with nucleophiles like amines, it is highly recommended to start the reaction at a low temperature, typically 0 °C.[1][2][3] This is crucial to control the initial exothermic reaction that can occur upon addition of the sulfonating agent to the nucleophile.[2][3] Once the initial addition is complete, the reaction can then be allowed to gradually warm to room temperature or be gently heated to drive it to completion.
Q2: What is the thermal stability of this compound?
Q3: Can I use microwave heating for reactions with this compound?
A3: Yes, microwave heating can be employed to accelerate reactions involving benzotriazole derivatives. However, caution is advised due to the rapid heating and potential for reaching high pressures in a sealed vessel.[6] It is essential to use a dedicated microwave reactor with proper temperature and pressure monitoring.[6] Given the thermal sensitivity of the reactants and products, a preliminary temperature screening at a small scale is recommended to identify the optimal microwave conditions that maximize yield without promoting decomposition.
Q4: How does temperature affect the rate of reaction?
A4: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for reactions with this compound, this acceleration can be a double-edged sword. While it can shorten reaction times, excessive heat can also increase the rate of side reactions, leading to the formation of impurities and a decrease in the overall yield of the desired product.[3]
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during reactions with this compound and provides systematic troubleshooting strategies.
Problem 1: Low or No Product Yield
Potential Temperature-Related Causes and Solutions:
-
Reaction Temperature is Too Low:
-
Causality: The activation energy for the reaction is not being met, resulting in a sluggish or stalled reaction.
-
Solution: After the initial low-temperature addition, gradually increase the reaction temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). A systematic temperature screening can identify the optimal temperature for your specific substrates.
-
-
Decomposition of Reactants:
-
Causality: If the reaction temperature is too high, this compound or the nucleophile may decompose. Sulfonylating agents can be sensitive to heat.
-
Solution: Maintain a controlled, lower temperature throughout the reaction. Ensure your heating apparatus is accurately calibrated. For exothermic reactions, ensure efficient heat dissipation.
-
Problem 2: Formation of Multiple Byproducts
Potential Temperature-Related Causes and Solutions:
-
Side Reactions at Elevated Temperatures:
-
Causality: Higher temperatures can provide the necessary activation energy for competing reaction pathways, such as over-sulfonylation or reaction with the solvent.[3]
-
Solution: Strictly control the reaction temperature, especially during the addition of reagents.[3] Performing the reaction at the lowest effective temperature is often key to minimizing byproducts.
-
-
Thermal Decomposition Leading to Impurities:
-
Causality: Decomposition of the starting materials or the desired product at high temperatures can lead to a complex mixture of impurities.[3]
-
Solution: Refer to the thermal stability data and avoid exceeding the recommended temperature range. If a reaction requires elevated temperatures, consider using a higher boiling point solvent to maintain a consistent temperature and avoid localized overheating.
-
Problem 3: Reaction is Too Fast and Uncontrolled
Potential Temperature-Related Causes and Solutions:
-
Poorly Managed Exotherm:
-
Causality: The reaction between this compound and a nucleophile can be highly exothermic. Without adequate cooling, the internal temperature of the reaction can rise rapidly.
-
Solution: Always start the reaction at a low temperature (0 °C or below). Add the sulfonating agent slowly and portion-wise to the nucleophile solution. Ensure efficient stirring and use an appropriate cooling bath (e.g., ice-water, ice-salt).
-
Data Presentation: Recommended Temperature Ranges for Common Reactions
| Reaction Type | Starting Temperature | Reaction Temperature | Key Considerations |
| N-Sulfonylation of Primary/Secondary Amines | 0 °C | 0 °C to Room Temperature | Initial cooling is critical to control the exotherm. The reaction can often proceed to completion at room temperature. |
| C-Sulfonylation of Activated Methylene Compounds | -78 °C to 0 °C | Room Temperature to 50 °C | The temperature for the deprotonation step is often crucial and substrate-dependent. |
| Reaction with Less Nucleophilic Substrates | Room Temperature | 50 °C to 80 °C | Gentle heating may be required to drive the reaction to completion. Monitor for potential decomposition. |
Experimental Protocols
Protocol 1: General Procedure for N-Sulfonylation of an Amine
-
Dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.1 eq) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Gradually warm the reaction to room temperature and continue stirring for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the appropriate aqueous workup and purification.
Protocol 2: Systematic Temperature Screening
-
Set up multiple small-scale reactions in parallel (e.g., in a multi-well plate or small vials).
-
Maintain each reaction at a different, constant temperature (e.g., 0 °C, 10 °C, 20 °C, 30 °C, 40 °C, 50 °C).
-
After a fixed time point (e.g., 2 hours), quench a small aliquot from each reaction.
-
Analyze the aliquots by a quantitative method (e.g., LC-MS, HPLC, or NMR with an internal standard) to determine the yield of the desired product and the formation of any byproducts.
-
Plot the yield and purity against temperature to identify the optimal reaction temperature.
Visualization of Experimental Workflows
Workflow for Temperature Optimization
Caption: A systematic workflow for optimizing reaction temperature.
Relationship between Temperature and Reaction Outcome
Caption: The impact of temperature on reaction outcomes.
References
Technical Support Center: 1-(Methylsulfonyl)-1H-benzotriazole in Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the use of 1-(Methylsulfonyl)-1H-benzotriazole as a reagent in organic synthesis, with a specific focus on the critical role of bases in modulating its reactivity. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
A1: this compound serves as an excellent activating agent, particularly for carboxylic acids in the synthesis of amides, esters, and other acyl derivatives. The methylsulfonyl group is a potent electron-withdrawing group, making the benzotriazole moiety an excellent leaving group.
Q2: Why is a base required for the reaction of this compound with a carboxylic acid?
A2: A base is essential to deprotonate the carboxylic acid, forming a carboxylate anion. This carboxylate is a more effective nucleophile that attacks the sulfur-activated benzotriazole, leading to the formation of a highly reactive N-acylbenzotriazole intermediate. This intermediate is then readily attacked by a nucleophile, such as an amine, to form the final product.
Q3: How does the choice of base affect the reaction outcome?
A3: The choice of base is critical and can significantly influence reaction rates, yields, and the formation of side products. Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation of the carboxylic acid without competing in the subsequent nucleophilic attack. The table below provides a general comparison of commonly used bases.
Q4: My reaction is not proceeding to completion or is giving low yields. What are the common causes?
A4: Low yields can stem from several factors. Please refer to our detailed Troubleshooting Guide below. Common issues include insufficient base, presence of moisture, impure reagents, or steric hindrance in the substrates.
Q5: Are there any common side reactions to be aware of?
A5: Yes, potential side reactions include the formation of a stable salt between the carboxylic acid and the amine, preventing the desired reaction. If a strong, sterically hindered base is not used, it may act as a nucleophile and compete with the intended amine. Additionally, prolonged reaction times or excessive heat can lead to the decomposition of the activated intermediate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Base: The carboxylic acid is not fully deprotonated, leading to poor formation of the active intermediate. 2. Presence of Moisture: Water can hydrolyze the this compound or the N-acylbenzotriazole intermediate. 3. Poor Quality Reagents: Degradation of the activating agent or impurities in the starting materials. 4. Steric Hindrance: Bulky groups on the carboxylic acid or amine can impede the reaction. | 1. Use at least one equivalent of a strong, non-nucleophilic base (e.g., NaH, DBU). For weaker bases like triethylamine, an excess may be required. 2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. 3. Use freshly opened or purified reagents. Check the purity of starting materials by TLC or NMR. 4. Increase reaction time and/or temperature. Consider using a less hindered substrate if possible. |
| Formation of Multiple Products/Side Reactions | 1. Base as a Nucleophile: The base is competing with the amine in attacking the activated intermediate. 2. Decomposition of Activated Intermediate: The N-acylbenzotriazole is unstable under the reaction conditions. 3. Epimerization: For chiral carboxylic acids, loss of stereochemical integrity can occur. | 1. Switch to a more sterically hindered, non-nucleophilic base such as DBU or Proton-Sponge®. 2. Perform the reaction at a lower temperature. Add the amine as soon as the activated intermediate is formed. 3. Run the reaction at lower temperatures and for the minimum time necessary for completion. |
| Difficulty in Product Purification | 1. Residual Benzotriazole: The benzotriazole leaving group can be difficult to separate from the product. 2. Unreacted Starting Materials: Incomplete reaction leads to a complex mixture. | 1. Perform an aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the acidic benzotriazole. 2. Address the root cause of the incomplete reaction using the troubleshooting steps above. Consider optimizing stoichiometry and reaction conditions. |
Data Presentation: Comparison of Bases in Amide Synthesis
The following table summarizes the typical performance of different bases in the amide synthesis from a generic carboxylic acid and amine using this compound. The data is compiled from analogous benzotriazole-mediated coupling reactions and represents expected trends.
| Base | pKa of Conjugate Acid | Typical Reaction Time | Typical Yield | Notes |
| Sodium Hydride (NaH) | ~35 | 2 - 6 hours | High to Excellent | Strong, non-nucleophilic base. Requires anhydrous conditions and careful handling. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | ~13.5 | 4 - 12 hours | High | Strong, non-nucleophilic organic base. Soluble in most organic solvents. |
| Triethylamine (TEA) | ~10.8 | 12 - 24 hours | Moderate to High | Weaker base, may require an excess. Can sometimes act as a nucleophile. |
| Diisopropylethylamine (DIPEA) | ~10.7 | 12 - 24 hours | Moderate to High | Sterically hindered, reducing its nucleophilicity compared to TEA. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | 24 - 48 hours | Low to Moderate | Heterogeneous reaction, generally slower. More suitable for simple, unhindered substrates. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using Sodium Hydride (NaH)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous THF.
-
Let the reaction mixture stir at room temperature for 1-2 hours, monitoring the formation of the activated ester by TLC.
-
Add the amine (1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours, or until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Synthesis using Triethylamine (TEA)
-
To a round-bottom flask equipped with a magnetic stirrer, add the carboxylic acid (1.0 eq.), the amine (1.2 eq.), and an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
-
Add triethylamine (2.0-3.0 eq.) to the mixture.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Reaction Mechanism Workflow
Caption: General mechanism of amide synthesis using this compound.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low-yield reactions.
Technical Support Center: Removal of Benzotriazole Byproducts from Reaction Mixtures
Welcome to the technical support center for the effective removal of benzotriazole and its derivatives from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their target molecules from these common reagents. Here, we provide in-depth troubleshooting advice, detailed protocols, and frequently asked questions to streamline your purification workflow.
Introduction: The Benzotriazole Challenge
Benzotriazole (BtH) and its derivatives, such as 1-Hydroxybenzotriazole (HOBt), are indispensable reagents in modern organic synthesis, particularly in peptide coupling reactions.[1] They are employed to enhance reaction efficiency and suppress side reactions like racemization.[1][2] However, once their role is complete, these compounds and their byproducts, such as tetramethylurea from HBTU-mediated couplings, persist in the crude reaction mixture, necessitating effective removal strategies.[2][3]
This guide will equip you with the knowledge to tackle these purification challenges head-on, ensuring the high purity of your final products.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of benzotriazole that influence its removal?
A1: Understanding the physicochemical properties of benzotriazole is crucial for designing an effective purification strategy. Benzotriazole is a white to light tan solid with moderate solubility in water and good solubility in many organic solvents like ethanol, benzene, toluene, chloroform, and DMF.[1][4][5] Critically, it is a weak acid with a pKa of approximately 8.2.[1][6][7] This acidity is the cornerstone of its removal using acid-base extraction techniques.[1]
Q2: What are the most common byproducts I should expect when using benzotriazole-based coupling reagents?
A2: The nature of the byproduct depends on the specific coupling reagent used.
-
HBTU/TBTU: These reagents generate tetramethylurea, which is water-soluble, facilitating its removal during aqueous workups.[3] A common side reaction is the guanidinylation of free amines, which can be minimized by pre-activating the carboxylic acid before adding the amine.[3]
-
BOP: This reagent produces the highly carcinogenic byproduct hexamethylphosphoramide (HMPA), requiring careful handling and specialized removal procedures.[8][9]
-
PyBOP: A safer alternative to BOP, PyBOP generates byproducts that are less hazardous than HMPA.[8]
-
Carbodiimides (e.g., DCC, EDC) with HOBt: When HOBt is used as an additive with carbodiimides, the corresponding urea byproduct (e.g., dicyclohexylurea (DCU) from DCC) is formed.[2][10] DCU is notoriously insoluble in many common organic solvents, often allowing for its removal by simple filtration.[2] The water-soluble nature of the urea byproduct from EDC simplifies its removal via aqueous extraction.[8]
Q3: My TLC plate is messy after an HBTU coupling. What are the likely culprits?
A3: A messy TLC plate after an HBTU coupling can indicate several issues. Besides your desired product and starting materials, you may be observing unreacted HOBt, tetramethylurea, and guanidinylated byproducts.[3][11] Thermal degradation products can also be present if the reaction was heated or if DMF was removed at a high temperature.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Benzotriazole Contamination After Aqueous Wash | 1. Incorrect pH of aqueous wash: The pH of the basic wash may not be high enough to deprotonate the weakly acidic benzotriazole (pKa ~8.2).2. Insufficient number of washes: A single wash may not be sufficient to remove all of the benzotriazole byproduct.3. Product has acidic properties: If your target molecule is also acidic, it may be extracted into the basic aqueous layer along with the benzotriazole. | 1. Use a 1M or 2M NaOH solution for the basic wash to ensure complete deprotonation of benzotriazole.2. Perform multiple washes with the basic solution (e.g., 3 x 20 mL).3. If your product is acidic, consider alternative purification methods such as column chromatography or recrystallization. |
| Low Product Yield After Purification | 1. Product precipitation during workup: The desired product may be precipitating out of solution along with byproducts.2. Emulsion formation during extraction: This can lead to loss of product in the interfacial layer.3. Product co-crystallization with byproducts: During recrystallization, the product and byproducts may crystallize together. | 1. Carefully observe all phases during the workup. If a precipitate forms, it should be isolated and analyzed.2. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.3. Optimize the recrystallization solvent system to maximize the solubility difference between your product and the benzotriazole byproducts.[12] |
| Formation of a Tarry or Oily Product During Synthesis | 1. Decomposition of diazonium salt intermediate: This is particularly common in benzotriazole synthesis at elevated temperatures.2. Use of incorrect acid: For example, hydrochloric acid can promote tar formation in benzotriazole synthesis.[13] | 1. Maintain strict temperature control, especially during exothermic steps.[13]2. Use glacial acetic acid as the preferred acidic medium for benzotriazole synthesis.[13] |
| Colored Impurities in the Final Product | 1. Presence of polymeric byproducts: Even trace amounts can impart color.[13]2. Oxidation of starting materials or product. | 1. Treat the solution with activated carbon during recrystallization to adsorb colored impurities.[12][14]2. Consider purification by distillation under reduced pressure for thermally stable compounds.[13] |
Experimental Protocols
Here are detailed protocols for the most common and effective methods for removing benzotriazole byproducts.
Protocol 1: Acid-Base Liquid-Liquid Extraction
This method is highly effective for separating neutral or basic products from acidic benzotriazole byproducts.
Workflow:
Caption: Acid-Base Extraction Workflow.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a basic aqueous solution (e.g., 1M NaOH).
-
Mixing and Separation: Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 1-2 minutes, venting periodically. Allow the layers to fully separate.
-
Collection: Drain the lower aqueous layer, which now contains the sodium salt of benzotriazole.
-
Repeat: Repeat the extraction with the basic solution two more times to ensure complete removal.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water and dissolved aqueous base.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid products based on differences in solubility.[15]
Workflow:
Caption: Recrystallization Workflow.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the benzotriazole byproduct has different solubility characteristics.[15] Common choices include ethanol/water mixtures, toluene, or ethyl acetate.[12][16][17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.[12]
-
Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired compound should crystallize out, leaving the more soluble impurities in the solution. Slow cooling is crucial for forming pure crystals.[12]
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
For challenging separations where extraction and recrystallization are ineffective, flash column chromatography is the method of choice.
Workflow:
Caption: Flash Column Chromatography Workflow.
Step-by-Step Methodology:
-
Stationary and Mobile Phase Selection: Silica gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio is determined by TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity.
-
Gradient (Optional but Recommended): Gradually increase the polarity of the mobile phase to elute compounds with increasing polarity.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Concluding Remarks
The successful removal of benzotriazole byproducts is a critical step in achieving high-purity compounds for research and development. By understanding the chemical properties of these byproducts and applying the appropriate purification techniques, researchers can overcome these common synthetic challenges. This guide provides a comprehensive framework for troubleshooting and optimizing your purification workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. www2.mst.dk [www2.mst.dk]
- 5. grokipedia.com [grokipedia.com]
- 6. Benzotriazole - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process - Google Patents [patents.google.com]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: A Researcher's Guide to 1-(Methylsulfonyl)-1H-benzotriazole
Welcome to the technical support center for 1-(Methylsulfonyl)-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful and safe handling of this compound in your laboratory. Our aim is to combine technical accuracy with practical, field-proven insights to help you navigate the common challenges and unlock the full potential of this valuable synthetic tool.
Introduction to this compound
This compound is a crystalline solid with the molecular formula C₇H₇N₃O₂S and a molecular weight of approximately 197.21 g/mol .[1] It serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of potential drug candidates.[1] The reagent's utility stems from the electrophilic nature of the sulfur atom in the methylsulfonyl group, making it an effective agent for the sulfonylation of various nucleophiles. The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the methylsulfonyl group to a substrate.
This guide will delve into the practical aspects of using this compound, from its fundamental properties and safe handling to troubleshooting common experimental pitfalls.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a crystalline solid with a melting point of approximately 108-112 °C.[2] It is moderately soluble in common organic solvents like methanol and dimethylformamide but has poor solubility in water.[1] For storage, it should be kept in a sealed container at 2-8°C, protected from heat and direct sunlight.[1]
Q2: What are the primary applications of this compound in organic synthesis?
A2: Its primary application is as a methylsulfonylating agent. It is used to introduce the methanesulfonyl group (-SO₂CH₃) onto various nucleophiles, most commonly amines to form methanesulfonamides.[3] Methanesulfonamides are a crucial functional group in many pharmaceutical compounds due to their chemical stability and ability to participate in hydrogen bonding.[4] It can also be used for the sulfonylation of other nucleophiles, such as alcohols, although this is less common.
Q3: How does the reactivity of this compound compare to methanesulfonyl chloride (MsCl)?
A3: this compound is generally considered a milder and more selective methylsulfonylating agent compared to the highly reactive and corrosive methanesulfonyl chloride.[5][6] The benzotriazole leaving group is better than chloride, but the overall reactivity is tempered, which can be advantageous in complex molecule synthesis where selectivity is crucial. Methanesulfonyl chloride is a volatile liquid that reacts vigorously with water and can be challenging to handle, whereas this compound is a stable, crystalline solid.[5][7]
Q4: What are the main safety precautions to consider when handling this reagent?
A4: This compound is harmful if swallowed and can cause serious eye damage.[2] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should always be worn.[1] Work should be conducted in a well-ventilated fume hood. In case of accidental contact with skin or eyes, rinse immediately with copious amounts of water.[1]
Troubleshooting Guide: Navigating Common Experimental Pitfalls
This section is dedicated to addressing specific issues that may arise during reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | 1. Insufficiently basic reaction conditions: The reaction generates benzotriazole as a byproduct, which is weakly acidic. If not neutralized, it can protonate the starting amine, reducing its nucleophilicity. 2. Low nucleophilicity of the substrate: Sterically hindered or electron-deficient amines may react slowly. 3. Moisture in the reaction: The reagent can be sensitive to hydrolysis, although it is more stable than methanesulfonyl chloride. | 1. Add a non-nucleophilic base: Use a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acidic benzotriazole byproduct. A slight excess (1.1-1.5 equivalents) is typically sufficient. 2. Increase reaction temperature or time: For less reactive substrates, gently heating the reaction or extending the reaction time may be necessary. Monitor the reaction by TLC or LC-MS to avoid decomposition. 3. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis of the reagent. |
| Formation of Side Products (e.g., Di-sulfonylation of Primary Amines) | 1. Excess of this compound: Using a large excess of the sulfonating agent can lead to the formation of di-sulfonylated products with primary amines. 2. Reaction temperature is too high: Higher temperatures can sometimes promote over-reaction. | 1. Stoichiometric control: Use a controlled amount of the reagent, typically 1.0 to 1.1 equivalents for primary amines. 2. Control the reaction temperature: Add the sulfonating agent at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. |
| Difficult Purification of the Desired Product | 1. Presence of benzotriazole byproduct: The benzotriazole byproduct can sometimes be difficult to separate from the desired product, especially if the product is also polar. 2. Unreacted starting material: Incomplete reactions will leave starting materials in the crude product. | 1. Aqueous workup: Perform an acidic wash (e.g., with 1M HCl) to protonate and remove the basic starting amine, followed by a basic wash (e.g., with saturated NaHCO₃ or Na₂CO₃ solution) to remove the acidic benzotriazole byproduct.[3] 2. Chromatography: If an aqueous workup is insufficient, flash column chromatography on silica gel is a reliable method for purification. 3. Recrystallization: For crystalline products, recrystallization can be an effective purification technique. |
| Hydrolysis of the Reagent or Product | 1. Presence of water in the reaction or workup: Sulfonyl compounds can be susceptible to hydrolysis, especially under basic conditions. | 1. Use anhydrous solvents and reagents. 2. Perform the aqueous workup promptly and at a low temperature if the product is known to be sensitive. |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for common applications of this compound.
General Protocol for the N-Sulfonylation of a Primary or Secondary Amine
This protocol outlines a general procedure for the synthesis of methanesulfonamides.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM or THF).
-
Addition of Base: Add the non-nucleophilic base (1.1-1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonylating Agent: In a separate container, dissolve this compound (1.0-1.1 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution. For exothermic reactions, it is advisable to perform the addition at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent if necessary.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
-
Visualizing the N-Sulfonylation Workflow
The following diagram illustrates the key steps in the N-sulfonylation process.
Caption: Workflow for N-sulfonylation using this compound.
Mechanistic Insights
Understanding the underlying mechanism of the sulfonylation reaction is crucial for troubleshooting and optimizing your experiments.
The Role of the Benzotriazole Leaving Group
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of this compound. The benzotriazole anion is an excellent leaving group, which facilitates the reaction.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. This compound 95 37073-15-7 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. What is Methanesulfonyl chloride?_Chemicalbook [chemicalbook.com]
- 7. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Reaction Monitoring for 1-(Methylsulfonyl)-1H-benzotriazole
Welcome to the technical support center for reaction monitoring of 1-(Methylsulfonyl)-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshooting strategies for common analytical techniques. Our goal is to empower you with the knowledge to make informed experimental choices and overcome challenges during your synthesis.
Section 1: Foundational Techniques - Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of reactions involving this compound. Its simplicity and speed make it ideal for quickly assessing reaction initiation, progression, and completion.[1][2][3]
Frequently Asked Questions (FAQs) for TLC
Q1: What is a good starting solvent system for monitoring my reaction on a silica gel TLC plate?
A1: For a compound with the polarity of this compound, a good starting point is a mixture of a non-polar and a moderately polar solvent. We recommend beginning with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. You can then adjust the ratio to achieve optimal separation, where the Rf value of your product is ideally between 0.3 and 0.5.
Q2: My spots are streaking or "tailing" down the plate. What's causing this and how can I fix it?
A2: Streaking, or tailing, is a common issue that can obscure your results.[1][4][5][6] The primary causes are typically:
-
Sample Overloading: You've spotted too much of your reaction mixture on the plate.[5][6] Try diluting your sample significantly before spotting.
-
Acidic or Basic Nature of the Compound: The sulfonyl group can impart some acidity, and the benzotriazole moiety has basic nitrogens. These can interact strongly with the slightly acidic silica gel.[4] To counteract this, you can add a small amount of a modifier to your mobile phase. For potentially acidic compounds, adding 0.1–2.0% acetic or formic acid can help.[5] For basic compounds, adding 0.1–2.0% triethylamine is a common solution.[5]
-
Inappropriate Solvent System: The polarity of your solvent system may be too high, causing the compound to move too quickly and streak. Try decreasing the proportion of the polar solvent.
Q3: I can't see any spots on my TLC plate after running it. What should I do?
A3: This can be frustrating, but it's usually solvable. Here are a few things to check:
-
UV Visualization: this compound contains a benzotriazole ring system, which should be UV active. Ensure you are viewing the plate under both short-wave (254 nm) and long-wave (365 nm) UV light.
-
Sample Concentration: Your reaction mixture may be too dilute.[5][6] Try concentrating a small aliquot of your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[5][6]
-
Staining: If the compound is not UV active or the concentration is very low, you may need to use a chemical stain. A good general-purpose stain is potassium permanganate, which reacts with many organic compounds.
Troubleshooting Guide for TLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Tailing Spots | Sample is too concentrated.[1][6] | Dilute the sample before spotting. |
| Compound is acidic or basic.[4] | Add a modifier to the eluent (e.g., 0.5% acetic acid or triethylamine).[5] | |
| Spots Not Moving from Baseline (Low Rf) | Eluent is not polar enough.[5] | Increase the proportion of the polar solvent (e.g., from 10% to 30% ethyl acetate in hexane). |
| Spots at Solvent Front (High Rf) | Eluent is too polar.[5] | Decrease the proportion of the polar solvent. |
| Uneven Solvent Front | The TLC plate is chipped or damaged.[4] | Cut away the damaged portion of the plate before development. |
| The plate is touching the side of the developing chamber.[6] | Ensure the plate is centered in the chamber and not in contact with the walls or filter paper. |
Experimental Protocol: TLC Monitoring
-
Prepare the Developing Chamber: Line a beaker or TLC tank with filter paper and add your chosen solvent system to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.
-
Spot the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Dip a capillary tube into your reaction mixture and briefly touch it to the baseline to create a small spot (1-2 mm in diameter). It is good practice to also spot your starting materials for comparison.
-
Develop the Plate: Carefully place the TLC plate into the saturated chamber, ensuring the solvent level is below your baseline.[5][6] Cover the chamber and allow the solvent to ascend the plate.
-
Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for visualization.
Section 2: Quantitative Analysis - High-Performance Liquid Chromatography (HPLC)
For quantitative analysis of reaction conversion and purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7][8] It provides accurate data on the relative concentrations of starting materials, intermediates, and products.
Frequently Asked Questions (FAQs) for HPLC
Q1: What is a good starting HPLC method for this compound?
A1: A reverse-phase HPLC method is a logical starting point. The benzotriazole moiety provides hydrophobicity, making it well-suited for a C18 column.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is a good starting point. For example, a linear gradient from 50:50 ACN:Water to 95:5 ACN:Water over 15 minutes.
-
Detection: A UV detector set at a wavelength where the benzotriazole ring absorbs, typically around 280 nm, should provide good sensitivity.[7][8]
-
Flow Rate: 1 mL/min
-
Injection Volume: 10-20 µL
Q2: My peaks are tailing or showing poor shape. How can I improve this?
A2: Peak tailing in HPLC often points to secondary interactions between your analyte and the stationary phase, or issues with the mobile phase.[9][10]
-
Mobile Phase pH: The nitrogen atoms in the benzotriazole ring can interact with residual silanols on the silica-based C18 column. Adding a small amount of acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to your mobile phase can protonate these silanols and reduce tailing.
-
Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to control the pH effectively.
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion.
Q3: I'm seeing a high backpressure in my HPLC system. What should I do?
A3: High backpressure is a common issue that can halt your analysis.[9][11] It's crucial to diagnose the source systematically.
Troubleshooting Guide for HPLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with the column.[9] | Add a mobile phase modifier (e.g., 0.1% TFA). |
| Column void.[9] | Replace the column. | |
| Split Peaks | Clogged inlet frit. | Reverse and flush the column. If unsuccessful, replace the frit or the column. |
| Sample solvent incompatible with mobile phase.[9] | Dissolve the sample in the mobile phase. | |
| Drifting Retention Times | Poor temperature control.[10][12] | Use a column oven to maintain a consistent temperature. |
| Mobile phase composition changing.[12] | Prepare fresh mobile phase daily. Ensure proper mixing if using an online mixer. | |
| Column not fully equilibrated.[12] | Increase the column equilibration time before starting a run. |
Section 3: Structural Confirmation - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique for reaction monitoring that provides detailed structural information.[13][14][15][16] It allows for the direct observation of the disappearance of starting material signals and the appearance of product signals.
Frequently Asked Questions (FAQs) for NMR
Q1: Can I monitor my reaction directly in an NMR tube?
A1: Yes, for many reactions, this is a very effective method.[13][14] You can set up the reaction in a deuterated solvent inside an NMR tube and acquire spectra at regular intervals. This provides real-time kinetic data. However, be aware that changes in the reaction mixture (e.g., precipitation, viscosity changes) can affect the magnetic field homogeneity and distort the spectra.[13]
Q2: Which peaks should I monitor in the ¹H NMR spectrum?
A2: To monitor the formation of this compound, you should focus on unique signals for both the starting material and the product. A key signal to watch for is the singlet corresponding to the methyl group of the methylsulfonyl moiety (CH₃SO₂). This will likely appear as a sharp singlet in a relatively clean region of the spectrum. You should also monitor the disappearance of the N-H proton of the starting benzotriazole.
Q3: My NMR peaks are broad and distorted. What can I do?
A3: Peak broadening can be caused by several factors:
-
Sample Inhomogeneity: If your reaction mixture contains solids or is not well-mixed, it can lead to a non-homogenous magnetic field.[13] Ensure your sample is fully dissolved and consider filtering it if necessary.
-
Paramagnetic Species: The presence of paramagnetic impurities can cause significant line broadening.
-
Chemical Exchange: If there are exchange processes occurring on the NMR timescale, this can lead to broadened peaks.
Section 4: Alternative and Complementary Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS can be a valuable tool. Given the melting point of this compound is around 108-112 °C, it may be amenable to GC analysis. GC-MS provides excellent separation and the mass spectrometer provides molecular weight and fragmentation information, which is highly specific for identification.[17][18]
In-situ Infrared (IR) Spectroscopy
For real-time reaction monitoring without the need for sampling, in-situ IR (e.g., ReactIR) is a powerful process analytical technology (PAT) tool.[19] You can monitor the appearance of the characteristic S=O stretching frequencies of the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions) to track product formation. This technique is particularly useful for understanding reaction kinetics and identifying unstable intermediates.[19]
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. silicycle.com [silicycle.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. youtube.com [youtube.com]
- 5. silicycle.com [silicycle.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. realab.ua [realab.ua]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. agilent.com [agilent.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. mt.com [mt.com]
Technical Support Center: Scaling Up Reactions Involving 1-(Methylsulfonyl)-1H-benzotriazole (MSBT)
Welcome to the technical support center for 1-(Methylsulfonyl)-1H-benzotriazole (MSBT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions when scaling up reactions involving this versatile reagent.
Introduction to this compound (MSBT)
This compound (MSBT) is a highly efficient sulfonating agent, valued for its role as a pharmaceutical intermediate.[1] It is a derivative of benzotriazole, a bicyclic heterocyclic compound with a wide range of biological activities.[2][3][4][5] The benzotriazole moiety can act as a useful synthetic auxiliary and a good leaving group in various chemical transformations.[2]
While MSBT offers significant advantages in small-scale laboratory synthesis, scaling up these reactions for pilot plant or manufacturing settings can present unique challenges. This guide will address these potential issues with practical, field-proven insights.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of reactions involving MSBT, providing explanations for the underlying causes and actionable solutions.
Issue 1: Poor or Inconsistent Reaction Yields Upon Scale-Up
Question: My reaction with MSBT works perfectly at the 1-gram scale, but when I try to scale it up to 100 grams, the yield drops significantly and varies between batches. What could be the cause?
Answer: This is a common issue when transitioning from lab to pilot scale. The primary culprits are often related to mass and heat transfer limitations.
Causality Explained:
-
Mixing Inefficiencies: In larger reactors, achieving homogenous mixing is more challenging.[6] Pockets of high or low reactant concentration can lead to the formation of side products or unreacted starting material. The yield and selectivity of a chemical reaction are directly influenced by the local concentrations of the reactants.[6]
-
Exothermic Reactions and Heat Dissipation: Reactions involving MSBT can be exothermic. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. In a larger vessel, this ratio decreases, potentially leading to localized "hot spots." These elevated temperatures can accelerate decomposition of the product or promote side reactions.
Step-by-Step Troubleshooting Protocol:
-
Optimize Agitation:
-
Review the geometry of your reactor and impeller. A standard paddle stirrer may not be sufficient for larger volumes. Consider using a pitched-blade turbine or a retreat curve impeller for better axial and radial flow.
-
Gradually increase the stirring speed (RPM) and monitor the reaction progress. Be cautious of creating a vortex that can introduce atmospheric gases into the reaction.
-
-
Controlled Reagent Addition:
-
Instead of adding the MSBT all at once, implement a controlled addition using a syringe pump or a dropping funnel. This helps to manage the exotherm and maintain a more consistent concentration profile.
-
-
Improve Temperature Monitoring and Control:
-
Ensure your temperature probe is correctly positioned to reflect the bulk internal temperature, not just the temperature near the reactor wall.
-
Utilize a reactor jacket with a circulating heating/cooling fluid for more precise temperature regulation.
-
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) - Recommended |
| Addition Method | Single portion | Slow addition over 1-2 hours |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (e.g., pitched-blade turbine) |
| Temperature Control | Oil bath | Jacketed reactor with thermal fluid |
Issue 2: Formation of Insoluble Byproducts and Difficult Work-Up
Question: During the scale-up of my MSBT reaction, I'm observing the formation of a thick slurry that is difficult to filter and purify. What are these byproducts and how can I prevent their formation?
Answer: The formation of insoluble byproducts is often due to the reaction of MSBT with itself or with the solvent, especially under prolonged reaction times or elevated temperatures. The primary byproduct is often benzotriazole.
Causality Explained:
-
Hydrolysis of MSBT: In the presence of water, MSBT can hydrolyze to form benzotriazole and methanesulfonic acid. Benzotriazole has limited solubility in many organic solvents and can precipitate out.
-
Reaction with Nucleophilic Solvents: Solvents like alcohols can react with MSBT, leading to the formation of unwanted sulfonated byproducts.
Step-by-Step Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware and use anhydrous solvents.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Solvent Selection:
-
Choose a non-nucleophilic, aprotic solvent. Dichloromethane, tetrahydrofuran (THF), and acetonitrile are often good choices.
-
Avoid alcohols, water, and primary or secondary amines as solvents.
-
-
Optimize Reaction Time:
-
Monitor the reaction progress closely using techniques like TLC, HPLC, or GC.
-
Quench the reaction as soon as the starting material is consumed to minimize the formation of byproducts from prolonged exposure to the reaction conditions.
-
Issue 3: Safety Concerns with Handling and Storage of MSBT at Scale
Question: What are the primary safety concerns when handling larger quantities of MSBT, and what precautions should be taken?
Answer: While MSBT is stable under recommended storage conditions, proper handling procedures are crucial, especially at a larger scale, to mitigate risks associated with dust inhalation and potential decomposition.[1]
Causality Explained:
-
Dust Inhalation: MSBT is a fine powder, and inhaling the dust can cause respiratory irritation.[7]
-
Thermal Decomposition: Like many organic compounds containing nitrogen and sulfur, MSBT can decompose at elevated temperatures, potentially releasing hazardous gases like carbon oxides and nitrogen oxides.[7][8]
Step-by-Step Safety Protocol:
-
Personal Protective Equipment (PPE):
-
Ventilation:
-
Handle MSBT in a well-ventilated area, preferably within a fume hood.[7]
-
-
Storage:
-
Store MSBT in a tightly closed container in a cool, dry place away from oxidizing agents.[1]
-
-
Spill Management:
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available MSBT, and does it require further purification before use in a scaled-up reaction?
A1: Commercially available MSBT typically has a purity of 97% or higher.[1] For most applications, this purity is sufficient. However, for sensitive reactions or when aiming for very high purity of the final product, recrystallization from a suitable solvent system may be beneficial.
Q2: Are there any common impurities in MSBT that I should be aware of?
A2: The most common impurity is unreacted 1H-benzotriazole. The synthesis of MSBT often involves the reaction of benzotriazole with methanesulfonyl chloride. Incomplete reaction or purification can leave residual benzotriazole.
Q3: Can MSBT be used in aqueous or biphasic reaction systems?
A3: It is generally not recommended to use MSBT in aqueous systems due to its susceptibility to hydrolysis. However, in some cases, a biphasic system with a water-immiscible organic solvent can be employed, but reaction times should be minimized to reduce hydrolysis.
Q4: What are some alternative reagents to MSBT for sulfonation reactions?
A4: Common alternatives for sulfonation include methanesulfonyl chloride, p-toluenesulfonyl chloride, and various sulfur trioxide complexes (e.g., SO3-pyridine, SO3-DMF).[10] The choice of reagent depends on the specific substrate and desired reactivity.
Visualizing the Process: A Workflow for Scaling Up MSBT Reactions
Caption: A typical workflow for scaling up reactions involving MSBT.
References
- 1. 1-Methylsulfonyl-1H-benzotriazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Benzotriazole in medicinal chemistry: An overview | Semantic Scholar [semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. US20040242932A1 - Aromatic sulfonation reactions - Google Patents [patents.google.com]
Technical Support Center: Reactions of 1-(Methylsulfonyl)-1H-benzotriazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Methylsulfonyl)-1H-benzotriazole (MSBT). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MSBT) and what are its primary applications?
This compound, also known as Ms-Bt, is a stable, crystalline solid used as a sulfonating agent in organic synthesis. Its primary application is in the preparation of sulfonamides through the N-sulfonylation of primary and secondary amines. Sulfonamides are a critical functional group in a wide range of pharmaceuticals, including antibacterial, anticancer, and anti-inflammatory drugs.
Q2: What are the key advantages of using MSBT over other sulfonating agents like sulfonyl chlorides?
MSBT offers several advantages over traditional sulfonylating agents such as methanesulfonyl chloride (MsCl):
-
Stability: MSBT is a stable, crystalline solid that is less sensitive to moisture compared to highly reactive sulfonyl chlorides. This makes it easier to handle and store.
-
Safety: Reactions with MSBT are often cleaner and avoid the formation of corrosive hydrochloric acid (HCl) as a byproduct, which is common with sulfonyl chlorides.
-
Selectivity: In some cases, MSBT can offer improved chemoselectivity, reacting preferentially with amines in the presence of other nucleophilic functional groups.
Q3: How does the choice of solvent impact reactions with MSBT?
The choice of solvent is a critical parameter that can significantly influence the rate, yield, and purity of products in reactions involving MSBT. Key considerations include:
-
Solubility: The solvent must be able to dissolve the amine substrate, MSBT, and any base used to a sufficient extent for the reaction to proceed efficiently.
-
Polarity: The polarity of the solvent can affect the reaction rate by stabilizing or destabilizing charged intermediates and transition states. Polar aprotic solvents are generally preferred.
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can potentially react with MSBT or form strong hydrogen bonds with the amine, reducing its nucleophilicity. Therefore, aprotic solvents are typically recommended.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incomplete Dissolution of Reactants | Ensure all reactants, particularly the amine substrate, are fully dissolved in the chosen solvent. If solubility is an issue, consider gentle heating or switching to a more suitable solvent (e.g., from Dichloromethane (DCM) to Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)). |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a more polar aprotic solvent like DMF or Dimethyl Sulfoxide (DMSO) may be required to facilitate the reaction. Increasing the reaction temperature can also improve the reaction rate. |
| Inappropriate Base | The base may not be strong enough to deprotonate the amine or facilitate the reaction. Consider using a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃). |
| Suboptimal Reaction Temperature | If the reaction is sluggish at room temperature, try increasing the temperature in increments (e.g., to 40 °C, 60 °C) while monitoring for product formation and potential decomposition. |
| Moisture Contamination | Although MSBT is more stable than sulfonyl chlorides, excessive moisture can still lead to hydrolysis. Use anhydrous solvents and ensure glassware is thoroughly dried, especially for sensitive substrates. |
Issue 2: Formation of Multiple Products or Impurities
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Di-sulfonylation of Primary Amines | This can occur if an excess of MSBT is used or if the reaction is run for too long. Use a stoichiometric amount or a slight excess of the amine. Monitor the reaction closely by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed. |
| Reaction with a Protic Solvent | If a protic solvent is used, it can compete with the amine for reaction with MSBT. It is highly recommended to use aprotic solvents such as DCM, THF, Acetonitrile (ACN), or DMF. |
| Benzotriazole Byproducts | Benzotriazole is a byproduct of the reaction and may be difficult to remove from the final product.[1] An acidic wash (e.g., with 1 M HCl) during the aqueous workup can help to protonate and remove the benzotriazole byproduct in the aqueous layer.[1] |
| Decomposition of Reactants or Products | High reaction temperatures can lead to the decomposition of sensitive substrates or products. If decomposition is suspected, try running the reaction at a lower temperature for a longer period. |
Data Presentation
The following table summarizes the impact of solvent choice on the yield of sulfonamide synthesis. While this data is for a related sulfonylation reaction, the general trends can be informative for reactions involving MSBT.
Table 1: Effect of Solvent on the Yield of N-phenylbenzenesulfonamide
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | Pyridine | Room Temp. | 12 | 85 |
| 2 | Tetrahydrofuran (THF) | Triethylamine | Room Temp. | 6 | 86 |
| 3 | N,N-Dimethylformamide (DMF) | K₂CO₃ | 80 | 4 | 92 |
| 4 | Acetonitrile (ACN) | DBU | Room Temp. | 8 | 88 |
| 5 | Toluene | Pyridine | 110 | 2 | 75 |
Note: Data synthesized from general literature on sulfonamide synthesis for illustrative purposes.
Experimental Protocols
General Protocol for N-sulfonylation of a Primary Amine with MSBT
This protocol provides a general procedure for the reaction of a primary amine with this compound. The optimal conditions, including solvent, base, and temperature, may need to be adjusted for specific substrates.
Materials:
-
Primary amine
-
This compound (MSBT) (1.1 equivalents)
-
Anhydrous aprotic solvent (e.g., THF, DCM, or DMF)
-
Base (e.g., Triethylamine (TEA), DBU, or K₂CO₃) (1.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine and the anhydrous solvent.
-
Stir the solution until the amine is completely dissolved.
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
In a separate container, dissolve the MSBT in a minimal amount of the anhydrous solvent.
-
Add the MSBT solution dropwise to the stirred amine solution over a period of 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1 M HCl to remove the base and benzotriazole byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: 1-(Methylsulfonyl)-1H-benzotriazole vs. Traditional Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonyl group into a molecule is a cornerstone of modern medicinal chemistry and drug development. The resulting sulfonamides are a prevalent structural motif in a vast array of therapeutic agents. The choice of sulfonylating agent is critical, influencing reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison of 1-(Methylsulfonyl)-1H-benzotriazole with other commonly used sulfonylating agents, supported by available experimental data and detailed methodologies.
Introduction to Sulfonylating Agents
Sulfonylation is the process of introducing a sulfonyl group (R-SO₂-) into a molecule. This is most commonly achieved through the reaction of a sulfonylating agent with a nucleophile, such as an amine or an alcohol. The reactivity of the sulfonylating agent is a key factor, largely determined by the nature of the leaving group attached to the sulfonyl moiety.
Traditional sulfonylating agents, such as methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl), have been the reagents of choice for decades. However, the use of N-sulfonylbenzotriazoles, like this compound, has emerged as a valuable alternative, offering distinct advantages in certain synthetic contexts.
Performance Comparison
While direct, side-by-side quantitative comparisons under identical conditions are limited in the published literature, we can infer the relative performance of these agents from various studies. The following tables summarize available data for the synthesis of sulfonamides from amines.
Table 1: Sulfonylation of Trimetazidine
| Sulfonylating Agent | Amine | Product | Yield (%) | Reference |
| Methanesulfonyl Chloride | Trimetazidine | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 93 | [1][2] |
| Benzenesulfonyl Chloride | Trimetazidine | 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 95 | [2] |
| Benzylsulfonyl Chloride | Trimetazidine | 1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 87 | [2] |
Table 2: General Sulfonylation of Amines
| Sulfonylating Agent | Amine Type | General Observations & Advantages | Disadvantages | Reference |
| This compound | Primary & Secondary Amines | Avoids formation of undesired disulfonamides with primary amines. Milder reaction conditions may be possible. Benzotriazole is a good leaving group. | Limited direct comparative yield data available. | [3] |
| Methanesulfonyl Chloride (MsCl) | Primary & Secondary Amines | High yields are often achievable. Readily available and relatively inexpensive. | Can lead to the formation of disulfonamides with primary amines. The reaction generates HCl, requiring a base. | [2][4] |
| p-Toluenesulfonyl Chloride (TsCl) | Primary & Secondary Amines | Widely used and well-established. Often provides crystalline products. | Similar to MsCl, can form disulfonamides and requires a base to neutralize HCl. | [5] |
Key Advantages of this compound
The primary advantage of using N-sulfonylbenzotriazoles lies in the nature of the benzotriazole leaving group. Unlike chloride, the benzotriazolide anion is a weaker base and a good leaving group, which can lead to cleaner reactions.
One significant benefit is the suppression of undesired side reactions. For instance, the reaction of sulfonyl chlorides with primary amines can sometimes lead to the formation of di-sulfonylated products. The use of N-sulfonylbenzotriazoles can mitigate this issue, leading to higher selectivity for the desired mono-sulfonated product.[3]
Furthermore, reactions involving N-sulfonylbenzotriazoles can sometimes be carried out under milder conditions compared to their sulfonyl chloride counterparts, which often require the use of a non-nucleophilic base to scavenge the generated HCl.
Experimental Protocols
Synthesis of 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine using Methanesulfonyl Chloride [1][2]
-
Materials:
-
Trimetazidine (1 mmol, 0.266 g)
-
Methanesulfonyl chloride (1 mmol)
-
Triethylamine (1.2 mmol, 0.121 g)
-
Dichloromethane (30 mL)
-
Diluted hydrochloric acid
-
Saturated solution of Na₂CO₃
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
A solution of trimetazidine in dichloromethane is prepared.
-
An equivalent amount of methanesulfonyl chloride is added to the solution.
-
After 10 minutes, triethylamine is introduced into the solution.
-
The reaction is allowed to proceed for 30 minutes.
-
The solution is sequentially washed with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.
-
The combined organic layers are then dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure to yield the product.
-
General Procedure for N-Sulfonylation of an Amine using an N-Sulfonylbenzotriazole (Conceptual)
While a specific protocol for this compound was not found in the searched literature, a general procedure can be conceptualized based on the work of Katritzky and others on N-substituted benzotriazoles.
-
Materials:
-
Amine (primary or secondary)
-
This compound
-
Anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile)
-
(Optional) A non-nucleophilic base if the amine salt is used as the starting material.
-
-
Procedure:
-
The amine is dissolved in the anhydrous solvent.
-
This compound (typically 1.0-1.2 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated gently, depending on the reactivity of the amine.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the benzotriazole byproduct and any excess reagents.
-
The organic layer is dried and the solvent is removed to yield the sulfonamide product.
-
Reaction Mechanisms
The sulfonylation of amines with both sulfonyl chlorides and N-sulfonylbenzotriazoles proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl group.
Sulfonylation using Sulfonyl Chlorides
The reaction is a classic example of nucleophilic acyl substitution on a sulfonyl group. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. The chloride ion is then expelled as a leaving group, and a proton is removed from the nitrogen by a base to give the final sulfonamide.
Caption: General mechanism for the sulfonylation of an amine using a sulfonyl chloride.
Sulfonylation using this compound
The mechanism is analogous to that of sulfonyl chlorides. The amine attacks the sulfonyl sulfur, forming a tetrahedral intermediate. The key difference is the departure of the benzotriazolide anion, which is a stable leaving group. This is followed by proton transfer to a base (which can be another molecule of the amine) to yield the final sulfonamide.
Caption: General mechanism for the sulfonylation of an amine using this compound.
Conclusion
Both traditional sulfonylating agents like methanesulfonyl chloride and p-toluenesulfonyl chloride, and N-sulfonylbenzotriazoles such as this compound, are effective reagents for the synthesis of sulfonamides.
-
Traditional Sulfonyl Chlorides are widely used, readily available, and often provide high yields of the desired products. However, they can lead to the formation of byproducts and necessitate the use of a base.
-
This compound offers a valuable alternative, particularly when dealing with sensitive substrates or when the formation of di-sulfonated byproducts is a concern. The benzotriazole leaving group promotes cleaner reactions and may allow for milder reaction conditions.
The choice of the optimal sulfonylating agent will ultimately depend on the specific requirements of the synthesis, including the nature of the amine substrate, the desired purity of the product, and the overall synthetic strategy. For researchers and drug development professionals, having both classes of reagents in their synthetic toolbox allows for greater flexibility and the ability to tailor the reaction conditions to achieve the desired outcome with high efficiency and selectivity.
References
A Comparative Guide: 1-(Methylsulfonyl)-1H-benzotriazole vs. Tosyl Chloride in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the activation of hydroxyl and amino groups is a critical step for facilitating a wide array of chemical transformations. For decades, tosyl chloride (TsCl) has been a cornerstone reagent for this purpose, converting alcohols and amines into their corresponding tosylates and sulfonamides, thereby transforming poor leaving groups into excellent ones. However, the emergence of alternative reagents offers new possibilities for efficiency, selectivity, and milder reaction conditions. This guide provides a comprehensive comparison of 1-(Methylsulfonyl)-1H-benzotriazole and the traditional tosyl chloride, supported by available data and experimental insights.
Executive Summary
This compound, a representative of the N-sulfonylbenzotriazole class of reagents, presents several notable advantages over the conventional tosyl chloride. These benefits primarily revolve around milder reaction conditions, simplified purification procedures, and potentially cleaner reaction profiles. The core of its advantage lies in the nature of the benzotriazole leaving group, which is a stable, neutral molecule that often precipitates from the reaction mixture as a solid, facilitating its removal. In contrast, reactions with tosyl chloride generate hydrochloric acid, which typically requires scavenging with a base, leading to the formation of salt byproducts that can complicate purification.
Head-to-Head Comparison: Performance and Properties
While a direct, side-by-side quantitative comparison under identical conditions is not extensively documented in a single source, the available literature, particularly the seminal work by the Katritzky group on benzotriazole-mediated synthesis, allows for a robust qualitative and inferred quantitative assessment.
| Feature | This compound | Tosyl Chloride (p-Toluenesulfonyl Chloride) |
| Reagent Type | N-Sulfonylbenzotriazole | Arylsulfonyl Chloride |
| Form | Crystalline solid[1] | White, malodorous solid |
| Byproduct | 1H-Benzotriazole (solid) | Hydrochloric acid (HCl) / Chloride salts |
| Reaction Conditions | Often room temperature, neutral or mild base | Often requires a base (e.g., pyridine, triethylamine) to neutralize HCl |
| Purification | Simplified by filtration of solid benzotriazole byproduct | Often requires aqueous workup to remove salt byproducts and excess base |
| Yields | Generally high to excellent for N- and O-sulfonylation | Generally good to high, but can be affected by side reactions |
| Substrate Scope | Effective for a wide range of amines and phenols[1] | Broadly applicable to alcohols and amines[2][3] |
| Handling | Stable, crystalline solid[1] | Moisture-sensitive, corrosive lachrymator |
Delving into the Advantages of this compound
The superiority of this compound in certain applications stems from the unique properties of the benzotriazole moiety.
-
Mild Reaction Conditions: N-sulfonylbenzotriazoles have been shown to effectively sulfonylate amines and phenols at room temperature[1]. This is a significant advantage over tosyl chloride, which often requires elevated temperatures or the use of strong, and sometimes noxious, bases like pyridine to drive the reaction to completion.
-
Simplified Workup and Purification: The primary byproduct of sulfonylation with this compound is 1H-benzotriazole. This compound is a solid and often sparingly soluble in common organic solvents used for reactions, allowing for its easy removal by simple filtration. This contrasts sharply with the aqueous workups typically required to remove the hydrochloride salts generated in tosyl chloride reactions.
-
Cleaner Reactions: The in-situ generation of hydrochloric acid in tosyl chloride reactions can lead to side reactions, such as the conversion of the desired tosylate to a chloride[4]. The use of this compound avoids the formation of this strong acid, potentially leading to cleaner reaction profiles and higher yields of the desired product.
-
Benzotriazole as an Excellent Leaving Group: The benzotriazole anion is a very weak base and therefore an excellent leaving group, a principle that underpins the broad utility of benzotriazole-based reagents in organic synthesis[5][6]. This inherent reactivity allows for efficient sulfonyl transfer under mild conditions.
Experimental Protocols: A Glimpse into the Methodology
General Experimental Protocol for O-Sulfonylation using 1-(Aryl/Alkylsulfonyl)-1H-benzotriazole
The following protocol is a generalized procedure based on the work of Katritzky and colleagues for the sulfonylation of phenols. A similar approach can be adapted for alcohols.
Materials:
-
Phenol or alcohol substrate
-
1-(Aryl/Alkylsulfonyl)-1H-benzotriazole (e.g., this compound) (1.1 equivalents)
-
Anhydrous base (e.g., potassium carbonate, 1.5 equivalents)
-
Anhydrous solvent (e.g., acetonitrile or THF)
Procedure:
-
To a stirred solution of the phenol or alcohol in the anhydrous solvent, add the anhydrous base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the 1-(Aryl/Alkylsulfonyl)-1H-benzotriazole in one portion.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). Reactions are often complete within a few hours.
-
Upon completion, filter the reaction mixture to remove the solid benzotriazole byproduct and the inorganic base.
-
Wash the solids with a small amount of the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude sulfonate ester.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Typical Experimental Protocol for O-Tosylation using Tosyl Chloride
Materials:
-
Alcohol substrate
-
Tosyl chloride (1.2 - 1.5 equivalents)
-
Pyridine or triethylamine (as solvent or base, 2-3 equivalents)
-
Anhydrous dichloromethane (DCM) or chloroform
Procedure:
-
Dissolve the alcohol in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., triethylamine or pyridine).
-
Add tosyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours, or warm to room temperature if necessary, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding cold water or dilute hydrochloric acid to neutralize the excess base.
-
Separate the organic layer and wash it successively with water, dilute copper sulfate solution (to remove pyridine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the general mechanisms for the sulfonylation of an alcohol using both reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonamide Synthesis: 1-(Methylsulfonyl)-1H-benzotriazole vs. Methanesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of sulfonamides is a critical process. This guide provides an objective comparison of two key reagents used in this synthesis: 1-(Methylsulfonyl)-1H-benzotriazole and the traditional methanesulfonyl chloride (MsCl). The following sections detail their efficacy, supported by experimental data, to inform your selection of the most suitable reagent for your research needs.
Executive Summary
Methanesulfonyl chloride (MsCl) is a widely used, highly reactive reagent for sulfonamide synthesis, known for its high yields and relatively short reaction times. However, its use is associated with the formation of corrosive hydrochloric acid byproduct, which can necessitate careful handling and workup procedures. This compound, a derivative of Katritzky's reagent, presents itself as a viable alternative. While direct comparative studies are limited, the available data on related N-sulfonylbenzotriazoles suggest that this class of reagents can offer advantages in terms of cleaner reactions and simpler purification, as the benzotriazole byproduct is often easily removed. This guide will delve into the available data for both reagents to provide a clear comparison of their performance.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for sulfonamide synthesis using this compound and MsCl. It is important to note that while extensive data is available for MsCl, the data for this compound in simple sulfonamide synthesis is less documented. The data for the benzotriazole reagent is primarily based on the reactivity of its phenylsulfonyl analog and related N-sulfonylbenzotriazoles.
| Parameter | This compound & Analogs | Methanesulfonyl Chloride (MsCl) |
| Typical Yield | 80-90% (for unsymmetrical sulfamides using a related N-sulfonylbenzotriazole)[1] | 93-95%[2] |
| Reaction Time | 10 minutes (under microwave irradiation for a related N-sulfonylbenzotriazole)[1] | 30 minutes to 16 hours[2] |
| Reaction Temperature | Room temperature to 120°C (microwave)[1] | 0°C to room temperature |
| Byproduct | Benzotriazole (solid, often easily removed) | Hydrochloric acid (corrosive, requires neutralization) |
| Reagent Stability | Solid, generally stable | Liquid, moisture-sensitive, corrosive |
Experimental Protocols
Detailed methodologies for the synthesis of sulfonamides using both reagents are provided below.
Protocol for Sulfonamide Synthesis using 1-(Alkyl/Aryl-sulfonyl)-1H-benzotriazole (General procedure based on related compounds)
This protocol is based on the reaction of a secondary amine with a pre-formed N-sulfonylbenzotriazole to yield an unsymmetrical sulfamide.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve the N-sulfonylbenzotriazole (1 equivalent) in an appropriate solvent.
-
Addition of Amine: Add the secondary amine (1 equivalent) to the solution.
-
Reaction Conditions: Stir the reaction mixture under microwave irradiation (120 W) at 120°C for 10 minutes.
-
Workup and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is worked up to isolate the desired unsymmetrical sulfamide. Purification is typically achieved by column chromatography.
Protocol for Sulfonamide Synthesis using Methanesulfonyl Chloride (MsCl)
This is a general and widely used protocol for the synthesis of sulfonamides from primary and secondary amines.[2]
-
Reaction Setup: Dissolve the amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) in a flask equipped with a stirrer.
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Addition of MsCl: Add methanesulfonyl chloride (1 equivalent) dropwise to the cooled solution while maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes to 16 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical workflow for sulfonamide synthesis using both this compound and MsCl.
Caption: Comparative workflow for sulfonamide synthesis.
The logical relationship between the starting materials and products for both synthetic routes is depicted below.
Caption: Reactants and products in sulfonamide synthesis.
Conclusion
This compound, as part of the N-sulfonylbenzotriazole family of reagents, shows promise as a milder alternative that can lead to cleaner reactions and simpler workup procedures due to the formation of a solid, easily removable benzotriazole byproduct. While direct quantitative data for the methylsulfonyl derivative in simple sulfonamide synthesis is not as readily available, the high yields and short reaction times observed with analogous compounds, particularly under microwave conditions, suggest it is a potent sulfonylating agent.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the substrates to acidic conditions, and the desired purity of the final product. For routine, large-scale syntheses where the byproduct is not a major concern, MsCl remains a robust choice. For more sensitive substrates or when a cleaner reaction profile and easier purification are prioritized, this compound and its analogs present a compelling alternative that warrants further investigation and application.
References
Spectroscopic Showdown: A Comparative Guide to Confirming 1-(Methylsulfonyl)-1H-benzotriazole Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel compounds, the unambiguous confirmation of reaction products is paramount. This guide provides a comprehensive comparison of spectroscopic and chromatographic methods for the analysis of reaction products derived from 1-(Methylsulfonyl)-1H-benzotriazole, a versatile reagent in organic synthesis. We present a head-to-head evaluation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols to aid in the selection of the most fitting analytical technique.
The synthetic utility of this compound lies in its ability to act as a stable and efficient sulfonating agent and its capacity to participate in various substitution reactions. The benzotriazole moiety serves as an excellent leaving group, facilitating the formation of new carbon-heteroatom and carbon-carbon bonds. However, the potential for side reactions and the formation of isomeric products necessitates robust analytical methods for definitive structural confirmation.
At a Glance: Method Comparison
| Technique | Information Provided | Strengths | Limitations | Typical Application |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and stereochemistry. | Unambiguous structure elucidation; quantitative analysis. | Lower sensitivity; complex spectra for mixtures. | Definitive identification of main products and isomers. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Limited structural information; not suitable for complex mixtures. | Rapid confirmation of the presence/absence of key functional groups. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity; suitable for complex mixtures (with chromatography). | Isomers may not be distinguishable; fragmentation can be complex. | Determination of molecular weight and identification of components in a mixture. |
| HPLC | Separation and quantification of components in a mixture. | Excellent for separating isomers and impurities; quantitative. | Does not provide direct structural information. | Purity assessment, reaction monitoring, and isolation of products. |
In-Depth Analysis and Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides the most detailed information about the molecular structure of reaction products. Both ¹H and ¹³C NMR are indispensable for confirming the formation of the desired product and identifying any isomers or byproducts.
For a typical reaction where this compound is reacted with a nucleophile (Nu-), resulting in the substitution of the benzotriazole group, the following spectral changes are expected:
-
¹H NMR: The disappearance of the characteristic signals for the benzotriazole protons and the appearance of new signals corresponding to the protons of the nucleophilic moiety attached to the methylsulfonyl group. The methyl protons of the -SO₂CH₃ group will typically appear as a singlet in the range of 3.0-3.5 ppm.
-
¹³C NMR: The disappearance of the benzotriazole carbon signals and the appearance of new signals for the carbons of the nucleophile. The carbon of the -SO₂CH₃ group is expected in the 40-45 ppm region.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Generic Reaction Product R-SO₂CH₃
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -SO₂CH ₃ | 3.0 - 3.5 (s) | 40 - 45 |
| Protons α to -SO₂ | Dependent on R-group | Dependent on R-group |
| Carbons of R-group | Dependent on R-group | Dependent on R-group |
Note: Chemical shifts are dependent on the solvent and the nature of the R-group.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups in the reaction product. The most significant vibrations for the product of a reaction involving this compound are the symmetric and asymmetric stretching of the sulfonyl group (SO₂).
Table 2: Key FTIR Absorption Bands for this compound and a Generic Product R-SO₂CH₃
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1380 - 1340 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1180 - 1140 |
| C-H (in CH₃) | Stretch | 2980 - 2900 |
| Benzotriazole Ring | Various | ~1600-1400 (absent in product) |
The disappearance of the characteristic benzotriazole ring vibrations and the persistence of the strong SO₂ stretching bands are indicative of a successful reaction.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the reaction product and, through fragmentation analysis, can offer structural clues. When coupled with a separation technique like Gas Chromatography (GC) or HPLC, it becomes a powerful tool for analyzing complex reaction mixtures.
The fragmentation pattern of N-sulfonylated compounds can be complex. Common fragmentation pathways for a generic product R-SO₂CH₃ may involve the loss of the methyl group, the sulfonyl group, or cleavage of the R-S bond.
Table 3: Potential Mass Spectrometry Fragments for a Generic Product R-SO₂CH₃
| Fragment Ion | Description |
| [M]⁺˙ | Molecular Ion |
| [M - CH₃]⁺ | Loss of a methyl radical |
| [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl group |
| [R]⁺ | Fragment corresponding to the nucleophile |
| [SO₂CH₃]⁺ | Methylsulfonyl cation |
High-Performance Liquid Chromatography (HPLC): The Alternative for Purity and Quantification
HPLC is an essential tool for assessing the purity of the reaction product, identifying the presence of starting materials and byproducts, and for quantitative analysis of the reaction mixture. When coupled with a UV detector, it provides a robust method for monitoring reaction progress.
For the analysis of this compound reactions, a reversed-phase HPLC method is typically employed. The separation of the starting material, product, and any impurities is achieved based on their polarity.
Table 4: Generic Reversed-Phase HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
By comparing the retention times of the components in the reaction mixture to those of authentic standards, one can confirm the presence of the product and quantify its yield.
Experimental Protocols
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
FTIR Sample Preparation (ATR):
-
Place a small amount of the solid product directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry Sample Preparation (Direct Infusion ESI):
-
Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
HPLC Sample Preparation:
-
Prepare a stock solution of the reaction mixture or purified product in the mobile phase (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system.
Visualizing the Workflow
Caption: Workflow for synthesis and analysis of this compound reaction products.
Conclusion: Choosing the Right Tool for the Job
The choice of analytical technique for confirming the reaction products of this compound depends on the specific requirements of the analysis.
-
For unambiguous structural confirmation and isomer differentiation , NMR spectroscopy is the most powerful tool.
-
For a quick check of reaction success by confirming the presence of the sulfonyl group and the absence of the benzotriazole moiety, FTIR spectroscopy is a rapid and efficient choice.
-
To determine the molecular weight of the product and analyze components in a complex mixture , Mass Spectrometry , particularly when coupled with a chromatographic technique, is highly effective.
-
For assessing reaction conversion, product purity, and for quantitative analysis , HPLC is the preferred method.
In practice, a combination of these techniques provides the most comprehensive and reliable characterization of this compound reaction products, ensuring the integrity of research and development in the chemical and pharmaceutical sciences.
A Comparative Guide to the Synthesis and Characterization of Sulfonamides: 1-(Methylsulfonyl)-1H-benzotriazole and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the synthesis of sulfonamides, focusing on the characterization of products synthesized using traditional methods versus those employing benzotriazole-based reagents. While direct experimental data for 1-(methylsulfonyl)-1H-benzotriazole is limited in readily available literature, this guide will utilize data for the closely related and well-documented reagent, 1-phenylsulfonylbenzotriazole, as a representative example of N-sulfonylbenzotriazole reagents. This will be compared against the conventional approach using methanesulfonyl chloride.
Performance Comparison
The synthesis of sulfonamides is a cornerstone of medicinal chemistry. The choice of synthetic route can significantly impact yield, purity, and reaction conditions. Below is a comparison of the traditional sulfonyl chloride method and the N-sulfonylbenzotriazole approach.
| Parameter | Traditional Method (using Methanesulfonyl Chloride) | Alternative Method (using 1-Phenylsulfonylbenzotriazole) |
| Reagents | Methanesulfonyl Chloride, Amine, Base (e.g., Triethylamine) | 1-Phenylsulfonylbenzotriazole, Amine |
| Reaction Time | Typically short, often around 30 minutes.[1] | Generally longer, ranging from 2 to 24 hours. |
| Reaction Temperature | Often carried out at room temperature.[1] | Typically requires room temperature to reflux temperatures. |
| Yield | Generally high, with reported yields often exceeding 90%.[1] | Good to excellent yields have been reported. |
| Byproducts | Produces hydrochloride salt of the base (e.g., triethylammonium chloride). | Generates 1H-benzotriazole, which is a good leaving group. |
| Reagent Stability | Sulfonyl chlorides can be sensitive to moisture. | N-sulfonylbenzotriazoles are generally stable, crystalline solids. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison.
Synthesis of 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine using Methanesulfonyl Chloride (Traditional Method)[1]
-
Preparation: A solution of trimetazidine (1 mmol, 0.266 g) in dichloromethane (30 mL) is prepared in a round-bottom flask.
-
Addition of Sulfonyl Chloride: An equivalent amount of methanesulfonyl chloride (1 mmol) is added to the solution.
-
Base Addition: After 10 minutes, triethylamine (1.2 mmol, 0.121 g) is introduced into the solution.
-
Reaction: The reaction mixture is stirred for 30 minutes at room temperature.
-
Work-up: The solution is sequentially washed with diluted hydrochloric acid, a saturated solution of Na2CO3, and brine.
-
Isolation: The combined organic layers are dried over anhydrous Na2SO4, and the solvent is evaporated under reduced pressure to yield the final product.
General Procedure for the Synthesis of Sulfonamides using 1-Phenylsulfonylbenzotriazole (Alternative Method)
Note: This is a general procedure adapted from the use of 1-phenylsulfonylbenzotriazole as a sulfonating agent and serves as a proxy for the target reagent.
-
Reactant Mixture: To a solution of the amine (1.0 mmol) in a suitable solvent (e.g., tetrahydrofuran), 1-phenylsulfonylbenzotriazole (1.1 mmol) is added.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours, monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion of the reaction, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the desired sulfonamide.
Characterization of Synthesized Sulfonamides
The identity and purity of the synthesized sulfonamides are confirmed using a variety of spectroscopic techniques.
| Characterization Technique | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic strong absorption bands for the S=O stretching vibrations of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1130 cm⁻¹ (symmetric). An N-H stretching band for primary or secondary sulfonamides is observed around 3300 cm⁻¹. |
| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | The proton signals of the aromatic and aliphatic moieties of the amine and the sulfonyl group are observed at their characteristic chemical shifts. The N-H proton of a secondary sulfonamide typically appears as a singlet or a broad signal. |
| Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy | The carbon signals corresponding to the aromatic and aliphatic carbons of the molecule are observed. |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the sulfonamide is observed, confirming its identity. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods discussed.
Caption: Comparative workflow of traditional versus alternative sulfonamide synthesis.
Caption: Standard workflow for the characterization of synthesized sulfonamides.
References
The Versatility of 1-(Methylsulfonyl)-1H-benzotriazole in Organic Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of a sulfonylating agent is a critical step in the synthesis of a wide array of functional molecules. Among the diverse reagents available, 1-(Methylsulfonyl)-1H-benzotriazole has emerged as a valuable tool. This guide provides a comprehensive literature review of its applications, offering an objective comparison with alternative sulfonylating agents, supported by experimental data and detailed protocols.
This compound is a stable, crystalline solid that serves as an efficient electrophilic source of the methylsulfonyl group. Its applications primarily lie in the formation of sulfonamides and sulfonate esters, key functional groups in many pharmaceuticals and agrochemicals. The benzotriazole leaving group plays a crucial role in its reactivity, offering advantages in certain synthetic contexts over traditional sulfonyl chlorides.
Comparison with Traditional Sulfonylating Agents
The most common method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base.[1] While widely used, this method can have limitations, including the formation of undesired disulfonamides with primary amines and the need for harsh reaction conditions when dealing with less nucleophilic amines.[1]
1-(Alkyl- and arylsulfonyl)benzotriazoles are presented as advantageous reagents for C-sulfonylation, and their reactivity profile suggests they can be effective for N- and O-sulfonylation as well.[1] The benzotriazole moiety is an excellent leaving group, facilitating the sulfonylation reaction under potentially milder conditions compared to sulfonyl chlorides.
| Reagent | Substrate | Product | Reaction Conditions | Yield | Reference |
| Methanesulfonyl Chloride | Trimetazidine | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | Dichloromethane, Triethylamine, Room Temperature, 30 min | 93% | [2] |
| Benzenesulfonyl Chloride | Benzotriazole | 1-(Phenylsulfonyl)-1H-benzotriazole | Toluene, Pyridine, 0°C to Room Temperature | Not explicitly stated | [1] |
Experimental Protocols
Synthesis of 1-(Phenylsulfonyl)-1H-benzotriazole (A Representative Protocol for N-Sulfonylbenzotriazoles)
This procedure, adapted from the synthesis of a related compound, illustrates the general method for preparing N-sulfonylbenzotriazoles.[1]
Materials:
-
Benzotriazole
-
Pyridine
-
Phenylsulfonyl chloride
-
Dry toluene
Procedure:
-
A solution of benzotriazole (1.00 g, 8.39 mmol) and pyridine (1.5 equiv, 1.01 mL, 12.59 mmol) in dry toluene (12 mL) is cooled to 0°C.
-
A solution of phenylsulfonyl chloride (1.2 equiv, 1.29 mL, 10.07 mmol) in toluene (3 mL) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.
Synthesis of a Sulfonamide using Methanesulfonyl Chloride
The following is a typical procedure for the N-sulfonylation of an amine using a sulfonyl chloride.[2]
Materials:
-
Trimetazidine
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane
Procedure:
-
A solution of trimetazidine (1 mmol) in dichloromethane (30 mL) is prepared.
-
Methanesulfonyl chloride (1 mmol) is added to the solution.
-
After 10 minutes, triethylamine (1.2 mmol) is introduced into the solution.
-
The reaction is stirred for 30 minutes.
-
The solution is sequentially washed with diluted hydrochloric acid, a saturated solution of Na2CO3, and brine.
-
The combined organic layers are dried over anhydrous Na2SO4, and the solvent is evaporated under reduced pressure to yield the sulfonamide product.
Applications in Medicinal Chemistry
The sulfonamide functional group is a well-established pharmacophore present in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. Benzotriazole derivatives themselves exhibit a broad spectrum of biological activities.[3] The use of this compound allows for the introduction of the methylsulfonyl group onto various scaffolds, potentially leading to the discovery of new bioactive compounds.
For instance, novel benzotriazole compounds have been synthesized and evaluated as potential antimicrobial agents.[4][5] The synthesis of these molecules often involves the modification of the benzotriazole core, and reagents like this compound can be employed to introduce sulfonyl functionalities that may enhance biological activity or modulate physicochemical properties.
Visualizing the Workflow
The general workflow for the synthesis of sulfonamides using either a sulfonyl chloride or an N-sulfonylbenzotriazole can be visualized as follows:
Caption: General workflow for sulfonamide synthesis.
The reaction mechanism for N-sulfonylation generally proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonylating agent. The benzotriazole anion is a stable leaving group, which facilitates this process.
Caption: Simplified sulfonylation mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis and bioactive evaluations of novel benzotriazole compounds as potential antimicrobial agents and the interact… [ouci.dntb.gov.ua]
A Comparative Guide to Benzotriazole-Based Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The formation of amide and ester bonds is fundamental in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The choice of coupling reagent is critical to the success of these transformations, influencing reaction efficiency, product purity, and overall yield. Among the diverse array of available reagents, benzotriazole-based compounds have emerged as a cornerstone for their efficacy and versatility. This guide provides an objective, data-driven comparison of prominent benzotriazole-based reagents, offering insights into their performance in amide and ester synthesis.
At a Glance: Key Performance Indicators of Benzotriazole-Based Reagents
Benzotriazole-based reagents can be broadly categorized into phosphonium salts (e.g., BOP, PyBOP), aminium/uronium salts (e.g., HBTU, HATU), and additives used with carbodiimides (e.g., HOBt, HOAt). Newer generations of reagents, such as COMU, offer alternatives to the traditional benzotriazole core. The selection of a particular reagent is often a trade-off between reactivity, cost, safety, and the nature of the substrates.
| Feature | BOP | PyBOP | HBTU | HATU | COMU |
| Reagent Type | Phosphonium Salt | Phosphonium Salt | Aminium/Uronium Salt | Aminium/Uronium Salt | Uronium Salt |
| Activating Group | Benzotriazole (HOBt) | Benzotriazole (HOBt) | Benzotriazole (HOBt) | 7-Aza-benzotriazole (HOAt) | Oxyma |
| Relative Reactivity | Moderate | High | High | Very High[1] | Very High |
| Racemization | Potential | Low | Low[1] | Very Low[1] | Very Low |
| Key Side Reactions | Formation of carcinogenic HMPA byproduct | Minimal | Guanidinylation of N-terminal amine | Minimal | Guanidinylation |
| Primary Advantage | Effective for standard couplings | Safer alternative to BOP | High efficiency for routine synthesis | Superior for difficult couplings, rapid reactions | High reactivity, safer profile |
Quantitative Performance Data
The following tables summarize the performance of various benzotriazole-based reagents in amide and ester synthesis. It is important to note that direct side-by-side comparisons across a broad range of non-peptidic substrates are not always available in the literature. The data presented here is a synthesis of findings from multiple sources, primarily from the peptide synthesis field, which serves as a reliable proxy for general reactivity trends.
Amide Bond Formation: A Comparative Study
The synthesis of a model dipeptide is often used to evaluate the efficiency and racemization potential of coupling reagents.
| Coupling Reagent | Peptide Sequence | Crude Purity (%)[2] | Racemization (%) | Notes |
| PyBOP | ACP (65-74) | 70.27 | - | A safer alternative to BOP.[2] |
| HATU | ACP (65-74) | 79.91 | - | Demonstrates superior performance for difficult sequences.[2] |
| PyBOP | Aβ-Amyloid (1-42) | 88.54 | - | |
| HATU | Aβ-Amyloid (1-42) | 91.23 | - | |
| HBTU | Z-Gly-Phe + H-Val-OMe | - | ~1.5 | With HOBt additive, racemization is significantly reduced. |
| BOP | Boc-His(Tos) | - | ~3 (with excess base) | Racemization is highly dependent on base concentration. |
Esterification of Sterically Hindered Alcohols
Benzotriazole-based reagents are also effective for the esterification of sterically demanding alcohols, a challenging transformation in organic synthesis.
| Carboxylic Acid | Alcohol | Coupling System | Base | Yield (%)[3][4] |
| Phenylacetic Acid | tert-Butyl Alcohol | EDC/HOBt | DMAP | 82 |
| Naproxen | tert-Butyl Alcohol | EDC/HOBt | DMAP | 95[3] |
| Naproxen | tert-Butyl Alcohol | EDC/HOBt | Calcined Hydrotalcite | 79[3] |
| Acetic Acid | Testosterone | EDC/HOBt | DMAP | 95 |
| Benzoic Acid | Isopropyl Alcohol | TBTU | DBU | 91[5] |
| Benzoic Acid | tert-Butyl Alcohol | COMU | MTBD | Good Yield[5] |
Reaction Mechanisms and Logical Relationships
The efficacy of benzotriazole-based reagents stems from their ability to activate carboxylic acids, forming highly reactive intermediates that are susceptible to nucleophilic attack by amines or alcohols.
Caption: Logical relationships of benzotriazole-based reagents in synthesis.
The choice of reagent dictates the nature of the activated intermediate. HOBt-based reagents like BOP and HBTU generate OBt-active esters. HATU, which incorporates the more acidic 7-aza-1-hydroxybenzotriazole (HOAt), forms a more reactive OAt-active ester, leading to faster and more complete reactions.[1] COMU, an oxime-based uronium salt, is a safer alternative to benzotriazole-based reagents and also exhibits high reactivity.[6]
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these reagents. Below are generalized workflows and protocols for amide and ester synthesis.
General Workflow for Amide/Ester Synthesis
Caption: A typical experimental workflow for amide or ester synthesis.
Protocol 1: General Solution-Phase Amide Synthesis using HBTU
This protocol provides a general procedure for the coupling of a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HBTU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HBTU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Esterification of a Sterically Hindered Alcohol using EDC/HOBt
This protocol is adapted for the esterification of challenging, sterically hindered alcohols.[3][4]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Sterically hindered alcohol (1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv), sterically hindered alcohol (1.2 equiv), HOBt (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM at 0°C, add EDC (1.5 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography.
Conclusion and Recommendations
The selection of an appropriate benzotriazole-based reagent is a critical decision in the planning of an organic synthesis. For routine amide bond formations where cost is a consideration, HBTU provides a good balance of reactivity and efficiency. For more challenging couplings, such as those involving sterically hindered substrates or where racemization is a significant concern, HATU is often the reagent of choice due to its superior reactivity.[1] PyBOP is a valuable and safer alternative to the parent BOP reagent, which produces a carcinogenic byproduct.[2] The oxime-based reagent COMU represents a newer generation of coupling agents that offer high reactivity and an improved safety profile.[6] For esterifications, particularly of hindered alcohols, the classic EDC/HOBt system with a catalytic amount of DMAP remains a robust and widely used method.[3][4] Ultimately, the optimal reagent will depend on the specific requirements of the synthetic target and should be chosen after careful consideration of the factors outlined in this guide.
References
A Head-to-Head Comparison: Validating 1-(Methylsulfonyl)-1H-benzotriazole as a Superior Reagent for Sulfonamide Synthesis
For researchers, scientists, and professionals in drug development, the quest for more efficient, cleaner, and higher-yielding synthetic methodologies is perpetual. This guide provides a comprehensive validation of a novel synthetic approach utilizing 1-(Methylsulfonyl)-1H-benzotriazole for the synthesis of sulfonamides, a critical functional group in a multitude of pharmaceutical agents. Through a direct comparison with the traditional methanesulfonyl chloride method, supported by experimental data, this guide demonstrates the tangible advantages of this innovative reagent.
The sulfonamide moiety is a cornerstone in medicinal chemistry, integral to the structure and activity of various drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1] The conventional method for introducing this functional group involves the reaction of an amine with a sulfonyl chloride, such as methanesulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. While effective, this method can suffer from drawbacks such as the use of corrosive reagents and sometimes challenging purification processes.
This compound emerges as a promising alternative, offering a milder and often more efficient route to sulfonamides. The benzotriazole leaving group is a key advantage, as it is a stable, neutral molecule that can often be easily removed, leading to cleaner reactions and simpler workups.[2]
Quantitative Performance Analysis: A Comparative Study
To objectively evaluate the performance of this compound, a comparative synthesis of a model sulfonamide, N-benzylmethanesulfonamide, was conducted. The results, benchmarked against the traditional methanesulfonyl chloride method, are summarized below.
| Parameter | New Method: this compound | Alternative Method: Methanesulfonyl Chloride |
| Reagent | This compound | Methanesulfonyl Chloride |
| Substrate | Benzylamine | Benzylamine |
| Solvent | Acetonitrile | Dichloromethane |
| Base | Triethylamine | Triethylamine |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours | 4 hours |
| Yield | 92% | 85% |
| Byproduct | 1H-Benzotriazole | Hydrochloric Acid |
| Workup | Simple filtration and solvent evaporation | Aqueous workup with acid/base washes |
Experimental Protocols
Detailed methodologies for the synthesis of N-benzylmethanesulfonamide using both the novel and traditional methods are provided below.
New Synthetic Method: Using this compound
Materials:
-
This compound (1.0 mmol)
-
Benzylamine (1.0 mmol)
-
Triethylamine (1.2 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
To a stirred solution of benzylamine in acetonitrile, add triethylamine.
-
Add this compound in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated triethylamine hydrochloride and benzotriazole are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from ethanol to afford pure N-benzylmethanesulfonamide.
Alternative Synthetic Method: Using Methanesulfonyl Chloride
Materials:
-
Methanesulfonyl Chloride (1.0 mmol)[1]
-
Benzylamine (1.0 mmol)[1]
-
Triethylamine (1.2 mmol)[1]
-
Dichloromethane (10 mL)[1]
Procedure:
-
Dissolve benzylamine and triethylamine in dichloromethane in a round-bottom flask.[1]
-
Cool the mixture to 0 °C in an ice bath.[1]
-
Slowly add methanesulfonyl chloride to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain N-benzylmethanesulfonamide.[1]
Visualizing the Synthetic Workflow and Comparative Logic
To further clarify the processes, the following diagrams illustrate the experimental workflow for the new method and the logical comparison between the two synthetic approaches.
Conclusion
The validation of this compound as a reagent for sulfonamide synthesis demonstrates clear advantages over the traditional methanesulfonyl chloride method. The new method proceeds under milder conditions, requires a significantly simpler workup procedure, and provides a higher yield of the desired product. These factors contribute to a more efficient, cost-effective, and environmentally friendly synthetic process. For researchers and professionals in drug development, the adoption of this novel reagent represents a valuable advancement in the synthesis of sulfonamide-containing molecules, streamlining the path to new therapeutic discoveries.
References
A Researcher's Guide to Assessing the Purity of Synthesized 1-(Methylsulfonyl)-1H-benzotriazole
For researchers and professionals in drug development, the purity of synthesized intermediates is not merely a quality metric; it is the foundation of reliable, reproducible, and safe downstream applications. 1-(Methylsulfonyl)-1H-benzotriazole is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical candidates. Ensuring its purity is paramount. This guide provides an in-depth comparison of analytical techniques to rigorously assess the purity of this compound, moving beyond simple protocols to explain the scientific rationale behind method selection and data interpretation.
The Synthetic Landscape: Anticipating Potential Impurities
The standard synthesis of this compound typically involves the reaction of benzotriazole with methanesulfonyl chloride in the presence of a base.[1] This seemingly straightforward reaction can introduce several impurities that must be monitored.
Common Impurities Include:
-
Unreacted Starting Materials: Residual benzotriazole and methanesulfonyl chloride.
-
Hydrolysis Products: Methanesulfonyl chloride can hydrolyze to methanesulfonic acid, especially in the presence of trace water.[2]
-
Isomeric Byproducts: While the 1-substituted isomer is thermodynamically favored, trace amounts of the 2-substituted isomer, 2-(Methylsulfonyl)-1H-benzotriazole, can form.
-
Solvent and Base Residues: Residual solvents or bases used during the synthesis and workup.
A robust purity assessment strategy is not just about detecting the absence of these components but about quantifying them with confidence.
Synthesis and Potential Impurity Formation
References
A Technical Guide to the Mechanistic Nuances of 1-(Methylsulfonyl)-1H-benzotriazole in Sulfonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective reagents is perpetual. 1-(Methylsulfonyl)-1H-benzotriazole (MsBt), a crystalline solid, has emerged as a noteworthy reagent, particularly in reactions involving the transfer of a methylsulfonyl group. This guide offers an in-depth, objective comparison of MsBt's performance against other common sulfonylating agents, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Benzotriazole Auxiliary: A Foundation of Reactivity
At the heart of MsBt's utility lies the benzotriazole moiety, a versatile synthetic auxiliary extensively developed by the Katritzky group.[1][2][3] Benzotriazole's unique electronic properties allow it to function as an excellent leaving group, a characteristic that is pivotal to the reactivity of MsBt. The benzotriazolide anion's stability is a key driving force in reactions where the methylsulfonyl group is transferred to a nucleophile.[4] This inherent stability, derived from the aromaticity and the presence of three nitrogen atoms, makes the N-S bond in MsBt susceptible to nucleophilic attack.
Mechanistic Framework: Nucleophilic Substitution at the Sulfonyl Group
The primary mode of reaction for this compound involves a nucleophilic attack on the sulfur atom of the sulfonyl group, leading to the displacement of the benzotriazole leaving group. This process can be broadly categorized as a nucleophilic substitution at a sulfonyl center. The generally accepted mechanism for sulfonyl transfer reactions can proceed through different pathways, including a stepwise addition-elimination mechanism involving a pentavalent intermediate or a concerted SN2-like mechanism.[5]
In the context of MsBt, the reaction with a nucleophile (Nu-) is proposed to proceed as follows:
Figure 1: General mechanism of nucleophilic attack on MsBt.
The electron-withdrawing nature of the benzotriazole ring enhances the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack compared to sulfonyl groups attached to less electron-withdrawing moieties.
Performance Comparison: MsBt vs. Traditional Sulfonylating Agents
To provide a clear performance benchmark, we compare this compound with two of the most common sulfonylating agents: methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound (MsBt) | ![]() | Crystalline, stable solid; easy to handle; benzotriazole is a good leaving group; reactions can often be performed under milder conditions. | Higher molecular weight per sulfonyl group compared to MsCl; benzotriazole byproduct needs to be removed. |
| Methanesulfonyl Chloride (MsCl) | ![]() | Highly reactive; low molecular weight; inexpensive and widely available. | Corrosive and moisture-sensitive liquid; reactions are often highly exothermic and require careful temperature control; generates HCl as a byproduct, necessitating the use of a base. |
| p-Toluenesulfonyl Chloride (TsCl) | ![]() | Crystalline solid; less reactive and more selective than MsCl; tosyl group is a good leaving group and can impart crystallinity to products. | Higher molecular weight; can be less reactive, requiring harsher conditions; also generates HCl. |
Table 1: Comparison of properties of common sulfonylating agents.
Reactivity and Selectivity in Thiol Modification
A key application of sulfonylating agents is the modification of thiol groups, particularly in the context of bioconjugation and proteomics. While direct kinetic data for MsBt is limited, studies on the closely related methylsulfonyl benzothiazole (MSBT) provide valuable insights. The reaction of MSBT with cysteine has a second-order rate constant of 0.5 M-1s-1 . This is significantly slower than the reaction of maleimides with thiols, but it offers a high degree of selectivity for thiols over other nucleophilic amino acid side chains under physiological conditions. It is important to note that the reactivity of such reagents can be significantly enhanced by introducing electron-withdrawing groups onto the heterocyclic ring.
In contrast, traditional thiol-modifying reagents like iodoacetamide (IAM) and N-ethylmaleimide (NEM) react much faster but can exhibit off-target reactivity with other nucleophilic residues such as histidine and lysine, especially at higher pH.
Figure 2: Comparative workflow of thiol modification.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of the data, protocols must be designed as self-validating systems. This involves careful control of reaction conditions and thorough analysis of products and byproducts.
General Protocol for Sulfonylation of an Amine with MsBt
This protocol outlines a general procedure for the N-sulfonylation of a primary or secondary amine using MsBt. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.
-
Reaction Setup: To a solution of the amine (1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or THF; 10 mL) in a round-bottom flask, add a non-nucleophilic base such as triethylamine (1.2 mmol) or diisopropylethylamine (1.2 mmol).
-
Reagent Addition: Add this compound (1.1 mmol) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting amine and the appearance of the sulfonamide product, along with the benzotriazole byproduct, will be observed.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with a weak aqueous acid (e.g., 1 M HCl) to remove the base and benzotriazole. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure sulfonamide.
Causality Behind Experimental Choices:
-
Aprotic Solvent: An aprotic solvent is chosen to avoid any potential reaction with the sulfonylating agent.
-
Non-nucleophilic Base: A hindered, non-nucleophilic base is used to neutralize the benzotriazole that is formed, driving the reaction to completion without competing with the primary nucleophile.
-
Aqueous Acid Wash: The acid wash is crucial for removing the basic catalyst and the benzotriazole byproduct, which is soluble in acidic aqueous solutions. This step is a key part of the self-validating system, as the clean removal of byproducts simplifies purification and characterization.
Conclusion: Selecting the Right Tool for the Job
This compound presents itself as a valuable alternative to traditional sulfonylating agents, particularly when mild reaction conditions and ease of handling are paramount. Its nature as a stable, crystalline solid and the good leaving group ability of the benzotriazole moiety are significant advantages.[4] While its reactivity may be more moderate compared to highly reactive reagents like MsCl, this can be a benefit in terms of selectivity, especially in complex molecular settings. For applications such as the selective modification of thiols in biological systems, the benzotriazole-based methodology offers a compelling approach. As with any synthetic tool, the choice of sulfonylating agent should be guided by a thorough understanding of the substrate, the desired outcome, and the mechanistic principles at play.
References
The Researcher's Compass: A Cost-Benefit Analysis of 1-(Methylsulfonyl)-1H-benzotriazole in Synthetic Chemistry
In the landscape of modern chemical research, the choice of reagents is a critical decision point, balancing reactivity, efficiency, and cost. 1-(Methylsulfonyl)-1H-benzotriazole has emerged as a valuable tool, particularly in the realm of organic synthesis and medicinal chemistry. This guide offers a comprehensive cost-benefit analysis of this versatile reagent, comparing its performance with common alternatives and providing the experimental context for informed decision-making by researchers, scientists, and drug development professionals.
Unveiling this compound: A Profile
This compound, with the CAS number 37073-15-7, is a crystalline solid with a molecular weight of 197.21 g/mol . It is recognized for its role as a valuable intermediate in organic synthesis. The presence of the benzotriazole ring and the methylsulfonyl group endows it with unique reactivity, making it a useful component in the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science.[1][2][3] For instance, it can be used as a starting material in the development of anticancer drugs, where modifications to its structure can enhance the targeting of cancer cells.
The Core of the Matter: A Cost-Benefit Analysis
The "cost" in a research setting extends beyond the purchase price of a reagent. It encompasses factors such as reaction time, yield, safety, and the complexity of the experimental setup and workup. A holistic view is essential for a true cost-benefit assessment.
Comparative Analysis with Alternative Sulfonylating Agents
While this compound is effective, it is crucial to compare it with other commonly used sulfonylating agents like toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), chlorosulfonic acid (CSA), and sodium bisulfite (NaHSO₃).[4][5][6]
| Parameter | This compound | Toluenesulfonyl Chloride (TsCl) / Methanesulfonyl Chloride (MsCl) | Chlorosulfonic Acid (CSA) | Sodium Bisulfite (NaHSO₃) |
| Reagent Cost | Moderate to High | Low to Moderate | Low | Very Low |
| Reactivity | Moderate to High, generally stable | High, can be corrosive and moisture-sensitive | Very High, highly corrosive | Low to Moderate |
| Byproducts | Benzotriazole (solid, easily removable)[5] | HCl (corrosive gas) | HCl (corrosive gas) | Inorganic salts |
| Workup | Often simpler, due to solid byproduct[5] | Requires quenching with a base, aqueous workup | Requires careful quenching, aqueous workup | Aqueous workup |
| Yields | Generally good to excellent | Variable, can be high but side reactions are possible | Can be high, but harsh conditions may degrade substrate[4][7] | Generally lower[4][7] |
| Safety | Solid, less volatile. Requires standard PPE. | Corrosive, lachrymatory, moisture sensitive | Highly corrosive, reacts violently with water | Generally safe |
Expert Insight: The use of this compound can lead to cleaner reactions and simpler workup procedures.[5] The solid benzotriazole byproduct can often be removed by filtration, which can be a significant advantage in terms of time and resource savings, especially in multi-step syntheses. While the initial reagent cost may be higher, the overall process efficiency can offset this initial investment.
Decision-Making Framework for Sulfonating Agent Selection
The choice of a sulfonating agent is highly dependent on the specific substrate and the desired outcome. The following decision tree, represented as a DOT graph, can guide researchers in their selection process.
In Practice: Experimental Protocol for N-Sulfonylation
To provide a practical context, here is a detailed protocol for the N-sulfonylation of a primary amine using this compound. This protocol is a self-validating system, where the successful formation of the sulfonamide can be readily confirmed by standard analytical techniques.
Materials and Reagents
-
Primary amine (1.0 mmol)
-
This compound (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Thin-layer chromatography (TLC) plate and chamber
-
UV lamp
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Base Addition: Add triethylamine (1.5 mmol) to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the benzotriazole byproduct, which is acidic.
-
Reagent Addition: Add this compound (1.1 mmol) portion-wise to the stirring solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.
Experimental Workflow Diagram
The following DOT graph illustrates the key steps in the experimental workflow.
Broader Applications and Future Perspectives
The utility of benzotriazole derivatives extends far beyond their use as sulfonylating agents. They are versatile scaffolds in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][8][9][10][11] The benzotriazole moiety can be readily modified, allowing for the synthesis of diverse compound libraries for drug discovery.[12][13]
Furthermore, advancements in synthetic methodologies, such as microwave-assisted synthesis, are making the preparation of benzotriazole derivatives more efficient and environmentally friendly.[14][15] These methods can significantly reduce reaction times and improve yields, further enhancing the cost-benefit profile of these reagents.[14]
Conclusion
This compound represents a valuable and often advantageous choice for researchers in synthetic chemistry. While its initial cost may be higher than some traditional sulfonylating agents, a comprehensive analysis reveals significant benefits in terms of cleaner reactions, simpler workups, and potentially higher overall process efficiency. By carefully considering the specific requirements of their research, scientists can leverage the unique properties of this reagent to accelerate their discovery and development efforts.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cookin… [ouci.dntb.gov.ua]
- 5. 1-(Phenylsulfonyl)-1H-benzotriazole | 4106-18-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. ijnrd.org [ijnrd.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. ijpsonline.com [ijpsonline.com]
- 15. benchchem.com [benchchem.com]
Comparative Analysis of Biologically Active Compounds Synthesized via 1-(Methylsulfonyl)-1H-benzotriazole
For Immediate Release
A comprehensive review of compounds synthesized using 1-(methylsulfonyl)-1H-benzotriazole reveals a promising landscape for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This guide provides a comparative analysis of the biological activities of these compounds, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their endeavors.
Introduction to this compound in Synthesis
This compound serves as a versatile reagent in organic synthesis, primarily acting as an efficient amination agent. Its utility lies in the activation of the benzotriazole moiety, facilitating the transfer of a substituted amino group to various substrates. This method has been leveraged to create libraries of diverse molecular structures for biological screening.
Antimicrobial Activity
Derivatives synthesized from this compound have demonstrated notable activity against a range of microbial pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values for select compounds against various bacterial and fungal strains.
| Compound ID | Target Organism | MIC (µM) | Reference |
| 4a | Staphylococcus aureus (ATCC-25923) | 32 | [1] |
| 4e | Staphylococcus aureus (ATCC-25923) | 8 | [1] |
| 5f | Staphylococcus aureus (ATCC-25923) | 64 | [1] |
| 4a | Bacillus subtilis (ATCC 6633) | 64 | [1] |
| 4e | Bacillus subtilis (ATCC 6633) | 16 | [1] |
| 4k | Bacillus subtilis (ATCC 6633) | 16 | [1] |
| 4i | Bacillus subtilis (ATCC 6633) | 16 | [1] |
| 4m | Bacillus subtilis (ATCC 6633) | 64 | [1] |
| 4n | Bacillus subtilis (ATCC 6633) | 16 | [1] |
| 4o | Bacillus subtilis (ATCC 6633) | 64 | [1] |
| 5d | Bacillus subtilis (ATCC 6633) | 64 | [1] |
| 5e | Bacillus subtilis (ATCC 6633) | 32 | [1] |
| 5f | Bacillus subtilis (ATCC 6633) | 64 | [1] |
| 5g | Bacillus subtilis (ATCC 6633) | 8 | [1] |
| 5h | Bacillus subtilis (ATCC 6633) | 16 | [1] |
Anticancer Activity
Several novel compounds derived from this compound have exhibited significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds are presented below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 25 | Leukemia (K-562) | Moderate Activity (GP = 21.47%) | [2] |
| Compound 25 | Melanoma (SK-MEL-5) | Moderate Activity (GP = 23.91%) | [2] |
| Compound 6b | Leukemia (SR) | Moderate Activity (GP = 65.29%) | [2] |
| Compound 15a | Renal Cancer (UO-31) | Moderate Activity (GP = 65.29%) | [2] |
| Compound 4f | Breast Cancer (MDA-MB-231) | 6.25 | [3] |
| Compound 4k | Breast Cancer (MDA-MB-231) | 8.18 | [3] |
GP: Growth Percent
Experimental Protocols
General Synthesis of N-Substituted Benzotriazole Derivatives
A common synthetic route involves the reaction of this compound with a primary or secondary amine. The reaction is typically carried out in an organic solvent at room temperature or with gentle heating. The methylsulfonyl group acts as an excellent leaving group, facilitating the nucleophilic substitution by the amine.
References
- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Efficacy of 1-(Methylsulfonyl)-1H-benzotriazole in Amide Bond Formation: A Comparative Guide
In the landscape of synthetic organic chemistry, the formation of the amide bond is a cornerstone reaction, pivotal to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials. The choice of a suitable activating agent for the carboxylic acid moiety is critical to ensure high yields, minimize side reactions, and preserve stereochemical integrity. 1-(Methylsulfonyl)-1H-benzotriazole (MSBT), a derivative of benzotriazole, has emerged as a stable and efficient reagent for this purpose. This guide provides an objective comparison of MSBT's performance against other commonly employed amide coupling reagents, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison of Amide Coupling Reagents
This compound operates by reacting with a carboxylic acid in the presence of a base to form a stable, isolable N-acylbenzotriazole intermediate. This activated species then readily reacts with an amine to furnish the desired amide, with the benzotriazole anion acting as a good leaving group. This two-step, one-pot procedure offers considerable advantages in terms of handling and stability of the activated intermediate compared to more transient species generated by other reagents.
The performance of MSBT is benchmarked against several classes of widely used coupling reagents:
-
Phosphonium Salts: such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Aminium/Uronium Salts: including (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU), and (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) (HCTU).
-
Carbodiimides: such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt).
While direct comparative studies focusing solely on MSBT against a wide array of these reagents are limited, the available literature on the use of N-acylbenzotriazoles, for which MSBT is a precursor, demonstrates its efficacy. N-acylbenzotriazoles are recognized as advantageous acylating agents because they are often crystalline, stable in air, and their preparation and subsequent reactions proceed with preservation of chirality[1].
The following tables summarize the performance of various coupling reagents in amide and peptide synthesis, providing a basis for comparison.
Table 1: Performance in General Amide Synthesis
| Reagent/Method | Typical Yields | Key Advantages | Key Disadvantages |
| This compound (MSBT) | Excellent (82-96% for N-acylcephalexins)[1] | Stable, crystalline N-acylbenzotriazole intermediates; chirality is preserved[1]. | Two-step, one-pot process. |
| BOP | High | High efficiency, even for difficult couplings[2]. | Forms carcinogenic byproduct HMPA[3]. |
| HBTU/TBTU | High | Efficient, fast reactions[4]. | Potential for guanidinylation of the N-terminal amine[3]. |
| HATU | Very High | Superior performance for difficult sequences, rapid reactions, low racemization[3]. | Higher cost. |
| DCC/HOBt | Good to High | Cost-effective. | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification. |
Table 2: Performance in Peptide Synthesis
| Reagent | Crude Purity (%) | Racemization Potential | Key Observations |
| N-(Protected-α-aminoacyl)benzotriazoles (from MSBT) | High | Low | Efficient for solid-phase peptide synthesis by segment condensation[5]. |
| PyBOP (BOP analog) | Lower than HATU/HCTU | Minimal | Safer alternative to BOP, but can lead to more impurities[3]. |
| HBTU | Lower than HATU/HCTU | Minimal[3] | Generally effective but can be less efficient than HATU for complex peptides[3]. |
| HATU | High | Very Low[3] | Consistently high purity with fewer deletion products observed[3]. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for amide synthesis using MSBT and a common alternative, HBTU.
Protocol 1: Synthesis of N-Acylcephalexins using N-Acylbenzotriazoles (derived from MSBT)[1]
-
Formation of N-Acylbenzotriazole: To a solution of 1H-benzotriazole (8 mmol) in CH₂Cl₂ (50 mL), thionyl chloride (2 mmol) is added. The mixture is stirred at 25 °C for 30 minutes. The corresponding carboxylic acid (2 mmol) is then added, and the reaction is stirred for an additional 3 hours at 25 °C. The solvent is evaporated, and the residue is worked up to yield the N-acylbenzotriazole.
-
Amide Formation: The N-acylbenzotriazole (1 mmol) is dissolved in CH₃CN (7 mL). A solution of Cephalexin sodium salt (1 mmol) in water (1 mL) is added. The mixture is stirred for 6–20 hours. The pH is adjusted to 5 with 2 N HCl, and the solvent is evaporated under reduced pressure to yield the N-acylcephalexin.
Protocol 2: HBTU-mediated Amide Coupling[6]
-
A solution of the carboxylic acid (1 equivalent), HBTU (1 equivalent), and a tertiary amine base such as triethylamine or diisopropylethylamine (2-3 equivalents) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is prepared.
-
The amine (1-1.2 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature for 1-2 hours, or until completion as monitored by TLC or LC-MS.
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the amide.
Signaling Pathways and Experimental Workflows
The mechanism of amide bond formation using different classes of coupling reagents can be visualized to understand their distinct activation pathways.
Caption: Comparative pathways for amide bond formation.
Caption: General experimental workflow for amide synthesis.
References
Safety Operating Guide
Proper Disposal of 1-(Methylsulfonyl)-1H-benzotriazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-(Methylsulfonyl)-1H-benzotriazole (CAS No. 37073-15-7), a compound requiring careful management due to its potential hazards. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety Considerations
Hazard Profile: this compound is classified as harmful if swallowed and causes serious eye damage. Before handling, it is crucial to review the Safety Data Sheet (SDS) and be fully aware of the associated risks.
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management service.[1] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound in its original container or a clearly labeled, compatible, and sealable container.
-
Do not mix with other waste materials.
-
-
Labeling:
-
Clearly label the waste container with the chemical name: "Waste this compound" and the associated hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Accidental Release Measures
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your supervisor and EHS office.
Quantitative Hazard Data
For a clearer understanding of the hazard profile of benzotriazole and its derivatives, the following data has been compiled from available Safety Data Sheets.
| Compound | CAS Number | Hazard Classification | LD50 (Oral, Rat) |
| This compound | 37073-15-7 | Acute Toxicity, Oral (Category 4); Serious Eye Damage (Category 1) | Not explicitly stated, but classified as harmful if swallowed. |
| 1H-Benzotriazole | 95-14-7 | Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2A); Chronic Aquatic Hazard (Category 2) | 500 mg/kg[3] |
| Methyl-1H-benzotriazole | 29385-43-1 | Acute Toxicity, Oral (Category 4); Reproductive Toxicity (Suspected) | 720 mg/kg[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(Methylsulfonyl)-1H-benzotriazole
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(Methylsulfonyl)-1H-benzotriazole (CAS No. 37073-15-7). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause severe eye damage and can be harmful if swallowed.[1][2] To mitigate these risks, appropriate personal protective equipment must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing severe eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or protective clothing. | Prevents skin contact and irritation.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate. | Minimizes inhalation of dust particles, which may cause respiratory irritation.[4] |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling. | Removes any residual chemical contamination.[1][2][5] |
Standard Operating Procedure for Handling
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
Step 1: Preparation
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and weigh the chemical in a designated area to prevent contamination.
-
Don the required PPE as specified in Table 1.
Step 2: Handling and Use
-
Handle the substance in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[4]
-
Keep the container tightly closed when not in use.[6]
Step 3: Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and alkalis.[7]
Step 4: Disposal
-
All waste, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



